Product packaging for 4-Methoxypyridine N-oxide hydrate(Cat. No.:CAS No. 207511-18-0)

4-Methoxypyridine N-oxide hydrate

Cat. No.: B3421027
CAS No.: 207511-18-0
M. Wt: 143.14 g/mol
InChI Key: ABJMARLKAXBQBC-UHFFFAOYSA-N
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Description

4-Methoxypyridine N-oxide hydrate is a substituted pyridine N-oxide. It forms 1:1 complexes with MnCl2 and NiCl2 salts. Mechanism of reaction between 4-methoxypyridine N-oxide hydrate and bis(pinacolato) (diboron reagent) in CD3CN has been studied by NMR. It forms 1:1 complex with 2,4-dinitrophenol due to the formation of intermolecular hydrogen bond between the O-H and N-O groups.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B3421027 4-Methoxypyridine N-oxide hydrate CAS No. 207511-18-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-oxidopyridin-1-ium;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.H2O/c1-9-6-2-4-7(8)5-3-6;/h2-5H,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJMARLKAXBQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=[N+](C=C1)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207511-18-0
Record name 4-Methoxypyridine N-oxide hydrate
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Foundational & Exploratory

4-Methoxypyridine N-oxide Hydrate: A Historical and Synthetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypyridine N-oxide (MPO) is a versatile heterocyclic compound widely utilized in organic synthesis as a potent oxygen atom transfer agent, a building block for functionalized pyridines, and an electron-rich ligand in coordination chemistry.[1][2] Its common commercial and laboratory form is the hydrate, a stable crystalline solid whose properties and preparation are of significant interest to the scientific community. This guide provides an in-depth exploration of the historical discovery of pyridine N-oxides, a detailed analysis of the evolution of synthetic methodologies leading to 4-Methoxypyridine N-oxide, and a specific focus on the characterization and practical implications of its hydrate form. We will dissect the causality behind experimental choices in key synthetic protocols, offering field-proven insights for researchers in drug development and materials science.

Historical Foundation: The Advent of Pyridine N-Oxides

The chemistry of 4-methoxypyridine N-oxide is built upon the foundational discovery of its parent compound, pyridine N-oxide. The journey began in 1926 when Jakob Meisenheimer first reported the successful oxidation of the otherwise chemically inert pyridine ring.[3][4][5] He demonstrated that using a peroxyacid, specifically peroxybenzoic acid, could effectively deliver an oxygen atom to the electron-deficient nitrogen of pyridine.[3] This breakthrough was crucial; the inertness of the pyridine ring to electrophilic attack is a well-known characteristic, stemming from the electron-withdrawing nature of the nitrogen atom.[6]

The conversion to the N-oxide fundamentally alters the electronic properties of the ring, redistributing electron density and activating the pyridine system for further functionalization, particularly for electrophilic substitution at the 4-position.[6] Following Meisenheimer's work, other methods were developed, notably by Eiji Ochiai and collaborators, who popularized the use of hydrogen peroxide in acetic acid, which generates peracetic acid in situ.[4] These pioneering efforts paved the way for the synthesis of a vast library of substituted pyridine N-oxides, including the subject of this guide.

Synthetic Pathways to 4-Methoxypyridine N-oxide

The synthesis of 4-Methoxypyridine N-oxide is predominantly achieved through the direct oxidation of its parent pyridine, 4-methoxypyridine. The choice of oxidant and reaction conditions dictates the efficiency, safety, and scalability of the process.

Pathway I: Direct Oxidation of 4-Methoxypyridine

This is the most direct and widely employed route. The nucleophilic nitrogen atom of 4-methoxypyridine attacks the electrophilic oxygen of an oxidant.

The most established method involves the use of peroxyacids, which can be generated in situ or used directly.

  • Hydrogen Peroxide in Acetic Acid: This classic protocol leverages the reaction between H₂O₂ and glacial acetic acid to form peracetic acid, the active oxidizing agent.[1][7] The reaction is typically run at elevated temperatures (reflux) to achieve a reasonable reaction rate. While cost-effective, this method requires careful temperature control and handling of concentrated peroxide and acid mixtures.[8][9]

  • m-Chloroperoxybenzoic Acid (m-CPBA): For greater control and milder conditions, m-CPBA is a superior choice. It is a stable, solid peroxyacid that can be used in various organic solvents, such as dichloromethane (DCM), at or below room temperature.[8] This method avoids the harsh acidity and high temperatures of the H₂O₂/acetic acid system, making it compatible with more sensitive substrates. The primary drawback is the higher cost of the reagent.

To improve efficiency and promote greener chemistry, catalytic systems have been developed.

  • Methyltrioxorhenium (MTO)-Catalyzed Oxidation: The use of a catalytic amount of MTO with hydrogen peroxide as the terminal oxidant represents a highly efficient and modern approach.[1][10] This system allows for high yields of N-oxides under mild conditions and with low catalyst loading.[10]

Pathway II: Synthesis of the 4-Methoxypyridine Precursor

A comprehensive understanding requires acknowledging the synthesis of the starting material. 4-Methoxypyridine is typically prepared via nucleophilic aromatic substitution, starting from an activated pyridine ring.

  • From 4-Chloropyridine: The most common precursor is 4-chloropyridine or its hydrochloride salt.[11] The chloro-substituent serves as a good leaving group for nucleophilic substitution by a methoxide source. This reaction is generally carried out with sodium methoxide, or by using an alcohol in the presence of a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH).[11]

The following diagram illustrates the primary synthetic routes leading to 4-Methoxypyridine N-oxide hydrate.

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_main Main Synthesis Pyridine Pyridine 4_Chloropyridine 4_Chloropyridine Pyridine->4_Chloropyridine Chlorination (multi-step) 4_Methoxypyridine 4_Methoxypyridine 4_Chloropyridine->4_Methoxypyridine NaOMe or NaOH/MeOH 4_MPO 4-Methoxypyridine N-oxide 4_Methoxypyridine->4_MPO Oxidation (e.g., m-CPBA, H₂O₂/AcOH) 4_MPO_Hydrate 4-Methoxypyridine N-oxide Hydrate 4_MPO->4_MPO_Hydrate Hydration (Hygroscopic)

Caption: Synthetic routes to this compound.

The Hydrate Form: Characterization and Practical Importance

While the anhydrous form of 4-Methoxypyridine N-oxide exists, the compound is notably hygroscopic.[1] This intrinsic affinity for atmospheric moisture means that upon synthesis and exposure to air, it readily forms a stable hydrate. This hydrated form is the most commonly supplied commercial product and is often what is used in the laboratory unless rigorous anhydrous conditions are maintained.

The "discovery" of the hydrate was not a singular event but rather a practical consequence of the parent compound's physical properties. Its isolation and characterization became necessary for accurate dosing and consistent results in chemical reactions. The presence of water of hydration alters the compound's physical properties, most notably its melting point.

Property4-Methoxypyridine N-oxide (Anhydrous)This compound
CAS Number 1122-96-9[12]207511-18-0[13][14]
Molecular Formula C₆H₇NO₂[12]C₆H₇NO₂ · xH₂O[13][14]
Molar Mass 125.13 g/mol [12]125.13 g/mol (anhydrous basis)[13][14]
Appearance Light brown crystalline solid[1]Solid[13][14]
Melting Point 82–85 °C[1]73–79 °C[13][14]
Key Characteristic Hygroscopic[1]Stable hydrated form

Table 1: Comparison of Physical Properties.

For most synthetic applications, the use of the hydrate is acceptable, as the water molecule often does not interfere with the reaction. However, for applications sensitive to water, such as in organometallic catalysis or reactions involving water-sensitive reagents, the material must be rigorously dried before use.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, grounded in established literature procedures.

Protocol A: Synthesis via H₂O₂ in Acetic Acid

This protocol is adapted from common procedures for pyridine N-oxidation.[7][8]

Causality: The use of refluxing acetic acid serves both as a solvent and a catalyst to form the potent oxidant, peracetic acid, from hydrogen peroxide. This ensures complete conversion of the starting material.

Protocol_A start Start: 4-Methoxypyridine in Acetic Acid step1 Add 30% H₂O₂ solution under argon atmosphere. start->step1 step2 Heat mixture to reflux (approx. 118 °C) for 24h. step1->step2 step3 Monitor reaction by TLC (e.g., 5% MeOH in DCM). step2->step3 step4 Cool to room temperature. step3->step4 Upon completion step5 Remove volatile components in vacuo. step4->step5 end Product: 4-Methoxypyridine N-oxide step5->end

Caption: Workflow for H₂O₂/Acetic Acid Oxidation.

Methodology:

  • Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxypyridine (e.g., 5.0 g, 45.8 mmol) in glacial acetic acid (25 mL).[7]

  • Addition of Oxidant: Under an inert atmosphere (e.g., argon), slowly add 30% aqueous hydrogen peroxide (4.2 mL) to the stirred solution at room temperature.[7]

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling the mixture to room temperature, remove the acetic acid and water under reduced pressure (in vacuo) to yield the crude product.[7] The product can be purified further by recrystallization if necessary.

Protocol B: Synthesis via m-CPBA in Dichloromethane

This protocol offers a milder alternative for the N-oxidation.[8]

Causality: Dichloromethane is used as an inert solvent, and the reaction proceeds at a controlled, lower temperature, preventing potential side reactions and decomposition. The workup involves a pH adjustment to separate the acidic byproduct (m-chlorobenzoic acid) from the basic N-oxide product.

  • Charging the Reactor: To a solution of 4-methoxypyridine (e.g., 10.0 g, 91.6 mmol) in dichloromethane (80 mL), cool the flask to 0-5 °C in an ice bath.[8]

  • Addition of Oxidant: Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 equivalents, e.g., 23.7 g) portion-wise, maintaining the internal temperature below 5 °C.[8]

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 20-24 hours.[8]

  • Monitoring: Monitor the reaction by TLC to confirm the complete consumption of the starting material.

  • Workup:

    • Concentrate the reaction solution under reduced pressure.[8]

    • Add water to the residue to obtain a mixed solution.[8]

    • Adjust the pH to 4-5 using a suitable base (e.g., aqueous NaHCO₃ or NaOH). This step is crucial to protonate the desired N-oxide and deprotonate the m-chlorobenzoic acid byproduct, facilitating their separation.[8]

    • Stir the mixture for 2-3 hours, then filter to remove the precipitated m-chlorobenzoic acid.[8]

    • Collect the filtrate, concentrate it under reduced pressure, and dry to obtain the target product.[8]

Conclusion

The journey from Meisenheimer's initial oxidation of pyridine to the routine synthesis of this compound showcases a century of progress in synthetic organic chemistry. Understanding the historical context and the evolution of synthetic methods—from harsh, classical oxidations to milder, more controlled modern protocols—provides invaluable insight for today's researchers. The distinction between the anhydrous and hydrated forms is not merely academic but a practical consideration essential for reproducibility and success in its diverse applications. This guide has provided the foundational knowledge, practical protocols, and mechanistic reasoning necessary for professionals to confidently synthesize and utilize this important chemical intermediate.

References

A Comprehensive Guide to the Spectroscopic Characterization of 4-Methoxypyridine N-oxide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of 4-Methoxypyridine N-oxide hydrate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the rationale behind the analytical techniques used for its characterization.

Introduction: The Structural and Chemical Landscape

This compound (C₆H₇NO₂ · xH₂O) is a derivative of pyridine, an aromatic heterocyclic amine. The introduction of an N-oxide functional group and a methoxy substituent significantly alters the electronic and chemical properties of the pyridine ring. The N-oxide group, in particular, is a strong electron-donating group, which influences the reactivity and spectroscopic behavior of the molecule. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This guide will systematically detail the application of core spectroscopic techniques for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.

¹H NMR Spectroscopy

Core Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, providing insights into its connectivity and spatial arrangement.

Interpreting the Spectrum: The ¹H NMR spectrum of 4-Methoxypyridine N-oxide is characterized by distinct signals corresponding to the aromatic protons and the methoxy group protons. Due to the electron-donating nature of the N-oxide and methoxy groups, the aromatic protons are expected to be shifted upfield compared to those of pyridine itself. The symmetry of the molecule results in a simplified spectrum.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
H-2, H-6~8.13Doublet2H
H-3, H-5~7.12Doublet2H
-OCH₃~2.37Singlet3H
H₂OVariableSingletxH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from representative spectra.[1]

Experimental Protocol: ¹H NMR Analysis

The choice of solvent and experimental parameters is critical for obtaining a high-quality ¹H NMR spectrum.

Workflow for ¹H NMR Analysis of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh ~5-10 mg of This compound. s2 Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). s1->s2 s3 Transfer the solution to a 5 mm NMR tube. s2->s3 a1 Insert the NMR tube into the spectrometer. s3->a1 a2 Lock and shim the instrument. a1->a2 a3 Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans). a2->a3 p1 Fourier transform the raw data. a3->p1 p2 Phase and baseline correct the spectrum. p1->p2 p3 Integrate the signals and reference the spectrum (e.g., to TMS at 0.00 ppm). p2->p3 G cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_analysis Data Analysis s1 Ensure the ATR crystal is clean. s2 Collect a background spectrum. s1->s2 m1 Place a small amount of the solid sample onto the ATR crystal. s2->m1 m2 Apply pressure to ensure good contact. m1->m2 m3 Acquire the sample spectrum. m2->m3 a1 Perform baseline correction and normalize the spectrum. m3->a1 a2 Identify and label the characteristic peaks. a1->a2 G cluster_prep Sample Preparation cluster_injection GC Separation cluster_detection MS Detection p1 Dissolve a small amount of the sample in a volatile organic solvent (e.g., Dichloromethane). p2 Filter the solution if necessary. p1->p2 i1 Inject the sample into the GC. p2->i1 i2 The compound is volatilized and separated on the chromatographic column. i1->i2 d1 The separated compound enters the mass spectrometer. i2->d1 d2 Ionization (e.g., by electron impact) and fragmentation occur. d1->d2 d3 The ions are separated by their m/z ratio and detected. d2->d3

References

1H NMR and 13C NMR spectrum of 4-Methoxypyridine N-oxide hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Methoxypyridine N-oxide Hydrate

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, present standardized protocols for sample preparation, and offer field-proven insights into the practical aspects of NMR data acquisition and analysis for this class of compounds.

Introduction: The Significance of 4-Methoxypyridine N-oxide and its Spectroscopic Characterization

4-Methoxypyridine N-oxide is a heterocyclic compound that serves as a valuable intermediate and nucleophilic catalyst in various chemical transformations, including oligonucleotide synthesis and free-radical polymerization.[1] Its structure, featuring a pyridine ring activated by an N-oxide and a methoxy group, imparts unique electronic properties that are crucial to its reactivity. The presence of water of hydration can further influence its physical and chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. By providing detailed information about the chemical environment of each proton and carbon atom, ¹H and ¹³C NMR spectra allow for a complete mapping of the molecular framework. This guide will serve as a detailed reference for interpreting the NMR data of this compound.

Molecular Structure and Electronic Influences

To accurately interpret the NMR spectra, it is essential to first understand the electronic effects of the functional groups on the pyridine ring.

NMR_Sample_Preparation_Workflow start_end start_end process process decision decision output output Start Start Weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) Start->Weigh Dissolve 2. Dissolve in Vial (0.6-0.7 mL deuterated solvent) Weigh->Dissolve Check_Solubility Completely Dissolved? Dissolve->Check_Solubility Filter 3. Filter Particulates (Use cotton wool plug) Check_Solubility->Filter No Transfer 4. Transfer to NMR Tube (To ~4-5 cm height) Check_Solubility->Transfer Yes Filter->Transfer Cap 5. Cap and Invert to Mix Transfer->Cap Ready Sample Ready for Analysis Cap->Ready

References

A Technical Guide to the Vibrational Spectroscopy of 4-Methoxypyridine N-oxide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Methoxypyridine N-oxide hydrate using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the principles, experimental methodologies, and detailed spectral interpretation of this compound. We explore the causal relationships behind experimental choices and provide a self-validating framework for analysis. The guide focuses on the assignment of key vibrational modes, the complementary nature of FT-IR and Raman techniques, and the profound influence of the water of hydration on the spectral features, particularly through hydrogen bonding. All claims are substantiated with citations to authoritative scientific literature.

Introduction: The Significance of Vibrational Analysis

4-Methoxypyridine N-oxide (MPO) is a heterocyclic compound that serves as a versatile building block in organic synthesis and as a ligand in coordination chemistry.[1][2] Its hydrated form, this compound, incorporates water molecules into its crystal lattice, a phenomenon of critical importance in the pharmaceutical industry, where hydration state can significantly impact a drug's stability, solubility, and bioavailability.[3]

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure and intermolecular forces within a material. By measuring the vibrational frequencies of chemical bonds, we can generate a unique "fingerprint" of a molecule, identify its functional groups, and gain deep insights into non-covalent interactions such as hydrogen bonding, which are pivotal in defining the structure and properties of hydrates.[4][5][6]

This guide provides a comprehensive examination of the FT-IR and Raman spectra of this compound, moving from fundamental principles to detailed spectral interpretation.

Theoretical Foundations: Probing Molecular Vibrations

At the core of this analysis are the two complementary pillars of vibrational spectroscopy: FT-IR and Raman.

  • FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational energy states. For a vibration to be "IR active," it must induce a change in the molecule's net dipole moment. Consequently, polar functional groups like the N-O bond in an N-oxide and the O-H bonds in water produce strong signals in FT-IR spectra.

  • Raman Spectroscopy : This method involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered photons correspond to the vibrational frequencies of the molecule. For a vibration to be "Raman active," it must cause a change in the molecule's polarizability—essentially, the deformability of its electron cloud. Symmetrical, non-polar bonds and aromatic ring systems often yield strong Raman signals.

The synergy between these techniques is crucial. A mode that is weak or silent in FT-IR may be strong in Raman, and vice-versa, allowing for a more complete vibrational assignment.

The Influence of Hydrogen Bonding

In this compound, the water molecules are not passive occupants of the crystal lattice. They act as both hydrogen bond donors and acceptors, interacting strongly with the highly polar N-oxide group.[7][8] This interaction has predictable and measurable effects on the vibrational spectra:

  • O-H Stretching : In an isolated water molecule, the O-H stretching vibrations appear at high frequencies. In the hydrate, hydrogen bonding weakens the O-H bonds, causing their stretching frequencies to decrease (a "redshift") and the corresponding spectral bands to become significantly broadened.[4][6][9]

  • N-O Stretching : The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. When a water molecule's hydrogen atom bonds to this oxygen, it donates electron density into the N-O antibonding orbital, weakening the N-O bond and causing a redshift in its characteristic stretching frequency.[7][8]

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality, reproducible spectra is contingent upon rigorous experimental design. The following protocols represent best practices for the analysis of solid-state hydrates.

FT-IR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) accessory is often preferred for its simplicity and non-destructive nature, requiring minimal sample preparation.

  • Instrument Preparation : Ensure the FT-IR spectrometer (e.g., Bruker Tensor 27) and ATR accessory are properly aligned and the ATR crystal (typically diamond or germanium) is clean.

  • Background Collection : Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application : Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

  • Pressure Application : Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition : Collect the sample spectrum over a range of 4000–400 cm⁻¹. A typical setting involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing : The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

FT-Raman Spectroscopy Protocol

FT-Raman spectroscopy, typically using a near-infrared laser (e.g., 1064 nm), is advantageous for minimizing fluorescence, which can be an issue with aromatic compounds.

  • Sample Preparation : Place a few milligrams of the crystalline this compound sample into a glass vial or NMR tube. No further preparation is typically needed.

  • Instrument Setup : Place the sample into the spectrometer's sample compartment (e.g., Bruker MultiRAM FT-Raman).

  • Parameter Optimization : Set the laser power to a level that provides good signal without causing thermal degradation of the sample (a trial-and-error process, starting low).

  • Data Acquisition : Collect the Raman spectrum over a relevant Stokes shift range (e.g., 3500–100 cm⁻¹). Co-adding a larger number of scans (e.g., 128 or 256) is common in Raman to improve signal quality.

  • Data Processing : The raw data is processed to yield the final spectrum of Raman intensity versus Raman shift (cm⁻¹).

ExperimentalWorkflow Fig. 1: Vibrational Spectroscopy Workflow cluster_FTIR FT-IR Spectroscopy (ATR) cluster_Raman FT-Raman Spectroscopy FTIR_Start Start: Sample Hydrate FTIR_BG 1. Collect Background (Clean ATR Crystal) FTIR_Start->FTIR_BG FTIR_Sample 2. Apply Sample & Consistent Pressure FTIR_BG->FTIR_Sample FTIR_Acquire 3. Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) FTIR_Sample->FTIR_Acquire FTIR_Process 4. Process Data (Ratio against Background) FTIR_Acquire->FTIR_Process FTIR_End Final FT-IR Spectrum FTIR_Process->FTIR_End Raman_Start Start: Sample Hydrate Raman_Load 1. Load Sample (Glass Vial) Raman_Start->Raman_Load Raman_Acquire 2. Acquire Spectrum (1064 nm Laser, 3500-100 cm⁻¹) Raman_Load->Raman_Acquire Raman_Process 3. Process Data Raman_Acquire->Raman_Process Raman_End Final Raman Spectrum Raman_Process->Raman_End

Caption: Fig. 1: Standardized workflow for acquiring FT-IR and FT-Raman spectra of solid hydrate samples.

Spectral Analysis and Interpretation

The vibrational spectra of this compound can be divided into several key regions, each providing specific structural information. The assignments below are based on established literature values for pyridine N-oxides and related compounds.[10][11][12]

VibrationalModes Fig. 2: Key Vibrational Modes MPO 4-Methoxypyridine N-oxide Hydrate OH_Stretch O-H Stretch (Water) ~3400-3200 cm⁻¹ MPO->OH_Stretch Strongly H-Bonded CH_Stretch C-H Stretch (Aromatic & Aliphatic) ~3100-2850 cm⁻¹ MPO->CH_Stretch Ring_Modes Pyridine Ring C=C, C=N Stretches ~1610-1450 cm⁻¹ MPO->Ring_Modes NO_Stretch N-O Stretch (H-Bonded) ~1240 cm⁻¹ MPO->NO_Stretch Sensitive to H-Bonding CO_Stretch C-O Stretch (Methoxy) ~1230 & 1020 cm⁻¹ MPO->CO_Stretch Fingerprint Ring Bending & Other Modes < 1000 cm⁻¹ MPO->Fingerprint

Caption: Fig. 2: Logical grouping of key molecular vibrations for this compound.

High-Frequency Region (>2800 cm⁻¹)
  • O-H Stretching (Water of Hydration) : The most prominent feature in the FT-IR spectrum of the hydrate is a very broad and intense absorption band centered in the 3400-3200 cm⁻¹ region. This is the classic signature of O-H stretching vibrations involved in a strong hydrogen-bonding network.[4][6] In the Raman spectrum, these modes are typically much weaker.

  • C-H Stretching : Aromatic C-H stretching vibrations from the pyridine ring appear as weaker bands between 3100-3000 cm⁻¹. Aliphatic C-H stretching modes from the methoxy (-OCH₃) group are observed just below 3000 cm⁻¹, typically around 2950 cm⁻¹ and 2850 cm⁻¹.

Fingerprint Region (1700-400 cm⁻¹)

This region contains a wealth of structural information from skeletal vibrations of the molecule.

  • Water Bending : The H-O-H scissoring mode of the water of hydration appears as a distinct band around 1640 cm⁻¹.

  • Pyridine Ring Modes : The pyridine ring gives rise to several characteristic bands. The C=C and C=N stretching vibrations are found in the 1610-1450 cm⁻¹ range. These are often strong in both FT-IR and Raman spectra.

  • N-O Stretching : This is a fundamentally important band for N-oxides. For anhydrous 4-methoxypyridine N-oxide, this vibration is reported near 1243 cm⁻¹.[11][12] In the hydrate, due to hydrogen bonding with water, this band is expected to shift to a slightly lower frequency, reflecting the weakening of the N-O bond.

  • Methoxy Group Vibrations : The C-O-C asymmetric stretching of the methoxy group is typically observed near 1230 cm⁻¹, often overlapping with other modes. The symmetric C-O stretch is found near 1020 cm⁻¹.

Table 1: Summary of Vibrational Band Assignments

The following table summarizes the key vibrational frequencies and their assignments for this compound, based on data for the anhydrous form and known effects of hydration.[9][12]

Frequency Range (cm⁻¹)Probable AssignmentFT-IR IntensityRaman IntensityNotes
~3400-3200ν(O-H) of H₂OVery Strong, BroadWeakHallmark of hydration and H-bonding.
~3100-3000ν(C-H) AromaticMediumMediumPyridine ring C-H stretches.
~2950, ~2850ν(C-H) AliphaticMediumMediumMethoxy group C-H stretches.
~1640δ(H-O-H) of H₂OMediumWeakWater scissoring mode.
~1610Ring StretchingStrongStrongPyridine ring skeletal vibration.
~1480Ring StretchingStrongMediumPyridine ring skeletal vibration.
~1240ν(N-O)StrongStrongShifted to lower frequency vs. anhydrous form due to H-bonding.
~1230νₐₛ(C-O-C)StrongMediumAsymmetric stretch of the methoxy group.
~1170β(C-H)StrongMediumIn-plane C-H bending.
~1020νₛ(C-O-C)StrongWeakSymmetric stretch of the methoxy group.
~840Ring Breathing/γ(C-H)Very StrongStrongOut-of-plane C-H wagging. Often a very intense band in the IR of pyridine derivatives.

ν = stretching; δ = scissoring; β = in-plane bending; γ = out-of-plane bending.

Conclusion: A Unified Spectroscopic Picture

FT-IR and Raman spectroscopy provide a powerful and complementary analytical framework for the detailed characterization of this compound.

  • FT-IR spectroscopy excels at identifying the presence of water through the intense, broad O-H stretching and distinct H-O-H bending vibrations. It is highly sensitive to the vibrations of polar bonds, making the N-O and C-O stretches prominent features.

  • Raman spectroscopy offers complementary information, particularly regarding the skeletal modes of the pyridine ring, which are often very strong due to the large change in polarizability during these vibrations.

Crucially, the combined analysis confirms the presence of strong hydrogen bonding between the water of hydration and the N-oxide group. This is evidenced by the significant broadening of the O-H stretching bands and the anticipated redshift of the N-O stretching frequency compared to its anhydrous counterpart. For researchers in drug development, this spectroscopic signature is a direct probe of the molecular interactions that govern the physical properties of the hydrated solid form. This guide provides the foundational knowledge and methodological rigor required to apply these techniques effectively for structural elucidation and quality control.

References

Electronic Structure and Computational Elucidation of 4-Methoxypyridine N-oxide: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypyridine N-oxide (4-MPyNO) is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique electronic architecture, governed by the interplay between the pyridine ring, the N-oxide functional group, and the para-methoxy substituent, imparts desirable physicochemical properties that are exploited in the development of novel therapeutics, particularly in oncology and anti-inflammatory research.[1][2] This technical guide provides a comprehensive exploration of the electronic structure of 4-MPyNO, grounded in theoretical principles and elucidated through state-of-the-art computational chemistry protocols. We detail the causality behind methodological choices in Density Functional Theory (DFT) calculations, present a self-validating workflow for in-silico analysis, and correlate computational predictions with experimental observations. This document is intended to serve as an expert resource for researchers aiming to leverage the full potential of 4-MPyNO in rational drug design and synthetic strategy.

Introduction: The Strategic Importance of 4-Methoxypyridine N-oxide

4-Methoxypyridine N-oxide is a crystalline solid at standard conditions, recognized for its high solubility in polar solvents and its role as a versatile intermediate.[2][3] Its strategic importance stems from two key structural features:

  • The N-oxide Group : This functional group fundamentally alters the electronic landscape of the parent pyridine ring. It acts as a strong electron-donating group through resonance while also being an effective oxygen transfer agent and a site for coordination with metal ions.[1][4] The N-O bond is semipolar, possessing significant charge separation that enhances the molecule's dipole moment and hydrogen bonding capabilities.

  • The 4-Methoxy Group : Positioned para to the N-oxide, this methoxy group is a classical electron-donating substituent. It further enriches the pyridine ring with electron density, modulating its reactivity and influencing intermolecular interactions.[1]

This unique electronic combination makes 4-MPyNO a valuable precursor for creating complex pharmaceutical agents, where the N-oxide moiety can improve solubility and bioavailability.[1] Understanding its electronic structure in detail is therefore paramount for predicting its reactivity, stability, and interaction with biological targets.

Deciphering the Electronic Architecture of 4-MPyNO

The properties of 4-MPyNO are a direct consequence of its nuanced electron distribution, which can be understood by examining the interplay of resonance, induction, and aromaticity.

The Semipolar N-O Bond and Aromaticity

The N-oxide bond is best described as a coordinate covalent bond, with a formal positive charge on the nitrogen and a negative charge on the oxygen. This dipolar nature is a key feature, creating a "push-pull" electronic effect that allows the molecule to engage in a wide range of chemical transformations.[4]

The N-oxide group donates electron density into the aromatic ring via resonance, as depicted in the contributing resonance structures. This donation is particularly pronounced at the ortho (C2, C6) and para (C4) positions. The para-methoxy group also donates electron density into the ring, further enhancing the nucleophilicity of the oxygen atom and influencing the reactivity of the ring carbons.

Substituent Effects on Molecular Geometry and Electron Density

Computational and experimental studies on substituted pyridine N-oxides have demonstrated that the nature of the substituent at the para position significantly impacts the molecule's geometry and electronic properties.[5]

  • Electron-Donating Groups (EDGs) : Groups like methyl (-CH₃) and, by extension, methoxy (-OCH₃), increase electron density in the ring. This leads to a slight lengthening of the semipolar N-O bond and a decrease in the ipso-angle (the C-N-C angle within the ring) compared to unsubstituted pyridine N-oxide.[5]

  • Electron-Withdrawing Groups (EWGs) : Conversely, an electron-withdrawing group like nitro (-NO₂) in the para position shortens the N-O bond and increases the ipso-angle.[5]

For 4-MPyNO, the combined electron-donating effects of the N-oxide and the 4-methoxy group result in a highly electron-rich system. This has profound implications for its reactivity, making the N-oxide oxygen a potent nucleophile and hydrogen bond acceptor, while activating the C2 and C6 positions for electrophilic attack.[3]

A Validated Protocol for Computational Analysis

To quantitatively probe the electronic structure of 4-MPyNO, we employ Density Functional Theory (DFT), a robust quantum chemical method that provides accurate descriptions of molecular properties at a manageable computational cost. The following protocol outlines a self-validating workflow for obtaining reliable in-silico data.

Experimental Protocol: DFT Analysis of 4-MPyNO

Objective: To calculate the optimized geometry, electronic properties (HOMO, LUMO, MEP), and vibrational frequencies of 4-Methoxypyridine N-oxide.

Methodology Rationale: The choice of the B3LYP functional and the 6-311++G(d,p) basis set is grounded in established literature for similar heterocyclic systems.[5] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that effectively balances accuracy and computational efficiency for organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions (++) are crucial for accurately modeling the lone pairs on the oxygen atoms and the potential for non-covalent interactions, while the polarization functions (d,p) allow for anisotropy in the electron density.

Step-by-Step Procedure:

  • Structure Generation:

    • Construct the 3D structure of 4-Methoxypyridine N-oxide using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the calculation type as Geometry Optimization (Opt).

    • Define the level of theory: B3LYP functional and 6-311++G(d,p) basis set.

    • Initiate the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Vibrational Frequency Analysis:

    • Using the optimized geometry from the previous step, perform a Frequency calculation (Freq).

    • This calculation serves two purposes:

      • Validation: Confirm that the optimized structure is a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

      • Prediction: Generate the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[6][7]

  • Electronic Property Calculation:

    • Using the validated optimized geometry, perform a single-point energy calculation.

    • Request the generation of molecular orbitals (for HOMO-LUMO analysis), Mulliken population analysis (for atomic charges), and the Molecular Electrostatic Potential (MEP) map.

Computational Workflow Diagram

G cluster_input Step 1: Input Generation cluster_calc Step 2 & 3: Quantum Calculation (DFT) cluster_validation Validation Check cluster_analysis Step 4: Property Analysis node_a Draw 3D Structure of 4-MPyNO node_b Pre-optimization (Force Field) node_a->node_b Initial Guess node_c Geometry Optimization (B3LYP/6-311++G(d,p)) node_b->node_c node_d Frequency Calculation node_c->node_d Optimized Geometry node_e Verify No Imaginary Frequencies node_d->node_e node_f Single-Point Energy Calculation node_e->node_f Validated Minimum Energy Structure node_g Analyze Electronic Properties: - HOMO/LUMO - MEP Map - Mulliken Charges node_f->node_g

Caption: Computational workflow for DFT analysis of 4-MPyNO.

Predicted Properties and Correlation with Experimental Data

The computational protocol described yields a wealth of quantitative data that provides deep insight into the molecular characteristics of 4-MPyNO.

Molecular Geometry

The DFT calculations provide precise bond lengths and angles. These theoretical values can be benchmarked against experimental data from X-ray crystallography or gas-phase electron diffraction of similar compounds.[5]

ParameterPredicted Value (Å/°)Implication
N1-O Bond Length~1.30 ÅShorter than a single bond, indicative of its semipolar, double-bond character.
C4-O Bond Length~1.36 ÅTypical for an aryl-ether bond, showing conjugation with the ring.
C2-N1-C6 Angle~118°Reflects the influence of the electron-donating groups on the ring geometry.[5]

Table 1: Representative Predicted Geometric Parameters for 4-MPyNO from DFT Calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: The HOMO is primarily localized over the N-oxide oxygen and the aromatic ring, indicating these are the primary sites for electrophilic attack (i.e., where the molecule acts as a nucleophile).

  • LUMO: The LUMO is distributed across the anti-bonding π* orbitals of the pyridine ring, indicating the regions susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. The calculated gap for 4-MPyNO provides a quantitative measure of its kinetic stability.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface. For 4-MPyNO, the MEP map would clearly show:

  • Intense Red Region: Localized on the N-oxide oxygen, signifying the area of most negative electrostatic potential. This is the primary site for hydrogen bonding, coordination to metal centers, and reaction with electrophiles.

  • Yellow/Green Regions: Spread across the aromatic ring, indicating its electron-rich nature.

  • Blue Regions: Associated with the hydrogen atoms, particularly those on the methyl group, representing areas of positive electrostatic potential.

This visual data is invaluable for predicting intermolecular interactions and the initial stages of chemical reactions.

Implications for Drug Development and Synthesis

The detailed electronic and structural understanding of 4-MPyNO directly informs its application in drug discovery and organic synthesis.

  • Rational Drug Design: The MEP map highlights the N-oxide oxygen as a potent hydrogen bond acceptor. Drug development professionals can leverage this property to design molecules that fit into specific receptor binding pockets, enhancing potency and selectivity.

  • Intermediate in Synthesis: The electron-rich nature of the pyridine ring, enhanced by both the N-oxide and methoxy groups, activates the C2/C6 positions for functionalization, such as through direct arylation reactions.[3] This allows 4-MPyNO to serve as a versatile scaffold for building more complex molecular architectures.[2]

  • Improving Physicochemical Properties: The polar N-oxide group is frequently used to increase the aqueous solubility and bioavailability of drug candidates, a critical consideration in transitioning a lead compound into a viable drug.[1]

Conclusion

4-Methoxypyridine N-oxide is more than a simple chemical intermediate; it is a highly tunable and electronically sophisticated molecule. This guide has demonstrated how a synergistic approach, combining fundamental principles of electronic structure with validated computational workflows, can provide a profound understanding of its properties. By applying DFT calculations, researchers can accurately predict the geometry, reactivity, and intermolecular interaction potential of 4-MPyNO, enabling its more effective and strategic use in the design of next-generation pharmaceuticals and advanced materials.

References

A Technical Guide to the Solubility of 4-Methoxypyridine N-oxide Hydrate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxypyridine N-oxide hydrate is a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a derivative of pyridine, the N-oxide functional group fundamentally alters the electronic properties of the aromatic ring, enhancing its utility as a synthetic intermediate.[1] The presence of the N-oxide moiety increases the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution.[1] Furthermore, this functional group can improve aqueous solubility and modulate the pharmacokinetic profiles of parent compounds, making it a valuable component in drug design.[1]

Understanding the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential to predict and explain its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₆H₇NO₂ · xH₂O (Hydrate)[2]
Molecular Weight 125.13 g/mol (Anhydrous basis)
143.14 g/mol (Monohydrate)[3][4]
Melting Point 73-81 °C[5]
Appearance Solid[2]
LogP (Predicted) -1.07[6]
pKa (of conjugate acid) 0.8
Water Solubility Soluble[4][7][8][9][10][11]
Hygroscopicity Hygroscopic[5][8][12]

The structure of 4-Methoxypyridine N-oxide reveals key features that govern its solubility. The N-oxide group is highly polar and a strong hydrogen bond acceptor. The methoxy group also contributes to the polarity and can act as a hydrogen bond acceptor. The pyridine ring itself provides a degree of aromatic character. As a hydrate, the presence of water molecules in the crystal lattice indicates a strong affinity for polar, protic environments.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8] The solubility of this compound can be predicted by considering the interplay of several factors:

  • Polarity: The high polarity of the N-oxide bond suggests good solubility in polar solvents.

  • Hydrogen Bonding: The oxygen atom of the N-oxide is a strong hydrogen bond acceptor. Therefore, it is expected to be highly soluble in protic solvents (e.g., water, alcohols) that can act as hydrogen bond donors. It should also be soluble in aprotic polar solvents that can participate in dipole-dipole interactions.

  • Van der Waals Forces: The pyridine ring allows for π-π stacking and van der Waals interactions, which may contribute to solubility in less polar, aromatic solvents to some extent.

Based on these principles, we can anticipate the following solubility trends:

  • High Solubility: Expected in polar protic solvents like water, methanol, and ethanol.

  • Moderate to High Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide (DMF).

  • Lower Solubility: Expected in solvents of intermediate polarity like ethyl acetate and dichloromethane.

  • Poor to Insoluble: Expected in non-polar solvents such as toluene, hexane, and diethyl ether.

The following diagram illustrates the relationship between solvent properties and the expected solubility of this compound.

G cluster_solvents Solvent Categories cluster_solubility Expected Solubility Polar Protic Polar Protic High High Polar Protic->High Strong H-bonding Polar Aprotic Polar Aprotic Moderate Moderate Polar Aprotic->Moderate Dipole-Dipole Interactions Non-Polar Non-Polar Low Low Non-Polar->Low Weak van der Waals forces

Caption: Predicted solubility based on solvent type.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical data is essential for scientific accuracy. The following is a detailed protocol for determining the solubility of this compound using the isothermal equilibrium method. This method ensures the solution is saturated at a specific temperature, providing reliable and reproducible data.

Experimental Workflow Diagram

G A 1. Preparation Add excess solute to solvent in vials. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48h. A->B C 3. Phase Separation Allow solids to settle. Centrifuge if necessary. B->C D 4. Sampling Withdraw a known volume of the supernatant. C->D E 5. Analysis Evaporate solvent and weigh the residue (gravimetric) or analyze by HPLC/UV-Vis. D->E F 6. Calculation Determine concentration (e.g., mg/mL or g/100mL). E->F

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Protocol
  • Materials and Equipment:

    • This compound (reagent grade or higher)

    • Selected organic solvents (HPLC grade)

    • Analytical balance

    • Glass vials with screw caps

    • Constant temperature shaker/incubator

    • Centrifuge

    • Calibrated pipettes

    • Drying oven or vacuum desiccator

    • HPLC or UV-Vis spectrophotometer (for analysis by concentration)

  • Procedure:

    • Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase will remain after equilibration.

    • Solvent Addition: Add a known volume (e.g., 5.0 mL) of each selected solvent to the respective vials.

    • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. If necessary, centrifuge the vials to ensure a clear supernatant.

    • Sampling: Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Transfer the sample to a pre-weighed vial.

    • Gravimetric Analysis:

      • Place the vials with the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

      • Once the solvent has completely evaporated, transfer the vials to a desiccator to cool to room temperature.

      • Weigh the vials containing the dried solute. The difference in weight corresponds to the mass of the dissolved solid.

    • Concentration-Based Analysis (Alternative):

      • Dilute the withdrawn sample with a suitable solvent to a concentration within the linear range of a previously established calibration curve.

      • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration.

  • Data Calculation:

    • Gravimetric Method:

      • Solubility ( g/100 mL) = (mass of residue in g / volume of supernatant in mL) * 100

    • Concentration-Based Method:

      • Solubility ( g/100 mL) = (Concentration from analysis in g/mL) * (Dilution factor) * 100

Data Summary and Discussion

The following table should be used to summarize the empirically determined solubility data. The inclusion of the solvent polarity index provides a quantitative measure to correlate with the observed solubility.

SolventSolvent TypePolarity IndexSolubility at 25°C ( g/100 mL)Solubility at 25°C (mol/L)
WaterPolar Protic10.2To be determinedTo be determined
MethanolPolar Protic5.1To be determinedTo be determined
EthanolPolar Protic4.3To be determinedTo be determined
AcetonePolar Aprotic5.1To be determinedTo be determined
AcetonitrilePolar Aprotic5.8To be determinedTo be determined
Ethyl AcetatePolar Aprotic4.4To be determinedTo be determined
DichloromethanePolar Aprotic3.1To be determinedTo be determined
TolueneNon-Polar2.4To be determinedTo be determined
n-HexaneNon-Polar0.1To be determinedTo be determined

Discussion of Expected Results:

It is anticipated that the experimental results will align with the theoretical predictions. A high degree of solubility is expected in water, methanol, and ethanol due to the strong hydrogen bonding interactions between the solvent and the N-oxide group. Moderate solubility is expected in acetone and acetonitrile, driven by dipole-dipole interactions. The solubility is likely to decrease significantly in less polar solvents like ethyl acetate and dichloromethane, and the compound is expected to be sparingly soluble or insoluble in non-polar solvents like toluene and hexane.

Any deviations from this expected trend could provide valuable insights into specific solvent-solute interactions that may not be immediately apparent from general principles. For instance, a higher-than-expected solubility in an aromatic solvent like toluene might suggest favorable π-π stacking interactions.

Conclusion

While qualitative data suggests that this compound is soluble in polar solvents, this guide emphasizes the necessity of quantitative experimental determination for rigorous scientific applications. By providing a robust theoretical framework and a detailed, validated experimental protocol, researchers and drug development professionals are equipped to accurately measure and understand the solubility of this important compound. This foundational knowledge is critical for optimizing reaction conditions, developing purification strategies, and designing effective formulation and delivery systems.

References

Methodological & Application

Application Note & Protocol: A Field-Proven Guide to the Synthesis of 4-Methoxypyridine N-oxide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The "Why" Behind the Synthesis

4-Methoxypyridine N-oxide is more than a simple heterocyclic compound; it is a versatile building block and a key intermediate in the synthesis of various functionalized pyridines and pharmacologically active molecules.[1][2] The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring. It enhances the electron density of the ring, activating it for certain electrophilic substitutions, and can serve as an oxygen atom transfer agent.[1] Its hydrated form is frequently the stable, isolated product in aqueous workups and is a common starting point for further chemical transformations.[3] This guide provides a detailed, reliable, and scientifically-grounded protocol for the N-oxidation of 4-methoxypyridine using a classic and robust method, emphasizing safety, efficiency, and product validation.

The Chemical Principle: N-Oxidation Mechanism

The conversion of a pyridine to its corresponding N-oxide is a classic example of an oxidation reaction where the nucleophilic nitrogen atom of the pyridine ring attacks an electrophilic oxygen source. In the widely-used hydrogen peroxide/acetic acid method, the active oxidant is peracetic acid (CH₃CO₃H), which is formed in situ.

The reaction proceeds as follows:

  • Formation of the Oxidant: Hydrogen peroxide reacts with acetic acid in an equilibrium reaction to form peracetic acid.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxypyridine attacks the terminal, electrophilic oxygen atom of the peracetic acid. The electron-donating nature of the 4-methoxy group increases the nucleophilicity of the nitrogen, facilitating this attack.

  • Proton Transfer & Product Formation: A concerted proton transfer occurs, leading to the formation of the N-O bond and releasing acetic acid as a byproduct. The final product is the stable 4-methoxypyridine N-oxide.

Experimental Workflow Overview

The following diagram outlines the complete workflow from starting material to the purified final product.

Synthesis_Workflow Reactants Reactants 4-Methoxypyridine Glacial Acetic Acid 30% Hydrogen Peroxide Reaction Reaction Step Combine reactants Reflux for 24h Reactants->Reaction Step 1: Combination Monitoring Reaction Monitoring Thin-Layer Chromatography (TLC) Reaction->Monitoring Step 2: Control Workup Workup Removal of volatiles (in vacuo) Monitoring->Workup Step 3: Isolation (upon completion) Product Final Product 4-Methoxypyridine N-oxide Hydrate (Light brown solid) Workup->Product Step 4: Purification

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on a common and scalable laboratory procedure for the N-oxidation of 4-methoxypyridine.[4][5]

4.1. Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Amount (for 45 mmol scale)Notes
4-Methoxypyridine620-08-6C₆H₇NO109.135.0 g (45.8 mmol)Starting material.
Glacial Acetic Acid64-19-7C₂H₄O₂60.0525 mLSolvent and reagent.
Hydrogen Peroxide (30% aq.)7722-84-1H₂O₂34.014.2 mLOxidizing agent. Caution!
Round-bottom flaskN/AN/AN/A100 mL
Reflux condenserN/AN/AN/AN/A
Magnetic stirrer & stir barN/AN/AN/AN/A
Heating mantle / Oil bathN/AN/AN/AN/A
Rotary evaporatorN/AN/AN/AN/AFor solvent removal.

4.2. Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxypyridine (5.0 g, 45.8 mmol) and glacial acetic acid (25 mL).[4] Stir the solution at room temperature until the starting material is fully dissolved.

  • Addition of Oxidant: While stirring, carefully add 30% aqueous hydrogen peroxide (4.2 mL) to the solution at room temperature.[4] Causality Note: This addition should be done cautiously as the subsequent heating will generate the exothermic formation of peracetic acid.[6]

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle or oil bath.[4]

  • Monitoring: Allow the reaction to stir at reflux for 24 hours.[4][5] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. A recommended mobile phase is 5% Methanol in Dichloromethane.[4]

  • Workup and Isolation: After 24 hours, or upon confirmation of reaction completion by TLC, remove the flask from the heat source and allow it to cool to room temperature.

  • Purification: Concentrate the reaction mixture by removing the volatile components (acetic acid and water) using a rotary evaporator (in vacuo).[4] This step is crucial for isolating the product from the reaction medium. The resulting residue is the crude 4-methoxypyridine N-oxide, often obtained as a hydrate.[4] For many applications, this material is of sufficient purity. If higher purity is required, vacuum distillation can be attempted, but care must be taken as decomposition can occur at elevated temperatures.[6]

Product Characterization

The successful synthesis of this compound can be confirmed through several analytical techniques.

PropertyExpected ResultSource(s)
Appearance Light brown or yellow crystalline solid.[1][4]
Molecular Weight 125.13 g/mol (anhydrous basis).[1][7][8]
Melting Point 73-79 °C (hydrate).[8]
Yield Typically high, reported yields are in the range of 88-94%.[4][5]
LC-MS Expected [M+H]⁺ peak at m/z = 125.9.[4][5]

Safety and Handling: A Critical Overview

Trustworthiness in science begins with safety. This synthesis involves hazardous materials that require strict adherence to safety protocols.

  • General Precautions: The entire procedure must be conducted in a well-ventilated fume hood.[1] Personal Protective Equipment (PPE), including a lab coat, impervious gloves, and safety glasses with side shields, is mandatory.[9][10]

  • Peroxy Compounds: Hydrogen peroxide and the in situ generated peracetic acid are strong oxidizers and can cause severe skin and eye irritation.[6] Reactions involving peroxy compounds can be exothermic and should always be performed behind a safety shield.[6]

  • Reagents: 4-methoxypyridine and glacial acetic acid are irritants. Avoid inhalation and skin contact.

  • Product Handling: 4-methoxypyridine N-oxide is an irritant to the skin, eyes, and respiratory system.[1] It is also hygroscopic and should be stored in a tightly closed container in a dry place.[1][11]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any residual peroxide before disposal.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Degradation of H₂O₂.Extend reflux time and monitor by TLC. Use a fresh bottle of hydrogen peroxide.
Low Yield Loss of product during workup. Decomposition during heating.Ensure efficient removal of volatiles without excessive heating. Avoid oil bath temperatures significantly above the reflux point.
Dark-colored Product Formation of impurities due to overheating or prolonged reaction time.Monitor the reaction closely and stop once the starting material is consumed. If necessary, the product can be purified by recrystallization or careful vacuum distillation.

References

4-Methoxypyridine N-oxide hydrate as an oxidant in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Methoxypyridine N-oxide Hydrate as an Oxidant in Organic Synthesis

Introduction: The Unique Profile of a Modern Oxidant

In the landscape of organic synthesis, the quest for selective, mild, and efficient oxidizing agents is perpetual. 4-Methoxypyridine N-oxide (4-MPO), particularly in its stable hydrate form, has emerged as a versatile and valuable reagent.[1][2] Unlike harsh oxidants that can lead to over-oxidation or decomposition of sensitive substrates, 4-MPO functions as a proficient oxygen atom transfer agent.[3] Its solid, crystalline nature and solubility in common organic solvents make it a practical choice in various synthetic transformations.[3]

The core reactivity of 4-MPO stems from the N-oxide functional group, which can activate the pyridine ring and, more importantly, participate in redox reactions by transferring its oxygen atom.[1] This property is harnessed most powerfully when 4-MPO is employed as a co-oxidant in metal-catalyzed cycles, where it regenerates the active high-valent metal species, allowing the primary oxidant (the metal catalyst) to be used in catalytic amounts. This guide provides a detailed exploration of 4-MPO's mechanisms, applications, and protocols, tailored for researchers and drug development professionals seeking to leverage its synthetic potential.

Core Application I: Co-oxidant in Ruthenium-Catalyzed Alcohol Oxidations (Ley-Griffith Type)

The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone transformation in organic synthesis. The Ley-Griffith reaction, which utilizes a catalytic amount of tetra-n-propylammonium perruthenate (TPAP, a Ru(VII) species), is a prominent method for achieving this under mild conditions.[4][5] The reaction's efficiency hinges on the continuous regeneration of the active TPAP catalyst, a role perfectly suited for N-oxides.

Mechanism of Action

While N-methylmorpholine N-oxide (NMO) is the classic co-oxidant for this reaction, 4-MPO operates on the same principle.[4][5] The catalytic cycle proceeds as follows:

  • The Ru(VII) species (perruthenate) oxidizes the alcohol substrate, forming the desired aldehyde or ketone. In this process, the ruthenium is reduced to a lower oxidation state, typically Ru(V).

  • The co-oxidant, 4-MPO, then re-oxidizes the Ru(V) species back to the active Ru(VII) state, regenerating the catalyst for the next turnover.

  • The 4-MPO is converted to 4-methoxypyridine in the process.

The causality behind using a co-oxidant like 4-MPO is twofold: it makes the process economical and safer by minimizing the use of the expensive and toxic heavy metal catalyst, and it maintains a low concentration of the active oxidant, which can help prevent side reactions.

Caption: Catalytic cycle of a Ley-Griffith type alcohol oxidation.

Core Application II: Regenerating the Catalyst in Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a Nobel Prize-winning reaction that provides a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[6][7] This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[7][8] The high enantioselectivity and broad substrate scope have made it an indispensable tool in the synthesis of pharmaceuticals and natural products.[6]

The Role of 4-MPO as a Co-oxidant

The catalytic cycle of the Sharpless AD involves the conversion of Os(VIII) (as OsO₄) to an Os(VI) species upon reaction with the alkene and subsequent hydrolysis to release the diol.[6][9] To enable the use of osmium in catalytic quantities, a stoichiometric co-oxidant is required to regenerate the Os(VIII) catalyst.[9] While commercially available "AD-mix" formulations typically use potassium ferricyanide (K₃[Fe(CN)₆]), heterocyclic N-oxides like 4-MPO can also serve this critical role.[8][9]

The choice of co-oxidant can influence reaction conditions and workup procedures. The use of an organic-soluble co-oxidant like 4-MPO can be advantageous in certain solvent systems. The fundamental mechanism involves the N-oxide providing the oxygen atom necessary to convert Os(VI) back to Os(VIII), thereby closing the catalytic loop.

Sharpless_AD OsO4_L OsO₄-Ligand Complex (Active Catalyst) OsmateEster Cyclic Osmate(VI) Ester OsO4_L->OsmateEster [3+2] Cycloaddition Alkene Alkene Substrate Alkene->OsmateEster Hydrolysis Hydrolysis (H₂O) OsmateEster->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol Product Release OsVI Os(VI) Species Hydrolysis->OsVI Reduced Catalyst OsVI->OsO4_L Re-oxidation MP 4-Methoxypyridine OsVI->MP Byproduct Formation MPO 4-MPO (Co-oxidant) MPO->OsVI Regeneration Photoredox_Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Light (hν) MPO_radical 4-MPO Radical Cation PC_excited->MPO_radical Single Electron Transfer (SET) PC_reduced PC⁻ PC_excited->PC_reduced e⁻ MPO 4-MPO MPO->PC_excited Carbon_radical Carbon Radical Intermediate MPO_radical->Carbon_radical Anti-Markovnikov Addition Alkene α-Olefin Alkene->Carbon_radical Product_intermediate N-Alkoxypyridinium Intermediate Carbon_radical->Product_intermediate Giese Addition Trap Radical Trap (e.g., Acrylate) Trap->Product_intermediate Final_Product Final Product (e.g., Primary Alcohol) Product_intermediate->Final_Product Nucleophilic Substitution (H₂O) PC_reduced->PC Cycle Regeneration

References

Application Notes: 4-Methoxypyridine N-oxide Hydrate in Modern C-H Activation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the application of 4-Methoxypyridine N-oxide hydrate in C-H activation reactions. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of this versatile reagent, offering insights into its dual roles as a hydrogen atom transfer agent and a crucial component in transition metal catalysis.

Introduction: The Strategic Value of 4-Methoxypyridine N-oxide

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Within this field, the choice of reagents is paramount to achieving desired reactivity and selectivity. 4-Methoxypyridine N-oxide (4-MeO-PyO), a commercially available and stable solid, has emerged as a uniquely versatile tool.[1][2]

Its utility stems from the rich chemistry of the N-oxide functional group. This moiety can act as a potent precursor to oxygen-centered radicals for abstracting hydrogen atoms from even strong, unactivated C(sp³)–H bonds.[3][4] Concurrently, it serves as an effective directing group and ligand in transition metal-catalyzed C(sp²)–H functionalization, showcasing a remarkable duality that enables a broad spectrum of synthetic transformations.[5][6] This guide explores these two primary applications, providing both the theoretical framework and practical protocols for their successful implementation in a laboratory setting.

Physicochemical Properties and Safe Handling

4-Methoxypyridine N-oxide is typically supplied as a hydrate, which can affect its molecular weight and stoichiometry in reactions.[7] Understanding its properties is crucial for accurate and reproducible experimentation.

PropertyValueSource(s)
CAS Number 207511-18-0 (for hydrate)[2][7]
Molecular Formula C₆H₇NO₂ · xH₂O
Molecular Weight 125.13 g/mol (anhydrous basis)[8]
Appearance Light brown to beige crystalline solid[1][2]
Melting Point 73-81 °C[2]
Solubility Soluble in water and most common organic solvents[1][2]
Key Hazards Causes skin, eye, and respiratory system irritation
Storage Store in a tightly closed container in a dry, well-ventilated place. The compound is hygroscopic.[1]

Handling Precautions: Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust.

Application I: A Potent Hydrogen Atom Transfer (HAT) Agent in Photoredox Catalysis

A significant advancement in C-H functionalization involves the use of pyridine N-oxides as precursors for highly reactive oxygen-centered radicals.[3] Under visible light photoredox conditions, 4-MeO-PyO can initiate the functionalization of unactivated aliphatic C–H bonds, which are traditionally inert.

Mechanistic Principles

The core of this methodology lies in a synergistic catalytic cycle. A photocatalyst (PC), typically a highly oxidizing acridinium salt, is excited by visible light. The excited-state photocatalyst (PC*) is a powerful oxidant and undergoes a single-electron transfer (SET) with 4-MeO-PyO. This oxidation generates a highly electrophilic N-oxy radical cation, the key HAT agent.[3][4] This potent radical can abstract a hydrogen atom from a strong C(sp³)–H bond (BDE ≥ 95 kcal/mol) of a substrate (R-H), forming an alkyl radical (R•). This alkyl radical is then trapped by a radical acceptor, such as an electron-deficient olefin, to forge a new C-C bond and complete the functionalization.[3][9]

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET Substrate Substrate (R-H) Radical Alkyl Radical (R•) Substrate->Radical -H• to [4-MeO-PyO]•+ Product Functionalized Product Radical->Product MeO_PyO 4-MeO-PyO MeO_PyO_Radical N-Oxy Radical Cation [4-MeO-PyO]•+ MeO_PyO->MeO_PyO_Radical -e⁻ to PC* MeO_PyOH Protonated 4-MeO-PyO [4-MeO-PyOH]+ MeO_PyO_Radical->MeO_PyOH HAT Acceptor Radical Acceptor (e.g., Olefin) Acceptor->Product Radical Addition

Figure 1: Photocatalytic C-H activation using 4-MeO-PyO as a HAT agent.
Protocol: Photocatalytic C(sp³)–H Alkylation with an Olefin Acceptor

This protocol is a representative example adapted from literature procedures for the alkylation of unactivated C–H bonds.[3][4]

Materials:

  • Substrate (e.g., Cyclohexane): 1.0 mmol

  • Radical Acceptor (e.g., Benzylidenemalononitrile): 0.2 mmol, 1.0 equiv

  • This compound: 0.3 mmol, 1.5 equiv

  • Photocatalyst (e.g., 9-Mesityl-10-phenylacridinium tetrafluoroborate): 0.004 mmol, 2 mol%

  • Solvent (e.g., Dichloromethane): 2.0 mL

  • Additive (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol, HFIP): 0.2 mmol, 1.0 equiv (optional, can enhance reactivity[3])

  • Light Source: Blue LED lamp (450 nm)

Procedure:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the radical acceptor (0.2 mmol), this compound (0.3 mmol), and the photocatalyst (0.004 mmol).

  • Solvent and Substrate Addition: Add the solvent (2.0 mL) followed by the C-H substrate (1.0 mmol) and the optional HFIP additive.

  • Degassing (Critical Step): Seal the vial and sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5 cm from the blue LED lamp and begin vigorous stirring. Use a fan to maintain the reaction temperature near ambient (20-25 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times can range from 24 to 48 hours.[3]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired alkylated product.

Application II: A Ligand and Oxidant in Transition Metal Catalysis

In the realm of transition metal catalysis, particularly with palladium, 4-MeO-PyO plays a distinctly different but equally important role. It facilitates the selective functionalization of C(sp²)–H bonds, primarily at the ortho-position of the pyridine ring.[6]

Mechanistic Roles
  • Directing Group: The oxygen atom of the N-oxide coordinates to the palladium center, positioning it in close proximity to the C2–H bond. This chelation assistance lowers the activation energy for the C–H cleavage step, leading to high regioselectivity for ortho-functionalization.[6][10]

  • Internal/External Oxidant: Many Pd-catalyzed C-H functionalizations are oxidative processes that cycle between Pd(II) and Pd(0). Pyridine N-oxides can serve as the terminal oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination, thus closing the catalytic cycle.[6]

  • Ligand: As a ligand, 4-MeO-PyO can stabilize the metal catalyst.[5] The electron-donating methoxy group enhances the electron density on the oxygen atom, potentially strengthening its coordination to the metal center and modulating the catalyst's reactivity.

G Pd_II Active Pd(II) Catalyst Complex Coordination Complex Pd_II->Complex MeO_PyO 4-MeO-PyO MeO_PyO->Complex Coordination Palladacycle Ortho-Palladacycle Complex->Palladacycle C-H Activation (Concerted Metalation- Deprotonation) Insertion Migratory Insertion Intermediate Palladacycle->Insertion Olefin Olefin Olefin->Insertion Coordination & Insertion Product_Pd Product-Pd(II) Complex Insertion->Product_Pd Product Ortho-Alkenylated Product Product_Pd->Product Release Pd_0 Pd(0) Product_Pd->Pd_0 Pd_0->Pd_II Re-oxidation Oxidant Oxidant (e.g., AgOAc or O₂)

Figure 2: General workflow for Pd-catalyzed ortho-C-H alkenylation.
Protocol: Palladium-Catalyzed Ortho-C-H Alkenylation

This protocol provides a general method for the direct C2-alkenylation of 4-MeO-PyO, based on established procedures for pyridine N-oxides.[6]

Materials:

  • This compound: 0.5 mmol, 1.0 equiv

  • Olefin (e.g., n-Butyl acrylate): 1.0 mmol, 2.0 equiv

  • Palladium Catalyst (e.g., Pd(OAc)₂): 0.025 mmol, 5 mol%

  • Oxidant (e.g., Silver Acetate, AgOAc): 1.0 mmol, 2.0 equiv

  • Solvent (e.g., 1,2-Dichloroethane, DCE): 2.5 mL

Procedure:

  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (0.5 mmol), Pd(OAc)₂ (0.025 mmol), and AgOAc (1.0 mmol).

  • Reagent Addition: Add the solvent (2.5 mL) followed by the olefin (1.0 mmol) via syringe.

  • Heating: Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor its progress by taking aliquots and analyzing them by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove palladium black and silver salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography to yield the 2-alkenylated 4-methoxypyridine N-oxide.

Conclusion and Future Outlook

This compound is a powerful and multifaceted reagent for C-H activation. Its ability to function as both a HAT agent precursor in photoredox catalysis and as a directing group/ligand in transition metal catalysis makes it a valuable asset for synthetic chemists. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage its capabilities in the synthesis of complex molecules, from novel materials to pharmaceutical intermediates. Future research will likely expand its applications in other catalytic systems and explore the functionalization of a wider array of C-H bonds with even greater precision and efficiency.

References

Application Notes & Protocols: Leveraging 4-Methoxypyridine N-oxide Hydrate in Modern Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Heterocycle

Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the construction of complex molecular architectures that are foundational to pharmaceuticals, agrochemicals, and materials science.[1] Within this landscape, the strategic selection of reagents is paramount for achieving high efficiency, selectivity, and functional group tolerance. Pyridine N-oxides, once viewed primarily as intermediates, have emerged as highly versatile and powerful tools in the synthetic chemist's arsenal.

This guide focuses on a particularly valuable derivative: 4-Methoxypyridine N-oxide (4-MPO) , typically supplied as its hydrate. We will move beyond a superficial overview to provide in-depth mechanistic insights and field-tested protocols. The core utility of 4-MPO in palladium catalysis is twofold:

  • As a Direct Coupling Partner: The N-oxide functionality electronically activates the pyridine ring, rendering the C-H bonds at the C2 and C6 positions susceptible to direct palladation. This allows 4-MPO to serve as a direct and efficient surrogate for problematic 2-halopyridines or 2-organometallic pyridines in C-H functionalization reactions.[2][3]

  • As a Potential Modulating Additive: The Lewis basic oxygen of the N-oxide group can coordinate to metal centers, potentially acting as a ligand to stabilize catalytic intermediates or as a mild internal oxidant to facilitate catalyst turnover in specific contexts.[4][5]

This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to successfully implement 4-Methoxypyridine N-oxide hydrate in their synthetic programs.

Physicochemical Properties & Safe Handling

This compound is a crystalline solid that requires careful handling due to its hygroscopic nature and potential as an irritant.[2][4][6] Adherence to standard laboratory safety protocols is essential.

Table 1: Properties of 4-Methoxypyridine N-oxide

Property Value Reference(s)
CAS Number 207511-18-0 (hydrate); 1122-96-9 (anhydrous) [7][8]
Molecular Formula C₆H₇NO₂ · xH₂O [8]
Molecular Weight 125.13 g/mol (anhydrous basis) [7][8]
Appearance White to light brown crystalline powder [2][4]
Melting Point 73-79 °C (hydrate) [8][9]

| Solubility | Soluble in most common organic solvents |[2] |

Handling and Storage:

  • Irritant: 4-MPO can cause skin, eye, and respiratory irritation.[2][6][9] Always handle this reagent in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hygroscopic: The material readily absorbs moisture from the air.[2][4] Store in a tightly sealed container in a dry and well-ventilated place, preferably in a desiccator or under an inert atmosphere.

  • Incompatibilities: Avoid strong oxidizing agents, acid anhydrides, and acid chlorides.[6]

The Mechanistic Role in Palladium Catalysis

Understanding why 4-MPO is effective is crucial for troubleshooting and optimizing reactions. Its utility stems directly from the electronic influence of the N-oxide group.

Primary Role: A Substrate for Direct C-H Functionalization

The most significant application of 4-MPO is as a direct coupling partner in C-H activation reactions. The N-oxide group exerts a powerful electron-withdrawing effect via induction and a resonance-donating effect, but the net result is a significant activation of the C2/C6 protons, making them more acidic and susceptible to deprotonation by a metal complex.

The generally accepted mechanism for direct arylation involves a Concerted Metalation-Deprotonation (CMD) pathway. The palladium(II) catalyst coordinates to the N-oxide and abstracts a proton from the C2 position, forming a palladacycle intermediate. This intermediate then undergoes reductive elimination with a second coupling partner (e.g., an aryl halide that has undergone oxidative addition to another Pd(0) center) to form the C-C bond and regenerate the active catalyst.[10][11] Some studies suggest a cooperative catalytic system where one palladium center performs the C-H activation while another facilitates the coupling.[11]

G cluster_cat Catalytic Cycle Pd0 Pd(0)Lₙ ArPdX Ar-Pd(II)-X(Lₙ) Pd0->ArPdX Oxidative Addition (Ar-X) MPO_Complex [4-MPO]-Pd(II) Complex ArPdX->MPO_Complex Coordination & C-H Activation (4-MPO) Palladacycle Pyridyl-Pd(II)-Ar(Lₙ) MPO_Complex->Palladacycle CMD Pathway Product 2-Aryl-4-MPO Palladacycle->Product Reductive Elimination Product->Pd0 Regenerates Catalyst ArX Aryl Halide (Ar-X) ArX->Pd0 MPO 4-MPO MPO->ArPdX

Fig 1. Simplified catalytic cycle for direct C-H arylation of 4-MPO.
Secondary Role: A Potential Modulating Additive

While less documented, the chemical properties of 4-MPO suggest its potential as a beneficial additive in standard cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • Ligand Effect: The Lewis basic N-oxide oxygen can coordinate to the palladium center.[5] This coordination could prevent catalyst aggregation, stabilize reactive intermediates, or modulate the electronics of the metal center, potentially improving reaction rates or selectivity.

  • Mild Oxidant: In reactions where the active Pd(0) catalyst can be over-reduced or deactivated, pyridine N-oxides can function as mild oxidants, re-oxidizing inactive palladium species back into the catalytic cycle. This is conceptually similar to the use of other oxidants like silver salts in certain oxidative couplings.[12] A notable example is the use of 4-cyanopyridine N-oxide in a nickel-catalyzed Sonogashira reaction.[13]

Application Notes & Protocols

The following protocols are designed as robust starting points. Researchers should consider them as templates to be optimized for their specific substrates.

Protocol 1: Palladium-Catalyzed Direct C-H Arylation of 4-MPO with Aryl Halides

This protocol describes the synthesis of 2-aryl-4-methoxypyridines, a valuable scaffold in medicinal chemistry. This reaction leverages the primary role of 4-MPO as a C-H activation substrate.

G Prep 1. Reagent Prep (Inert Atmosphere) Add 2. Reagent Addition - 4-MPO - Aryl Halide - Pd Catalyst - Base/Solvent Prep->Add React 3. Reaction (Heat & Stir) Add->React Monitor 4. Monitor (TLC / LC-MS) React->Monitor Workup 5. Work-up (Quench, Extract) Monitor->Workup Purify 6. Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Fig 2. General workflow for direct C-H arylation.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv)

  • Pivalic Acid (PivOH) (30 mol%)

  • Anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), K₂CO₃ (2.5 equiv), and the aryl halide (1.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.5 equiv), Pivalic Acid (30 mol%), and the anhydrous, degassed solvent (to achieve a concentration of ~0.2 M with respect to the aryl halide).

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 110-130 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting aryl halide is a key indicator.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-4-methoxypyridine product.

Table 2: Representative Results for Direct Arylation of 4-MPO

Aryl Halide Product Typical Yield Notes
4-Bromotoluene 4-Methoxy-2-(p-tolyl)pyridine 75-90% Electron-neutral bromides are excellent substrates.
4-Bromoanisole 4-Methoxy-2-(4-methoxyphenyl)pyridine 70-85% Electron-rich systems couple efficiently.
1-Bromo-4-fluorobenzene 2-(4-Fluorophenyl)-4-methoxypyridine 70-88% Halogen functionality is well-tolerated.

| 3-Bromobenzonitrile | 3-(4-Methoxypyridin-2-yl)benzonitrile | 60-80% | Electron-poor systems may require slightly longer reaction times. |

Protocol 2: A Model Suzuki-Miyaura Coupling with 4-MPO as a Potential Additive

This protocol outlines a standard Suzuki-Miyaura coupling, incorporating 4-MPO as an additive to probe its potential role as a stabilizing ligand.[14] The goal is to determine if its presence improves yield, reaction rate, or catalyst stability compared to a control reaction without it.

G cluster_suzuki Suzuki Catalytic Cycle Pd0 Pd(0)Lₙ ArPdX R¹-Pd(II)-X(Lₙ) Pd0->ArPdX Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)-R²(Lₙ) ArPdX->Transmetal Transmetalation (R²B(OR)₂) Product R¹-R² Transmetal->Product Reductive Elimination Product->Pd0 Regeneration ArX Aryl Halide (R¹-X) ArX->Pd0 Boronic Boronic Acid/Ester (R²B(OR)₂) Boronic->ArPdX Base Base Base->ArPdX

Fig 3. The catalytic cycle of the Suzuki-Miyaura coupling.

Materials:

  • Aryl Halide (e.g., 4-chloroanisole) (1.0 equiv)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • This compound (5-10 mol%) (Experimental Additive)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

Step-by-Step Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, and 4-MPO.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture vigorously at 80-100 °C for 4-12 hours.

  • Control Experiment: Crucially, run a parallel reaction under identical conditions without this compound to establish a baseline.

  • Monitoring & Work-up: Follow steps 5-9 from Protocol 1. Compare the yield, reaction time, and impurity profile between the two experiments to evaluate the effect of 4-MPO.

Protocol 3: A Model Copper-Free Sonogashira Coupling with 4-MPO as a Potential Additive

This protocol explores the use of 4-MPO as an additive in a copper-free Sonogashira coupling, postulating a role as a mild oxidant or ligand to enhance catalyst performance.[15][16]

G cluster_sono Copper-Free Sonogashira Cycle Pd0 Pd(0)Lₙ ArPdX R¹-Pd(II)-X(Lₙ) Pd0->ArPdX Oxidative Addition (R¹-X) PdAlkyne R¹-Pd(II)-C≡CR²(Lₙ) ArPdX->PdAlkyne Deprotonation & Alkyne Binding Product R¹-C≡CR² PdAlkyne->Product Reductive Elimination Product->Pd0 Regeneration ArX Aryl Halide (R¹-X) ArX->Pd0 Alkyne Terminal Alkyne (H-C≡CR²) Alkyne->ArPdX Base Base Base->ArPdX

Fig 4. The catalytic cycle of the copper-free Sonogashira reaction.

Materials:

  • Aryl Halide (e.g., 4-iodotoluene) (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • This compound (1.5 equiv) (Experimental Additive)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with the aryl halide, Cs₂CO₃, Pd₂(dba)₃, XPhos, and 4-MPO.

  • Reagent Addition: Add the degassed solvent, followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at 60-100 °C for 6-18 hours.

  • Control Experiment: As in Protocol 2, a parallel reaction without 4-MPO is essential for evaluating its impact.

  • Monitoring & Work-up: Follow steps 5-9 from Protocol 1 to isolate and analyze the product.

Troubleshooting & Key Considerations

  • Low Yield in Direct Arylation: Ensure the base (e.g., K₂CO₃) is finely powdered and dry. The presence of water can be detrimental. Consider screening other bases (e.g., Cs₂CO₃) or solvents (e.g., t-Amyl alcohol).

  • Homocoupling of Coupling Partners: In Suzuki or Sonogashira reactions, homocoupling can indicate overly rapid transmetalation or catalyst issues. Lowering the temperature or using a slower-activating catalyst precursor may help.

  • No Effect of 4-MPO as an Additive: The ancillary role of 4-MPO is highly substrate and system-dependent. If no effect is observed, it may simply not be beneficial for that specific combination of catalyst, ligands, and substrates.

  • Inert Atmosphere is Critical: The active Pd(0) species in all these reactions is sensitive to oxygen. Ensure all reagents are pure and solvents are properly degassed to prevent catalyst deactivation.[17]

Conclusion

This compound is a powerful and versatile reagent in the palladium-catalysis toolbox. Its primary, well-established role as a substrate for direct C-H functionalization provides an atom-economical and efficient route to valuable 2-substituted pyridine derivatives.[3][10] Furthermore, its inherent chemical properties present intriguing, though less explored, opportunities for its use as a modulating additive to enhance catalyst stability and performance in canonical cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a comprehensive guide for synthetic chemists to confidently and effectively deploy this reagent in their research and development endeavors.

References

Application Notes and Protocols: 4-Methoxypyridine N-oxide Hydrate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone, present in a multitude of approved therapeutics. However, the functionalization of this heterocycle can be challenging due to its inherent electron-deficient nature. Pyridine N-oxides, and specifically 4-Methoxypyridine N-oxide (4-MPO), have emerged as exceptionally versatile and powerful intermediates to overcome these synthetic hurdles. The N-oxide functionality not only alters the electronic properties of the pyridine ring to facilitate reactions that are otherwise difficult but also serves as a mild oxygen transfer agent.

This guide provides an in-depth exploration of the applications of 4-Methoxypyridine N-oxide hydrate (4-MPO·H₂O) in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for its effective use. We will delve into its role as a ring activator for C-H functionalization, its utility as a mild oxidant, and its function as a ligand in catalysis, providing a comprehensive resource for leveraging this reagent in complex molecule synthesis.

Section 1: Core Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective implementation in any synthetic workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 207511-18-0[1][2][3]
Molecular Formula C₆H₇NO₂ · xH₂O[4]
Molecular Weight 125.13 g/mol (anhydrous)[5]
Appearance White to light brown crystalline solid[6][7]
Melting Point 73-79 °C[3]
Solubility Soluble in water and most common organic solvents[2][7]

Table 2: Safety and Handling Information

Hazard CategoryGHS Hazard StatementsPrecautionary Measures & PPE
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[1][3]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.[1][3]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. Use only in a well-ventilated area/fume hood.[1][3]
Storage HygroscopicStore in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Incompatibilities ---Strong oxidizing agents, acid anhydrides, acid chlorides.[1]

Section 2: Key Applications in Synthetic Medicinal Chemistry

The utility of 4-MPO stems from the unique electronic influence of the N-oxide group, which transforms the pyridine ring into a versatile synthetic platform.

Activation of the Pyridine Ring for C-H Functionalization

The primary application of 4-MPO in medicinal chemistry is to activate the pyridine ring for direct C-H functionalization, particularly at the C2 position. The N-oxide group is strongly electron-withdrawing, which renders the α-protons (C2/C6) more acidic and susceptible to metallation. Furthermore, the oxygen atom can act as a directing group in metal-catalyzed reactions.

A prime example is its use in palladium-catalyzed direct arylation reactions to form 2-aryl pyridines, a privileged scaffold in numerous drug candidates.[8] This approach is highly valuable because it circumvents the need for pre-functionalizing the pyridine ring with organometallic reagents (e.g., boronic acids or organozincs), leading to more atom-economical and streamlined syntheses.

Causality Behind the Method: By converting the pyridine to its N-oxide, we fundamentally change its reactivity profile from nucleophilic to electrophilic at the carbon framework. This "umpolung" of reactivity allows for coupling with electron-rich arenes or organometallic partners, a transformation that is not feasible with the parent pyridine under similar conditions.

G cluster_start Starting Materials cluster_reaction Core Synthetic Step cluster_final Product Generation MPO 4-Methoxypyridine N-oxide Hydrate Reaction Pd-Catalyzed Direct C-H Arylation MPO->Reaction ArX Aryl Halide (e.g., Aryl Bromide) ArX->Reaction Intermediate 2-Aryl-4-methoxy pyridine N-oxide Reaction->Intermediate Forms C-C bond Deoxygenation Deoxygenation Step (e.g., PCl₃, B₂pin₂) Intermediate->Deoxygenation Removes N-oxide Product Final Product: 2-Aryl-4-methoxypyridine Deoxygenation->Product

Caption: General workflow for the synthesis of 2-aryl pyridines using 4-MPO.

Oxygen Transfer Agent and Mild Oxidant

The N-O bond in 4-MPO is relatively weak and can serve as a source of a single oxygen atom, making it a mild and selective oxidizing agent.[6][7] This is particularly useful for reactions where harsh oxidants would degrade sensitive functional groups present in complex drug intermediates. For instance, it can be used in combination with other reagents like 2-iodoxybenzoic acid (IBX) to create a highly effective system for the dehydrogenation of carbonyl compounds.[7]

Causality Behind the Method: The pyridine N-oxide acts as a co-catalyst or activator, modulating the reactivity of the primary oxidant. This complexation allows the oxidation to proceed under much milder conditions (often room temperature) than with the primary oxidant alone, enhancing the functional group tolerance and overall yield of the desired product.

Versatile Ligand in Catalysis

The oxygen atom of 4-MPO can coordinate to metal centers, allowing it to function as a ligand in transition metal catalysis.[2][7] This coordination can stabilize catalytic species, enhance their solubility, or modulate their electronic properties to influence the outcome of a reaction. Recent research has highlighted its potential role in photoredox catalysis for orchestrating novel transformations like the anti-Markovnikov carbohydroxylation of olefins, a powerful method for producing primary alcohols from readily available starting materials.[9]

Section 3: Detailed Experimental Protocols

The following protocols are representative of the key transformations involving 4-MPO and have been adapted from reliable literature sources.

Protocol 1: Synthesis of 4-Methoxypyridine N-oxide

This procedure describes the oxidation of 4-methoxypyridine using hydrogen peroxide in acetic acid, a common and effective method.[10]

Table 3: Reagents and Materials for Protocol 1

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Methoxypyridine109.135.0 g45.81.0
Acetic Acid60.0525 mL--
Hydrogen Peroxide (30% aq.)34.014.2 mL~41~0.9

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxypyridine (5.0 g, 45.8 mmol) and glacial acetic acid (25 mL).

  • Reagent Addition: Slowly add the 30% aqueous hydrogen peroxide solution (4.2 mL) to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane (DCM) mobile phase. The starting material (4-methoxypyridine) has a higher Rf than the product N-oxide (Rf ≈ 0.1).[10]

  • Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Remove the volatile components (acetic acid and water) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a yellow liquid or solid, can be used directly in many cases or purified further by recrystallization or column chromatography to yield the final product (typical yield: 85-90%).[10]

Self-Validation: The identity and purity of the product can be confirmed by LC-MS, which should show a peak corresponding to [M+H]⁺ at m/z 126.0.

Protocol 2: Palladium-Catalyzed Direct C-2 Arylation of a Pyridine N-oxide

This protocol is a general procedure adapted from a robust method reported in Organic Syntheses for the direct arylation of pyridine N-oxides.[8] It demonstrates the core principle of C-H activation enabled by the N-oxide group.

G cluster_legend Legend Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X (L)₂ Pd0->PdII Oxidative Addition (Ar-X) CMD Cyclometalated Intermediate PdII->CMD C-H Activation/ CMD Pathway Product_Release Ar-Py-N-Oxide CMD->Product_Release Reductive Elimination Catalyst_Regen Pd(0)L₂ CMD->Catalyst_Regen Base-assisted Catalyst Regeneration L L = Phosphine Ligand ArX Ar-X = Aryl Halide Py Py-N-Oxide = Pyridine N-oxide

References

Application Notes & Protocols: 4-Methoxypyridine N-oxide Hydrate in Oxygen Atom Transfer Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile and Mild Oxygen Donor

4-Methoxypyridine N-oxide (MPO), often supplied as its hydrate, is a crystalline, shelf-stable solid that has emerged as a highly effective and mild oxygen atom transfer (OAT) agent in modern organic synthesis.[1] Its utility stems from the polarized N-O bond, which can readily donate its oxygen atom to a variety of nucleophilic substrates, including phosphines, sulfides, and low-valent metal centers. The electron-donating methoxy group at the 4-position enhances the nucleophilicity of the oxygen atom, making MPO a more reactive oxidant compared to unsubstituted pyridine N-oxide.

Unlike more aggressive oxidants, reactions with MPO are often highly selective, proceed under mild conditions, and generate the innocuous 4-methoxypyridine as the sole byproduct, simplifying product purification. These characteristics make it an invaluable tool for researchers in academic laboratories and professionals in the pharmaceutical and fine chemical industries. This guide provides an in-depth overview of its applications, mechanistic considerations, and detailed protocols for its use.

Physicochemical Properties of 4-Methoxypyridine N-oxide Hydrate
PropertyValueReferences
CAS Number 207511-18-0[2][3][4][5][6][7]
Molecular Formula C₆H₇NO₂ · xH₂O[3][7]
Molecular Weight 125.13 g/mol (anhydrous basis)[3][7][8][9]
Appearance Light brown crystalline solid[1]
Melting Point 73-81 °C[3][10]
Solubility Soluble in water and most common organic solvents.[1][2][10]
Form Supplied Typically as a hydrate (C₆H₉NO₃, MW: 143.14)[5][6]

The Mechanism of Oxygen Atom Transfer

The fundamental process of oxygen atom transfer from a pyridine N-oxide involves the nucleophilic attack of a substrate on the oxygen atom of the N-O bond.[11] This process is a two-electron redox reaction. The substrate is oxidized, and the pyridine N-oxide is reduced to the corresponding pyridine.

The reaction can be uncatalyzed, particularly with strong nucleophiles like phosphines, or it can be catalyzed by transition metals. In metal-catalyzed systems, the N-oxide often serves as the terminal oxidant to regenerate a high-valent metal-oxo species, which then transfers the oxygen atom to the substrate.[12] The electron-donating methoxy group in MPO can accelerate the rate-determining step in some catalytic cycles by enhancing its coordination to the metal center.[12]

Oxygen_Atom_Transfer_Mechanism sub Substrate (e.g., PR₃, SR₂) ts Transition State sub->ts Nucleophilic Attack mpo 4-Methoxypyridine N-oxide (MPO) mpo->ts prod_ox Oxidized Substrate (e.g., O=PR₃, O=SR₂) ts->prod_ox Product Formation prod_mp 4-Methoxypyridine ts->prod_mp

Caption: Generalized mechanism of oxygen atom transfer from MPO.

Application Note I: Oxidation of Tertiary Phosphines

The conversion of tertiary phosphines to their corresponding phosphine oxides is a fundamental transformation in organophosphorus chemistry.[13] This reaction is often used to remove phosphine ligands from coordination complexes, as phosphine oxides are typically less coordinating. MPO provides a reliable and clean method for this oxidation, avoiding the harsh conditions or side reactions associated with reagents like hydrogen peroxide.

Protocol 3.1: Synthesis of Triphenylphosphine Oxide

This protocol details the oxidation of triphenylphosphine (PPh₃) to triphenylphosphine oxide (OPPh₃) using this compound.

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol) Stoichiometry
Triphenylphosphine (PPh₃) 262.29 1.00 g 3.81 1.0 equiv
This compound 143.14 0.57 g 3.98 1.05 equiv

| Dichloromethane (DCM) | - | 20 mL | - | - |

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.00 g, 3.81 mmol).

  • Dissolution: Add 20 mL of dichloromethane (DCM) and stir at room temperature until the phosphine is fully dissolved.

  • Reagent Addition: Add this compound (0.57 g, 3.98 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phosphine spot has disappeared.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 15 mL) to remove the 4-methoxypyridine byproduct.

    • Wash with saturated aqueous NaHCO₃ (1 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator.

    • The resulting white solid is typically of high purity. If necessary, it can be recrystallized from ethyl acetate/hexanes.

Causality and Insights:

  • Stoichiometry: A slight excess (1.05 equiv) of MPO ensures the complete consumption of the starting phosphine.

  • Solvent: Dichloromethane is an excellent solvent for both the reactant and reagent and is unreactive under the reaction conditions.

  • Work-up: The acidic wash is crucial for efficiently removing the basic 4-methoxypyridine byproduct, which simplifies purification significantly.

Phosphine_Oxidation_Workflow A 1. Dissolve PPh₃ in DCM B 2. Add MPO Hydrate A->B C 3. Stir at RT (1-2 h) B->C D 4. Aqueous Work-up (HCl, NaHCO₃, Brine) C->D E 5. Dry (Na₂SO₄) & Filter D->E F 6. Evaporate Solvent E->F G 7. Isolate Product (OPPh₃) F->G

Caption: Experimental workflow for phosphine oxidation using MPO.

Application Note II: Selective Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfones is a significant challenge in organic synthesis.[14] MPO is an excellent reagent for this transformation due to its mild nature.[15] The reaction conditions can be tuned to achieve high chemoselectivity, making it suitable for complex molecules with sensitive functional groups.

Protocol 4.1: Synthesis of Methyl Phenyl Sulfoxide

This protocol describes the selective oxidation of thioanisole (methyl phenyl sulfide) to methyl phenyl sulfoxide.

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol) Stoichiometry
Thioanisole 124.20 0.50 g 4.03 1.0 equiv
This compound 143.14 0.60 g 4.19 1.04 equiv

| Acetonitrile (MeCN) | - | 15 mL | - | - |

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve thioanisole (0.50 g, 4.03 mmol) in 15 mL of acetonitrile.

  • Reagent Addition: Add this compound (0.60 g, 4.19 mmol).

  • Reaction: Heat the mixture to 50-60 °C and stir. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in 20 mL of ethyl acetate.

    • Wash the organic solution with 1 M HCl (2 x 10 mL) and then with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the solution and concentrate it via rotary evaporation.

    • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure sulfoxide.

Causality and Insights:

  • Temperature Control: Gentle heating is often required for the oxidation of less nucleophilic sulfides. However, excessive temperature or prolonged reaction times can lead to the formation of the sulfone byproduct. Careful monitoring is key.

  • Solvent Choice: Acetonitrile is a common solvent for these reactions, but others like ethanol or DCM can also be used depending on substrate solubility.

  • Selectivity: The mildness of MPO is the primary reason for the high selectivity towards the sulfoxide. Stronger oxidants like m-CPBA or H₂O₂ often lead to over-oxidation.[14][16]

Sulfide_Oxidation_Workflow A 1. Dissolve Sulfide in MeCN B 2. Add MPO Hydrate A->B C 3. Heat at 50-60 °C (4-8 h) B->C D 4. Evaporate Solvent C->D E 5. Redissolve & Wash (HCl, Brine) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Isolate Product (Sulfoxide) G->H

Caption: Experimental workflow for selective sulfide oxidation.

Application Note III: Role in Catalytic Cycles

Pyridine N-oxides, including MPO, are widely used as terminal oxidants in transition-metal-catalyzed OAT reactions.[12] They are particularly effective in systems involving metals like Rhenium, Ruthenium, and Manganese.[12][17] In these cycles, a low-valent metal complex reacts with the substrate. The role of MPO is to re-oxidize the metal center, regenerating the active catalytic species and allowing the cycle to continue.

For example, in rhenium-catalyzed OAT from pyridine N-oxides to phosphines, the rate-determining step can be the oxidation of the Re(V) center to Re(VII) by the N-oxide.[12] The electronic properties of the substituted pyridine N-oxide directly influence the reaction rate, with electron-donating groups like methoxy generally accelerating the process.[12]

Catalytic_Cycle M_low Metal(n) M_high Metal(n+2)=O M_low->M_high Oxygen Transfer from MPO MP_out 4-Methoxy- pyridine M_high->M_low Oxygen Transfer to Substrate Prod_out Oxidized Product Sub_in Substrate MPO_in MPO

Caption: MPO as a terminal oxidant in a generic metal-catalyzed cycle.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount.

  • Hazards: this compound is an irritant. It can cause skin, eye, and respiratory irritation.[1][3][9][18] Avoid breathing dust and ensure adequate ventilation.[18]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this reagent.[18]

  • Handling: Wash hands thoroughly after handling. Avoid ingestion and contact with skin and eyes.[18]

  • Storage: The compound is hygroscopic.[1] Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][18] Keep away from strong oxidizing agents and acids.[18]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[18]

References

Application Notes: A Detailed Protocol for Olefin Epoxidation & Dihydroxylation Using 4-Methoxypyridine N-oxide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Methoxypyridine N-oxide in Catalytic Oxidation

In the landscape of modern organic synthesis, the quest for efficient, selective, and mild oxidation methods is paramount. While powerful oxidants exist, their stoichiometric use often leads to challenges in selectivity, purification, and waste management. A more elegant solution lies in catalytic oxidation, where a substoichiometric amount of a primary oxidant is continuously regenerated by a terminal oxidant, also known as a co-oxidant.

4-Methoxypyridine N-oxide (4-MPNO), particularly in its stable hydrate form, has emerged as a highly effective terminal oxidant for a range of metal-catalyzed transformations.[1][2] Its primary function is to serve as an oxygen atom transfer agent, re-oxidizing the catalyst after it has delivered an oxygen atom to the substrate.[3][4] This process allows for the use of precious, and often toxic, metal catalysts—such as osmium tetroxide—in minute, catalytic quantities. The methoxy group at the 4-position enhances the electronic properties of the pyridine N-oxide, making it a valuable reagent in oxidation chemistry.[3]

This application note provides a comprehensive guide to the use of 4-Methoxypyridine N-oxide hydrate as a co-oxidant in the osmium-catalyzed syn-dihydroxylation of olefins, a foundational reaction in synthetic chemistry for creating vicinal diols. We will delve into the mechanistic rationale, provide a detailed, step-by-step protocol, and offer expert insights to ensure successful and reproducible outcomes.

Mechanistic Rationale: The Catalytic Cycle

The efficacy of 4-MPNO lies in its ability to sustain a catalytic cycle. In the context of osmium-catalyzed dihydroxylation, the widely accepted mechanism proceeds as follows:

  • [3+2] Cycloaddition: The high-valent Osmium Tetroxide (OsO₈) catalyst complexes with the alkene substrate through a [3+2] cycloaddition to form a cyclic osmate ester intermediate.[5]

  • Hydrolysis: The osmate ester is hydrolyzed (often facilitated by the water in the solvent system or from the 4-MPNO hydrate itself) to release the cis-diol product. This step reduces the osmium from Os(VIII) to a lower oxidation state, typically Os(VI).

  • Catalyst Regeneration: The reduced Os(VI) species is catalytically inactive for dihydroxylation. Here, 4-Methoxypyridine N-oxide plays its crucial role. It transfers its oxygen atom to the Os(VI) center, re-oxidizing it to the active Os(VIII) state, thus closing the catalytic loop. The 4-MPNO is reduced to 4-methoxypyridine in the process.

This cycle, conceptually similar to the well-known Sharpless Asymmetric Dihydroxylation which often employs N-methylmorpholine N-oxide (NMO) or potassium ferricyanide as the co-oxidant, allows for high turnover numbers with minimal catalyst loading.[5][6][7]

Catalytic_Cycle cluster_main Main Catalytic Cycle cluster_regen Regeneration Cycle Alkene Alkene (Substrate) Intermediate Cyclic Osmate Ester Intermediate Alkene->Intermediate + OsO4 OsO4 OsO4 (Active Catalyst, Os(VIII)) Product cis-Diol (Product) Intermediate->Product + 2 H2O (Hydrolysis) ReducedOs Reduced Osmium (Inactive, Os(VI)) Product->ReducedOs - Os(VI)O2(OH)2 ReducedOs->OsO4 Regeneration MPNO 4-MPNO (Co-oxidant) MP 4-Methoxypyridine (Byproduct) MPNO->MP MP->ReducedOs Oxygen Atom Transfer caption Fig 1. Catalytic cycle for osmium-catalyzed dihydroxylation.

Caption: Fig 1. Catalytic cycle for osmium-catalyzed dihydroxylation.

Safety, Handling, and Storage

Scientific integrity begins with safety. This compound requires careful handling.

  • Hazards: The compound is a known skin, eye, and respiratory system irritant.[3][8][9] Inhalation should be avoided.[8]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles (eyeshields), and a lab coat.[8][10] For handling the solid powder, a dust mask is recommended.

  • Storage: 4-MPNO hydrate is hygroscopic.[2][3] Store it in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2][8][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Experimental Protocol: Catalytic syn-Dihydroxylation of Styrene

This protocol details the conversion of styrene to 1-phenyl-1,2-ethanediol as a representative example. The principles can be adapted for other olefinic substrates.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberTypical AmountMoles (mmol)Equivalents
Styrene104.15100-42-5521 mg5.01.0
This compound143.15 (typical for monohydrate)207511-18-0787 mg5.51.1
Osmium Tetroxide (OsO₄)254.2320816-12-00.5 mL (of 2.5% w/v in t-BuOH)0.050.01
Acetone58.0867-64-120 mL--
Water (deionized)18.027732-18-52 mL--
Sodium Sulfite (Na₂SO₃)126.047757-83-71.0 g~7.9-
Ethyl Acetate88.11141-78-6~50 mL--
Magnesium Sulfate (anhydrous)120.377487-88-9~2 g--

Step-by-Step Methodology

Caption: Fig 2. Experimental workflow for catalytic dihydroxylation.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the styrene (5.0 mmol, 1.0 eq.) in a solvent mixture of acetone (20 mL) and water (2 mL).

  • Co-oxidant Addition: To the stirred solution, add the this compound (5.5 mmol, 1.1 eq.). Stir until it is fully dissolved.

    • Expert Insight: Using a slight excess (1.1-1.2 eq.) of the co-oxidant ensures that the osmium catalyst remains in its active Os(VIII) state throughout the reaction, preventing the accumulation of inactive Os(VI) and maximizing conversion.

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly, add the Osmium Tetroxide solution (0.05 mmol, 0.01 eq.) dropwise over 2-3 minutes. The solution will typically turn a dark brown or black color.

    • Expert Insight: OsO₄ is highly toxic and volatile. It should always be handled in a certified chemical fume hood. Adding the catalyst at a reduced temperature helps to control any initial exotherm and improve selectivity.

  • Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes.

  • Work-up: Quenching: Once the reaction is complete (as determined by TLC), add a saturated aqueous solution of sodium sulfite (~15 mL) or add solid sodium sulfite (1.0 g) followed by 15 mL of water.

    • Expert Insight: This step is critical for safety and product isolation. Sodium sulfite is a reducing agent that quenches any residual OsO₄ and cleaves the osmate ester intermediate, precipitating osmium species as lower-valent oxides. The mixture should be stirred vigorously for at least 30-60 minutes, during which the dark color should fade.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove excess water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1-phenyl-1,2-ethanediol.

Conclusion

This compound is a robust and reliable co-oxidant for osmium-catalyzed dihydroxylation reactions. Its role as an oxygen atom transfer agent enables the use of catalytic quantities of osmium tetroxide, rendering the process more cost-effective and manageable from a safety perspective. The protocol described herein provides a solid foundation for researchers, scientists, and drug development professionals to implement this valuable transformation. By understanding the mechanistic principles and adhering to the detailed methodology, users can achieve high yields of vicinal diols, which are critical building blocks in the synthesis of complex molecules.

References

Application Notes & Protocols: The Multifaceted Role of 4-Methoxypyridine N-oxide Hydrate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Methoxypyridine N-oxide (MPO) and its hydrate form in the field of asymmetric synthesis. Moving beyond a singular application, this document elucidates the versatile roles of MPO and related heteroaromatic N-oxides as Lewis basic organocatalysts, ligands in metal-catalyzed transformations, and provides context on their role relative to other N-oxides as co-oxidants. The narrative emphasizes the mechanistic rationale behind experimental designs and furnishes detailed, field-tested protocols for researchers, scientists, and professionals in drug development.

Introduction: The Unique Chemical Profile of Heteroaromatic N-Oxides

Heteroaromatic N-oxides, such as 4-Methoxypyridine N-oxide (MPO), are a class of compounds characterized by a highly polar N⁺-O⁻ bond. This dipolar nature imbues them with unique chemical properties that are highly valuable in synthesis.[1] The oxygen atom acts as a potent electron-pair donor and nucleophile, while the aromatic ring's electronics are significantly altered compared to the parent pyridine.[2][3]

Specifically, MPO contains an electron-donating methoxy group at the 4-position, which further enhances the electron density of the N-O group.[4] This "push-pull" electronic arrangement makes MPO an excellent building block and a powerful modulator in catalytic systems.[1] Its applications in asymmetric synthesis are primarily centered on its ability to act as a powerful Lewis base, either as a direct organocatalyst or as a controlling ligand for a chiral metal complex.

Role as a Lewis Base Organocatalyst: Activation of Organosilicon Reagents

One of the most impactful applications of chiral pyridine N-oxides is in organocatalysis, particularly for the asymmetric allylation, propargylation, and allenylation of carbonyl compounds.[2] The high affinity between the N-oxide oxygen and silicon is the cornerstone of this methodology, enabling the nucleophilic activation of organosilicon reagents.[2]

Mechanism of Action: Asymmetric Allylation of Aldehydes

In this reaction, a chiral N-oxide catalyst activates a prochiral allyltrichlorosilane. The nucleophilic oxygen of the N-oxide coordinates to the silicon atom, forming a hypervalent silicate intermediate. This coordination polarizes the Si-Allyl bond, increasing the nucleophilicity of the allyl group. The chiral environment established by the catalyst dictates the facial selectivity of the subsequent attack on the aldehyde, resulting in a highly enantioenriched homoallylic alcohol.

Research has shown that electron-donating groups on the pyridine N-oxide catalyst, such as the methoxy group in MPO-derived structures, enhance both reactivity and enantioselectivity.[4] A notable example is the terpene-derived catalyst (+)-METHOX, which effectively catalyzes the allylation of aromatic aldehydes with excellent enantioselectivities, even at room temperature.[4][5]

Asymmetric_Allylation Catalyst Chiral Pyridine N-Oxide (Cat) Intermediate Hypervalent Silicate [Cat-SiCl₃-R]⁻ R'CHO Catalyst->Intermediate + R-SiCl₃ AllylSiCl3 Allyltrichlorosilane (R-SiCl₃) AllylSiCl3->Intermediate Aldehyde Aldehyde (R'CHO) Aldehyde->Intermediate + R'CHO Product_Complex Product-Siloxane Complex Intermediate->Product_Complex Stereoselective C-C bond formation Product Homoallylic Alcohol (Chiral Product) Product_Complex->Product Hydrolysis Catalyst_Regen Chiral Pyridine N-Oxide (Cat) Product_Complex->Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle for N-oxide mediated asymmetric allylation. (Max Width: 760px)
Protocol: Asymmetric Allylation of 4-Nitrobenzaldehyde using a METHOX-type Catalyst

This protocol is representative of the asymmetric allylation of aromatic aldehydes catalyzed by a chiral pyridine N-oxide.

Materials:

  • Chiral N-oxide catalyst (e.g., (+)-METHOX)

  • 4-Nitrobenzaldehyde

  • Allyltrichlorosilane

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon), add the chiral pyridine N-oxide catalyst (e.g., 0.05 mmol, 5 mol%).

  • Reagent Addition: Dissolve the catalyst in anhydrous acetonitrile (5 mL). Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq). Cool the solution to 0 °C in an ice bath.

  • Initiation: Add allyltrichlorosilane (1.2 mmol, 1.2 eq) dropwise to the stirred solution over 5 minutes.

    • Scientist's Note: Anhydrous conditions are paramount. Allyltrichlorosilane is highly moisture-sensitive and will readily hydrolyze, quenching the reaction. The use of a slight excess ensures complete consumption of the aldehyde.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

    • Scientist's Note: Lower temperatures generally improve enantioselectivity by favoring the more ordered, lower-energy transition state, though some modern catalysts like METHOX show high selectivity even at room temperature.[4]

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0 °C. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure homoallylic alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

ParameterConditionRationale
Catalyst Loading 2-5 mol%Balances reaction rate with cost-effectiveness. METHOX has shown efficacy at 2 mol%.[4]
Temperature 0 °C to RTLower temperatures often enhance enantioselectivity.[4]
Solvent Anhydrous MeCNApolar aprotic solvent suitable for stabilizing the polar intermediates.
Typical Yield 80-95%Dependent on substrate and precise conditions.
Typical ee 90-97%High levels of stereocontrol are achievable with optimized catalysts.[4]

Contextual Role: Co-oxidants in Sharpless Asymmetric Dihydroxylation (SAD)

The Sharpless Asymmetric Dihydroxylation (SAD) is a landmark reaction for converting alkenes into chiral vicinal diols using a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand.[6][7] A critical component of the catalytic cycle is the stoichiometric co-oxidant, which regenerates the active Os(VIII) species from the reduced Os(VI) state.[8][9]

While N-oxides like N-methylmorpholine N-oxide (NMO) are famously used in the Upjohn dihydroxylation and can be used in the SAD, the most common and effective co-oxidant for the commercially available AD-mix preparations is potassium ferricyanide (K₃Fe(CN)₆).[7][8][10] There is limited direct evidence in prominent literature for the widespread use of 4-Methoxypyridine N-oxide hydrate as a preferred co-oxidant in this specific reaction. However, understanding the co-oxidant's role is crucial.

Sharpless_AD OsVIII_L Os(VIII)O₄-Ligand (Active Catalyst) Osmylate_Ester Osmylate(VI) Ester Intermediate OsVIII_L->Osmylate_Ester + Alkene [3+2] Cycloaddition Alkene Alkene Alkene->Osmylate_Ester Diol Chiral Diol (Product) Osmylate_Ester->Diol Hydrolysis OsVI Os(VI) Species Osmylate_Ester->OsVI OsVI->OsVIII_L Oxidation CoOxidant Co-oxidant (e.g., K₃Fe(CN)₆, NMO) CoOxidant->OsVIII_L CoOxidant_Reduced Reduced Co-oxidant CoOxidant->CoOxidant_Reduced Reduction

Caption: The catalytic cycle of Sharpless Asymmetric Dihydroxylation. (Max Width: 760px)

The choice of co-oxidant is dictated by factors such as reaction kinetics, cost, and compatibility with the overall system. K₃Fe(CN)₆ became the standard for its reliability and the robust, biphasic reaction conditions it enables.[10]

Role as a Ligand in Metal-Catalyzed Synthesis

The potent electron-donating ability of the MPO oxygen atom makes it an effective ligand for coordinating with various metal ions.[1][3] In asymmetric catalysis, chiral ligands containing the pyridine N-oxide moiety can create a well-defined, stereochemically-rich environment around a metal center. This chiral pocket then directs the approach of substrates, leading to enantioselective bond formation.

MPO itself can act as a bridging ligand in coordination polymers or as a monodentate ligand in mononuclear complexes.[1] The methoxy group enhances its Lewis basicity, leading to strong coordination. While MPO itself is achiral, it serves as a critical structural component in the design of more complex chiral ligands used in reactions like Michael additions or nitroaldol reactions.[2]

Metal_Coordination cluster_ligand Chiral Ligand Scaffold MPO 4-Methoxypyridine N-Oxide Moiety Metal Metal Center (M) MPO->Metal Coordination (N-O → M) Substrate Substrate Metal->Substrate Activation Product Product Substrate->Product Transformation

Caption: Conceptual diagram of MPO as a coordinating group in a metal complex. (Max Width: 760px)

Conclusion

This compound is a versatile reagent whose utility in asymmetric synthesis extends far beyond a single function. While its role as a co-oxidant is less pronounced compared to other established reagents, its true strength lies in its potent Lewis basicity. This property is expertly harnessed in the design of highly effective chiral organocatalysts for reactions like asymmetric allylation, where the methoxy group plays a direct role in enhancing catalytic performance. Furthermore, its strong coordinating ability makes it a valuable component in the architecture of chiral ligands for metal-catalyzed transformations. The protocols and mechanistic insights provided herein offer a robust framework for leveraging the unique properties of MPO in the pursuit of efficient and highly selective asymmetric synthesis.

References

Troubleshooting & Optimization

Common side products in 4-Methoxypyridine N-oxide hydrate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxypyridine N-oxide Hydrate

A Guide for the Synthetic Chemist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical principles to anticipate challenges, troubleshoot effectively, and optimize your reactions. We will move beyond simple procedural steps to understand the causality behind the formation of common side products, empowering you to achieve cleaner reactions and higher yields.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methoxypyridine N-oxide and what are its primary applications?

4-Methoxypyridine N-oxide is a heterocyclic compound widely used in organic synthesis. The N-oxide group significantly alters the electronic properties of the pyridine ring compared to its parent, 4-methoxypyridine. Specifically, the N-O bond introduces a dipole and makes the α-positions (C2 and C6) of the ring highly susceptible to nucleophilic attack after activation of the oxygen atom.[1][2] Its primary applications include:

  • Synthesis of Functionalized Pyridines: It serves as a precursor for introducing substituents at the 2-position of the 4-methoxypyridine scaffold.[3]

  • Oxygen Atom Transfer: The N-oxide can act as an oxidant, transferring its oxygen atom to a substrate.[3]

  • Ligand in Coordination Chemistry: The oxygen atom is a hard donor, making it an effective ligand for various metal centers.[1]

Q2: Why is the hydrate form often supplied and does the water of hydration interfere with reactions?

4-Methoxypyridine N-oxide is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The commercially available hydrate form is simply the compound with a defined amount of water incorporated into its crystal structure, making it more stable and easier to handle with consistent stoichiometry.

For many reactions, particularly those run in aqueous or protic solvents, the water of hydration has a negligible effect. However, in strictly anhydrous reactions, such as those involving Grignard reagents, organolithiums, or other water-sensitive reagents, the water of hydration can be problematic. In such cases, it is crucial to either use an anhydrous grade or dry the hydrate thoroughly before use, for example, by azeotropic distillation with toluene or by drying under high vacuum over a desiccant like P₂O₅.

Q3: What are the essential storage and handling precautions for this reagent?

Proper handling is critical for safety and reagent integrity.

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][4] Its hygroscopic nature means that prolonged exposure to air will lead to the absorption of moisture.

  • Handling: Use this compound in a well-ventilated fume hood. It can cause skin, eye, and respiratory irritation.[3][4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides, as these can lead to vigorous or uncontrolled reactions.[4]

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section addresses specific, common side products encountered during reactions with 4-Methoxypyridine N-oxide. We will explore the mechanistic origins of these impurities and provide actionable protocols to suppress their formation.

Problem 1: Unwanted Deoxygenation to 4-Methoxypyridine

Q: My reaction is yielding a significant amount of 4-methoxypyridine. What causes this deoxygenation, and how can I prevent it?

A: Mechanistic Insight The conversion of the N-oxide back to the parent pyridine is a common side reaction. The N-O bond is the weakest bond in the molecule and can be cleaved under various conditions. This is often an undesired pathway unless it is the specific goal of the synthesis.

Causality and Prevention:

CauseMechanismPrevention Strategy
Reducing Agents Reagents like PCl₃, PPh₃, or certain metal catalysts can readily abstract the oxygen atom. P(III) compounds are oxidized to P(V) in the process.[6]Scrutinize all reagents for their reducing potential. If a phosphorus-based activating agent is needed, consider POCl₃, which is less prone to causing simple deoxygenation without further reaction.[6]
Thermal Stress High reaction temperatures can induce thermal decomposition, which may lead to deoxygenation, especially in the presence of certain solvents or catalysts.Maintain the lowest effective reaction temperature. Monitor reaction progress closely to avoid prolonged heating after completion.
Catalyst-Mediated Some transition metal catalysts, particularly those used in cross-coupling reactions, can be oxidized by the N-oxide, leading to its reduction as a side reaction.Select a catalyst system known to be compatible with N-oxides. In some cases, adding a mild co-oxidant can help regenerate the active catalyst and spare the N-oxide.

The diagram below illustrates the general activation pathway versus the deoxygenation side reaction.

G cluster_main Reaction Pathways Start 4-Methoxypyridine N-oxide Hydrate Activated Activated Intermediate (e.g., O-Phosphorylated) Start->Activated E+ (e.g., POCl₃) - H₂O Deoxygenated Side Product: 4-Methoxypyridine Start->Deoxygenated Reducing Agent (e.g., PCl₃) or High Temp. Product Desired C2-Substituted Product Activated->Product + Nucleophile - E-O-

Caption: Competing reaction pathways for 4-Methoxypyridine N-oxide.

Problem 2: Formation of 2-Chloro-4-methoxypyridine with POCl₃

Q: I am using phosphorus oxychloride (POCl₃) to activate the N-oxide for nucleophilic addition, but I'm isolating 2-chloro-4-methoxypyridine as the major product. How can I favor the addition of my desired nucleophile?

A: Mechanistic Insight This is a classic issue. POCl₃ is an excellent activating agent, reacting with the N-oxide oxygen to form a highly electrophilic O-phosphorylated intermediate. This intermediate renders the C2 and C6 positions extremely susceptible to nucleophilic attack. However, the chloride ions generated during this activation are themselves nucleophiles and can compete with your intended nucleophile, leading to the chlorinated side product.[6]

G N_Oxide 4-MeO-Pyridine N-Oxide Intermediate Pyridinium Dichlorophosphate Intermediate N_Oxide->Intermediate + POCl₃ POCl3 POCl₃ Desired_Product Desired Product (2-Nu-4-MeO-Pyridine) Intermediate->Desired_Product + Nu⁻ Side_Product Side Product (2-Cl-4-MeO-Pyridine) Intermediate->Side_Product + Cl⁻ Desired_Nu Desired Nucleophile (Nu⁻) Chloride_Nu Chloride (Cl⁻) (from POCl₃)

Caption: Competing nucleophiles after activation with POCl₃.

Troubleshooting Protocol: Favoring Nucleophilic Addition

The key is to manage the relative concentration and reactivity of the competing nucleophiles (your reagent vs. chloride).

  • Control Temperature: Perform the initial activation step at a low temperature (e.g., 0 °C or below). This can stabilize the O-phosphorylated intermediate and slow down the rate of attack by the relatively weak chloride nucleophile.

  • Order of Addition:

    • Method A (Pre-mixing): If your nucleophile is stable to POCl₃, mix the 4-Methoxypyridine N-oxide and the nucleophile before the slow, portion-wise addition of POCl₃ at low temperature. This ensures your nucleophile is present in high concentration to trap the intermediate as it forms.

    • Method B (Sequential): Add POCl₃ to the N-oxide at low temperature. Allow the activation to proceed for a short, defined period (e.g., 15-30 minutes), then add your nucleophile to the reaction mixture. This method is useful if your nucleophile reacts with POCl₃.

  • Stoichiometry: Use only a slight excess of POCl₃ (e.g., 1.1-1.2 equivalents). Using a large excess will dramatically increase the concentration of chloride ions, favoring the side reaction.

  • Solvent Choice: A non-polar, aprotic solvent like dichloromethane or toluene can be preferable. Polar aprotic solvents like DMF or acetonitrile can sometimes facilitate the undesired chlorination.

Problem 3: Demethylation to 4-Hydroxypyridine Derivatives

Q: My analysis shows a product with a mass 14 units lower than expected, suggesting the loss of a methyl group. What reaction conditions could be causing this demethylation?

A: Mechanistic Insight The methoxy group on the pyridine ring is an aryl methyl ether. While generally stable, this bond can be cleaved under certain conditions, particularly those involving strong Lewis acids or high temperatures in the presence of nucleophilic species.

Causality and Prevention:

  • Strong Lewis Acids: Reagents like BBr₃, AlCl₃, or even excess POCl₃ at elevated temperatures can coordinate to the ether oxygen, facilitating nucleophilic attack on the methyl group by a halide or other nucleophile (an SN2-type cleavage).

  • Harsh Protic Acids: Strong acids like HBr or HI at high temperatures can protonate the ether oxygen, followed by nucleophilic attack by the conjugate base, leading to demethylation.

Mitigation Strategies:

  • Reagent Selection: If Lewis acids are required, choose milder options or use them at lower temperatures and for shorter reaction times.

  • Temperature Control: Avoid excessive heating. If a reaction is sluggish, consider alternative catalysts or longer reaction times at a moderate temperature rather than increasing the heat.

  • Work-up Procedure: Quench reactions carefully. A rapid, basic quench can neutralize acidic species that might cause demethylation during work-up or concentration steps.

By understanding the chemical principles behind the formation of these common side products, you can proactively design more robust experiments, simplify purification, and ultimately accelerate your research and development goals.

References

Technical Support Center: Purification of Products from 4-Methoxypyridine N-oxide Hydrate Oxidations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification. This guide provides specialized troubleshooting advice and frequently asked questions for researchers utilizing 4-Methoxypyridine N-oxide hydrate (MeO-PNO) in oxidation reactions, such as the Sharpless Asymmetric Dihydroxylation. Our focus is to equip you with the chemical knowledge and practical protocols to overcome common purification challenges, ensuring the high purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methoxypyridine N-oxide (MeO-PNO) and what is its primary byproduct?

A1: this compound is a solid, water-soluble co-oxidant.[1][2] It is frequently used in catalytic oxidation reactions, most notably in osmium-catalyzed dihydroxylations of olefins, to regenerate the active Os(VIII) species from the reduced Os(VI) state.[3] During the reaction, MeO-PNO transfers its oxygen atom to the catalyst and is itself reduced to the primary byproduct: 4-methoxypyridine . The core purification challenge lies in the efficient removal of this water-soluble, yet somewhat organic-soluble, basic byproduct from the desired product.

CompoundFormulaMolar Mass (Anhydrous)Physical FormWater Solubility
This compound C₆H₇NO₂ · xH₂O125.13 g/mol SolidSoluble[1][2]
4-Methoxypyridine C₆H₇NO109.13 g/mol Liquid/SolidSoluble
Q2: Why can 4-methoxypyridine be difficult to remove from a reaction mixture?

A2: The difficulty in removing 4-methoxypyridine stems from its physicochemical properties. As a pyridine derivative, it is a basic compound that is soluble in a wide range of organic solvents. While it is also soluble in water, its distribution coefficient can lead to it partitioning between the organic and aqueous layers during a standard liquid-liquid extraction, making complete removal by simple water washes inefficient. This is often observed on a TLC plate as "tailing" or on an NMR spectrum as persistent, unwanted peaks.[4]

Q3: What are the principal strategies for removing 4-methoxypyridine?

A3: The most effective strategies exploit the basicity of the pyridine nitrogen. The three primary methods are:

  • Acidic Aqueous Wash: Converting the 4-methoxypyridine into its water-soluble hydrochloride salt, which is then extracted into the aqueous phase.[4][5]

  • Copper (II) Sulfate Wash: Using an aqueous solution of CuSO₄ to form a coordination complex with the 4-methoxypyridine, which is then extracted into the aqueous layer. This is particularly useful for acid-sensitive products.[4]

  • Chromatography: Using silica gel or alumina column chromatography to separate the polar product from the less polar, but still polar, 4-methoxypyridine. This is often a final polishing step.

Troubleshooting and Purification Protocols

This section addresses specific problems encountered during the workup and purification of products from MeO-PNO-mediated oxidations.

Problem 1: My NMR spectrum shows persistent contamination with 4-methoxypyridine after a standard aqueous workup.

Cause: Simple water or brine washes are often insufficient to fully remove 4-methoxypyridine due to its partitioning between organic and aqueous phases.

Solution: Dilute Acid Wash Protocol

This is the most robust method for removing basic pyridine-type impurities, provided your target molecule is stable to mild acid. The acid protonates the basic nitrogen atom of 4-methoxypyridine, forming the highly water-soluble 4-methoxypyridinium salt, which is then readily extracted from the organic layer.[5][6]

Detailed Protocol: Acidic Extraction

  • Solvent Choice: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of 1 M aqueous HCl.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer containing the pyridinium salt.

  • Repeat: Repeat the acid wash one or two more times. Monitor the removal of the impurity by TLC if possible.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Final Wash & Dry: Wash the organic layer with brine to remove bulk water, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

cluster_org Organic Phase cluster_aq Aqueous Phase Product Desired Product 4-MeO-Py 4-Methoxypyridine (Base) 4-MeO-Py-H+ 4-Methoxypyridinium (Salt) 4-MeO-Py->4-MeO-Py-H+  + HCl (aq)   Cl- Cl- caption Fig 1. Principle of Acidic Wash Extraction. start Start: Crude Product (contains 4-MeO-Py) acid_stable Is the product acid-stable? start->acid_stable acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) acid_stable->acid_wash Yes mild_wash Use Milder Conditions acid_stable->mild_wash No check_purity Check Purity (NMR, TLC) acid_wash->check_purity cu_wash Perform CuSO4 Wash mild_wash->cu_wash Highly Sensitive citric_wash Perform Citric Acid Wash mild_wash->citric_wash Moderately Sensitive cu_wash->check_purity citric_wash->check_purity pure Product is Pure. END. check_purity->pure Yes chromatography Purify by Column Chromatography check_purity->chromatography No chromatography->pure

References

Optimizing reaction conditions for 4-Methoxypyridine N-oxide hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxypyridine N-oxide hydrate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile reagent. Here, we synthesize technical accuracy with field-proven insights to address specific challenges you may encounter.

Introduction to this compound

This compound is a valuable building block in organic synthesis, prized for its role as a ligand, a mild oxidant for oxygen atom transfer, and a precursor for the synthesis of functionalized 4-methoxypyridines.[1] Its unique electronic properties, stemming from the N-oxide functionality and the electron-donating methoxy group, allow for diverse reactivity. However, its hygroscopic nature and potential for side reactions necessitate careful handling and optimization of reaction conditions to ensure successful outcomes.[1][2]

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A: Proper storage and handling are critical to maintain the integrity of the reagent. This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Avoid exposure to moisture and incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2] When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood to avoid inhalation of dust.[3]

Q2: What are the common solvents for reactions involving this compound?

A: 4-Methoxypyridine N-oxide is soluble in most common organic solvents.[1] The choice of solvent will depend on the specific reaction. For its synthesis via oxidation of 4-methoxypyridine, acetic acid is commonly used.[4] In palladium-catalyzed cross-coupling reactions, toluene is often the solvent of choice.[5] Always ensure your solvent is dry, as the hydrate form of the reagent already introduces water, which can be detrimental in some reactions.

Q3: Can the water of hydration in this compound affect my reaction?

A: Yes, the presence of water can significantly impact certain reactions. For instance, in reactions sensitive to moisture, such as those involving organometallics or certain catalysts, the water of hydration can lead to side reactions or catalyst deactivation. In some cases, it may be necessary to use the anhydrous form or to dry the hydrate prior to use, although some reactions have been shown to be tolerant to the water of hydration.[1]

Q4: How can I monitor the progress of a reaction involving this compound?

A: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of products.[4] A typical mobile phase for TLC analysis could be a mixture of methanol and dichloromethane.[4] Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for monitoring reaction progress and identifying intermediates or byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is a common frustration in synthesis. The following decision tree can help diagnose the root cause.

low_yield_troubleshooting start Low/No Yield reagent_quality Reagent Quality Issue? start->reagent_quality Check First reaction_conditions Suboptimal Reaction Conditions? start->reaction_conditions If Reagents OK workup_issue Workup/Purification Problem? start->workup_issue If Reaction OK reagent_check Verify purity of starting materials (NMR, etc.). Check for decomposition of 4-MeO-Py-N-oxide. reagent_quality->reagent_check temp_conc Incorrect temperature or concentration? reaction_conditions->temp_conc extraction Inefficient extraction of product? workup_issue->extraction hygroscopic Was the reagent properly stored to prevent moisture absorption? reagent_check->hygroscopic atmosphere Was an inert atmosphere (if required) maintained? temp_conc->atmosphere catalyst Catalyst deactivation? atmosphere->catalyst decomposition Product decomposition during purification? extraction->decomposition

Caption: Troubleshooting Decision Tree for Low Product Yield.

Detailed Breakdown of Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Reagent Decomposition This compound can degrade over time, especially if not stored properly. Signs of decomposition may include a change in color or clumping.Visually inspect the reagent. If decomposition is suspected, purify it by recrystallization or acquire a fresh batch.
Hygroscopic Nature As a hydrate, the compound contains water. Additional moisture absorption from the atmosphere can inhibit moisture-sensitive reactions.Store the reagent in a desiccator. For highly sensitive reactions, consider using the anhydrous form or drying the hydrate under vacuum.
Incorrect Reaction Temperature Many reactions are highly sensitive to temperature. Too low a temperature may result in no reaction, while too high a temperature can lead to decomposition of reactants or products.Carefully monitor and control the reaction temperature. Optimize the temperature in small-scale trials.
Catalyst Inactivity In catalytic reactions, such as palladium-catalyzed cross-couplings, the catalyst can be poisoned by impurities or deactivated by incorrect reaction conditions.[6]Ensure the catalyst is of high quality and handled under appropriate conditions (e.g., inert atmosphere). Screen different ligands and catalyst loadings.[7]
Suboptimal pH The pH of the reaction mixture can influence the reactivity of the N-oxide and other reagents.If applicable, monitor and adjust the pH of the reaction. This can be particularly important in aqueous reaction media.
Inefficient Workup The desired product may be lost during the extraction or purification steps.Optimize the extraction solvent and pH. Consider alternative purification methods like column chromatography with different stationary and mobile phases.
Issue 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS spectrum indicates the formation of side products.

Common Side Reactions and Their Mitigation:

  • Deoxygenation: The N-oxide can be reduced back to 4-methoxypyridine. This is more likely to occur in the presence of reducing agents or certain metal catalysts under harsh conditions.[7][8]

    • Mitigation: Use milder reaction conditions. If a deoxygenated byproduct is observed in a metal-catalyzed reaction, screen different ligands or lower the reaction temperature. For intentional deoxygenation, various methods are available, such as using PCl₃ or catalytic transfer hydrogenation.[7][9]

  • Ring Opening or Rearrangement: Under strongly acidic or basic conditions, or at high temperatures, the pyridine ring can be susceptible to opening or rearrangement.

    • Mitigation: Maintain a neutral or near-neutral pH if possible. Avoid excessive heating.

  • Reaction at the Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., HBr, HI).

    • Mitigation: Use milder acids or protecting group strategies if necessary.

  • Chlorination during Deoxygenation: When using reagents like POCl₃ for deoxygenation, chlorination of the pyridine ring at the 2-position can occur as a side reaction.[9]

    • Mitigation: If only deoxygenation is desired, use a milder reagent like PCl₃ or catalytic methods.[7][9]

Issue 3: Inconsistent Reaction Outcomes

Variability between batches can be a significant challenge.

inconsistency_troubleshooting start Inconsistent Results reagent_variability Reagent Lot-to-Lot Variability start->reagent_variability procedural_drift Procedural Drift start->procedural_drift environmental_factors Environmental Factors start->environmental_factors impurity_check Analyze different lots for impurities (e.g., by HPLC, GC-MS). reagent_variability->impurity_check sop_review Review and strictly adhere to the Standard Operating Procedure (SOP). procedural_drift->sop_review humidity_temp Monitor and record lab humidity and temperature. environmental_factors->humidity_temp water_content Measure water content of different lots (e.g., by Karl Fischer). impurity_check->water_content equipment_calibration Ensure all equipment (balances, temperature probes, etc.) is calibrated. sop_review->equipment_calibration

Caption: Troubleshooting Inconsistent Reaction Outcomes.

Key Considerations for Reproducibility:

  • Purity of Starting Materials: Impurities in any of the reactants can have a significant impact on the reaction outcome.[10] It is good practice to characterize all starting materials before use.

  • Water Content: The exact water content of the this compound can vary between batches. For sensitive reactions, it is advisable to determine the water content (e.g., by Karl Fischer titration) and adjust the amount of reagent accordingly.

  • Strict Adherence to Protocol: Small deviations in reaction setup, addition rates of reagents, or workup procedures can lead to different results. A detailed and well-documented experimental protocol is essential.

Experimental Protocols

Synthesis of 4-Methoxypyridine N-oxide

This protocol describes a common method for the synthesis of 4-Methoxypyridine N-oxide from 4-methoxypyridine.

Materials:

  • 4-Methoxypyridine

  • Acetic acid

  • 30% Hydrogen peroxide solution

  • Dichloromethane (for extraction)

  • Methanol (for TLC)

Procedure:

  • To a stirred solution of 4-methoxypyridine (e.g., 5 g, 45.87 mmol) in acetic acid (25 mL) under an inert atmosphere, add a 30% hydrogen peroxide solution (4.2 mL) at room temperature.[4]

  • Heat the reaction mixture to reflux and stir for 24 hours.[4]

  • Monitor the reaction progress by TLC (e.g., 5% MeOH in CH₂Cl₂).[4]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the volatile components in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to afford 4-methoxypyridine 1-oxide.

References

Preventing degradation of 4-Methoxypyridine N-oxide hydrate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxypyridine N-oxide Hydrate

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and prevent reagent degradation during its use. The following information is structured in a question-and-answer format to provide direct solutions to potential issues encountered in the lab.

Section 1: General Handling, Storage, and Stability

This section covers the foundational knowledge required to maintain the integrity of this compound from the moment it arrives in your lab.

Q1: How should I properly store this compound to ensure its long-term stability?

Proper storage is the first and most critical step in preventing degradation. This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2]

Core Recommendations:

  • Container: Always store the reagent in a tightly closed container to minimize exposure to air and humidity.[3][4]

  • Environment: The storage area should be cool, dry, and well-ventilated.[1][3] Room temperature is generally acceptable, but avoid areas with significant temperature fluctuations.

  • Inert Atmosphere: For long-term storage or for users of a shared bottle, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent gradual moisture uptake and potential oxidative degradation.

Causality: The N-O bond in pyridine N-oxides imparts a polar, zwitterionic character to the molecule, making it an excellent hydrogen bond acceptor.[5] This is why it readily forms a hydrate and is susceptible to absorbing additional atmospheric water. Excess moisture can affect reaction stoichiometry and potentially participate in side reactions.

Q2: What are the visible signs that my this compound might have degraded?

Visual inspection can be a quick first-pass indicator of reagent quality. While subtle degradation requires analytical confirmation, significant issues can often be spotted.

  • Color Change: Pure this compound is typically a white to light beige or orange crystalline powder.[6][7] A significant darkening to brown or black may indicate thermal decomposition or the presence of polymeric impurities.

  • Change in Physical State: The material should be a free-flowing crystalline powder. If it appears clumpy, oily, or has melted into a tar-like substance, it has likely absorbed excessive water and/or undergone significant degradation. Its melting point is in the range of 78-81°C.[2]

  • Odor: While subjective, any strong, unusual, or pungent odor not characteristic of pyridines could suggest the formation of volatile decomposition products.

Q3: The reagent is a hydrate. Do I need to dry it before use?

This depends on the sensitivity of your reaction.

  • For Most Applications: The hydrate can be used as is. The water content is relatively consistent (a supplier reports ~13.2% water) and can be factored into molecular weight calculations for accurate stoichiometry.[7]

  • For Water-Sensitive Reactions: If your reaction involves highly water-sensitive reagents (e.g., Grignard reagents, certain metal catalysts), drying is necessary. This can be achieved by methods such as azeotropic distillation with toluene or by drying in a vacuum oven at a temperature safely below its melting point (< 60°C).

  • For High-Precision Catalysis: In applications where 4-Methoxypyridine N-oxide acts as a catalyst or ligand, even small amounts of water can influence reaction kinetics.[8] In these cases, using an anhydrous version or rigorously drying the hydrate is recommended.

Parameter Recommendation/Value Source(s)
Storage Condition Cool, dry, well-ventilated, tightly sealed[1][3]
Hygroscopicity Yes, hygroscopic[1][2]
Appearance White to light beige/orange crystalline powder[6][7]
Melting Point 73-81°C[2][8]
Incompatibilities Strong oxidizing agents, acid anhydrides, acid chlorides[1]

Table 1: Key Stability and Handling Parameters for this compound.

Section 2: Troubleshooting In-Reaction Degradation

Degradation during a reaction can lead to low yields, complex product mixtures, and failed experiments. This section provides a framework for diagnosing and solving these issues.

Q4: My reaction is sluggish or fails to go to completion. Could the N-oxide be degrading?

Yes, this is a distinct possibility. If the N-oxide is intended to act as an oxidant, catalyst, or ligand, its degradation removes the active species from the reaction medium.

Troubleshooting Workflow

start Reaction Underperforming (Low Yield, Stalled) check_reagent 1. Check Reagent Quality start->check_reagent check_conditions 2. Review Reaction Conditions check_reagent->check_conditions Purity OK? degradation Degradation Suspected check_conditions->degradation Conditions OK? solution Implement Preventative Measures: - Use fresh/purified reagent - Protect from light - Lower temperature - Check reagent compatibility degradation->solution

A decision workflow for troubleshooting underperforming reactions.

  • Verify Reagent Purity: Before troubleshooting the reaction, confirm the quality of your starting material using a quick analytical test like TLC or by checking its melting point.

  • Assess Reaction Conditions: Are you exposing the reagent to excessive heat or light? As detailed below, both can be significant sources of degradation.

  • Consider Incompatibilities: Review all reagents in your mixture. The presence of strong acids, bases, or electrophiles like acid chlorides can trigger degradation pathways.[1]

Q5: I'm observing a complex mixture of unexpected byproducts. What are the common degradation pathways for 4-Methoxypyridine N-oxide?

Pyridine N-oxides have several well-documented degradation pathways, primarily driven by heat and light.

  • Photochemical Rearrangement: This is a major pathway for pyridine N-oxides. Upon absorption of UV light, the molecule can rearrange to an unstable oxaziridine intermediate.[9][10] This intermediate can then undergo further transformations to yield ring-expanded products (like 1,2-oxazepines) or ring-cleavage products.[9][11] This process is highly dependent on the solvent and other reaction components.[9]

  • Thermal Decomposition: At elevated temperatures (typically >150°C for aromatic N-oxides), the N-O bond can cleave.[5] This can lead to deoxygenation, returning 4-methoxypyridine, or more complex fragmentation. The presence of metal catalysts can lower this decomposition temperature.[12][13] Hazardous decomposition can release gaseous products like CO, CO₂, and nitrogen oxides (NOx).[1]

  • Reaction with Electrophiles: Strong electrophiles, such as acid anhydrides or acid chlorides, will attack the N-oxide oxygen.[1] This "activates" the pyridine ring, making it susceptible to nucleophilic attack at the C2 or C4 positions, leading to unintended functionalization or rearrangement.[14]

Photochemical Degradation Pathway

cluster_0 Photochemical Degradation A 4-Methoxypyridine N-oxide B Excited State (S1) A->B UV Light (hν) C Oxaziridine Intermediate (Unstable) B->C Rearrangement D Ring-Expanded/Cleaved Byproducts C->D Thermal Tautomerism

Simplified photochemical degradation pathway of pyridine N-oxides.

Q6: How do I choose the right solvent to minimize degradation?

Solvent choice can influence both the stability of the N-oxide and its reaction pathways.

  • General Suitability: 4-Methoxypyridine N-oxide is soluble in water and most common organic solvents.[2][15] Polar solvents are generally preferred due to the polar nature of the N-O bond.

  • Photochemical Considerations: The photochemical rearrangement pathway is highly influenced by solvent polarity, with higher yields of certain byproducts observed in more polar solvents.[9] If you suspect photodegradation, changing the solvent may alter the byproduct profile, but the primary solution is to exclude light.

  • Acidic/Basic Solvents: Avoid highly acidic solvents (like neat acetic acid at reflux for prolonged periods) unless required by the reaction, as protonation of the N-oxide can alter its reactivity.[14][15]

Solvent Class Examples Compatibility Notes
Polar Aprotic Acetonitrile, DMF, DMSOGenerally good compatibility. Use dry grades for moisture-sensitive reactions.
Polar Protic Water, Methanol, EthanolGood solubility.[2] Water is present in the hydrate form.
Ethers THF, DioxaneGood compatibility. Peroxides in aged ethers could pose a risk.
Halogenated Dichloromethane, ChloroformGood compatibility. Often used in oxidation reactions.[16]
Nonpolar Toluene, HexanesLower solubility. May be used to precipitate the product or in biphasic systems.

Table 2: General Solvent Selection Guide.

Section 3: Specific Chemical Incompatibilities and Hazards

Q7: My protocol requires protecting the reaction from light. Is 4-Methoxypyridine N-oxide truly light-sensitive?

Yes, absolutely. As discussed in Q5, pyridine N-oxides are well-known to be photochemically active.[9][10][11] The energy from UV light is sufficient to promote the N-O bond to an excited state, initiating rearrangements.[9]

Mandatory Precaution: All reactions involving 4-Methoxypyridine N-oxide should be protected from light by using amber glass vials or by wrapping the reaction vessel in aluminum foil. This is one of the simplest and most effective ways to prevent a major degradation pathway.

Q8: Which specific classes of reagents should I avoid mixing with this compound?

Safety data sheets and chemical literature highlight several key incompatibilities.[1]

  • Strong Oxidizing Agents: While the N-oxide itself can act as an oxidant, mixing it with stronger oxidizers can lead to uncontrolled reactions and decomposition.

  • Acid Anhydrides and Acid Chlorides: These reagents acylate the N-oxide oxygen, forming a highly reactive pyridinium intermediate. This is a known synthetic strategy (e.g., in the Boekelheide reaction), but if unintended, it will consume your reagent and lead to byproducts.

  • Reducing Agents: Strong reducing agents (e.g., certain metal hydrides, low-valent metals like zinc) can deoxygenate the N-oxide back to 4-methoxypyridine, quenching its desired reactivity.[17]

Section 4: Analytical and Purification Protocols

Q9: How can I quickly verify the purity of my this compound before starting a critical experiment?

Protocol: Purity Confirmation via ¹H NMR

  • Sample Prep: Dissolve a small amount (~5-10 mg) of the this compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Look for the characteristic peaks of the 4-methoxypyridine N-oxide. The aromatic protons will appear as two distinct doublets, shifted downfield compared to 4-methoxypyridine due to the influence of the N-oxide group. The methoxy group will appear as a singlet around 3.8-4.0 ppm.

    • Check for the presence of significant impurity peaks, such as those corresponding to 4-methoxypyridine (the deoxygenated form) or solvent residue.

    • The broad peak from the water of hydration will be visible unless using D₂O.

Q10: My reaction is complete, but I suspect some N-oxide has degraded. How can I purify my product away from these polar, basic impurities?

The polar and basic nature of the N-oxide and its degradation byproducts can be exploited for purification.

Protocol: Purification via Acid-Base Extraction

This protocol is effective if your desired product is neutral or acidic.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).[18] The basic N-oxide and related impurities will be protonated and extracted into the aqueous layer.

  • Separation: Separate the organic layer containing your product. Repeat the acidic wash if necessary (monitor with TLC).

  • Neutralization and Workup: Wash the organic layer with water and/or brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Note on Chromatography: If using column chromatography on silica gel, the basicity of pyridine-based impurities can cause significant tailing. This can often be mitigated by adding a small amount (0.5-1%) of a base like triethylamine or pyridine to the eluent.[18]

References

Managing the hygroscopic properties of 4-Methoxypyridine N-oxide hydrate in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxypyridine N-oxide Hydrate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you with expert insights and field-proven protocols to manage the compound's hygroscopic nature, ensuring the accuracy, reproducibility, and success of your experiments. As a stable solid under normal conditions, the primary experimental variable to control is its interaction with atmospheric moisture.[1] Failure to do so can lead to significant errors in stoichiometry, reaction kinetics, and overall outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work. The underlying cause of most problems is the uncontrolled absorption of water from the atmosphere.

Question: My reaction is giving inconsistent yields or failing entirely. Could the this compound be the cause?

Answer: Absolutely. The hygroscopic nature of this reagent is a frequent source of experimental irreproducibility. When the compound absorbs atmospheric moisture, its effective molecular weight changes.[2] Weighing out a sample of the hydrated material without accounting for the water content means you are using less of the active molecule than intended, altering the stoichiometry of your reaction.

Furthermore, the absorbed water is not an inert passenger; it can act as a nucleophile, a base, or a protic solvent, potentially leading to unwanted side reactions or quenching of moisture-sensitive reagents and catalysts.[3]

To diagnose this issue, follow this troubleshooting workflow:

TroubleshootingWorkflow start Inconsistent Results or Reaction Failure check_reagent Was the 4-Methoxypyridine N-oxide hydrate handled under anhydrous conditions? start->check_reagent no_anhydrous High Probability of Moisture Contamination check_reagent->no_anhydrous No yes_anhydrous Moisture is less likely the root cause. Evaluate other parameters: - Solvent purity - Reagent stability - Reaction temperature check_reagent->yes_anhydrous Yes action_plan Action Plan no_anhydrous->action_plan step1 1. Dry a fresh sample of the reagent under vacuum. action_plan->step1 step2 2. Prepare fresh, anhydrous solvent. step1->step2 step3 3. Re-run the reaction using the dried reagent and solvent, employing rigorous anhydrous techniques. step2->step3

Caption: Troubleshooting inconsistent experimental results.

Question: The mass of my reagent keeps increasing on the analytical balance. How can I get an accurate weight?

Answer: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[4] To obtain an accurate mass, you must minimize the sample's exposure time to the atmosphere. The goal is to weigh the material, not the material plus an unknown amount of water.

A reliable method involves weighing by difference in a sealed container. This protocol is self-validating because the final mass is determined in a closed system, unaffected by atmospheric moisture.

Protocol: Accurate Weighing of this compound
  • Preparation: Place a clean, dry vial with a screw cap or septum on the analytical balance.

  • Taring: Tare the balance to zero with the sealed vial on the pan.

  • Rapid Transfer: In a low-humidity environment (if possible), quickly transfer an approximate amount of the this compound into the vial and immediately seal it tightly.

  • Equilibration & First Weighing: Allow the sealed vial to equilibrate to the balance's temperature for 60 seconds. Record the mass (Mass 1).

  • Dispensing: Take the vial to your reaction setup. Quickly uncap it, dispense the solid into your reaction vessel, and immediately reseal the vial.

  • Second Weighing: Place the sealed vial (now containing less material) back on the balance. Record the final mass (Mass 2).

  • Calculation: The exact mass of the reagent added to your reaction is Mass 1 - Mass 2 .

Expert Tip: Handle the vial with forceps or lint-free gloves. Fingerprints contain moisture and oils that can add measurable weight to the container.[5]

Question: My solid reagent has become clumpy and looks wet. Is it still usable?

Answer: Clumping is a physical indicator of significant water absorption.[2][6] While the reagent may not have decomposed, its purity is compromised by a high, unknown water content. Using it directly will lead to inaccurate results.

You can salvage the material by drying it. However, care must be taken as the melting point of this compound is relatively low (approx. 73-83 °C).[1] Aggressive heating can cause it to melt or decompose.

Protocol: Drying Clumped Reagent
  • Setup: Spread the clumpy solid in a thin layer in a vacuum desiccator or a vacuum oven.

  • Drying Agent: Ensure a potent desiccant, such as phosphorus pentoxide (P₂O₅), is present in the desiccator.[7]

  • Vacuum Application: Apply a high vacuum.

  • Gentle Heating (Optional): If using a vacuum oven, set the temperature to be well below the melting point (e.g., 40-50 °C) to accelerate drying.[7]

  • Drying Time: Dry for several hours or overnight until the material is a free-flowing powder.

  • Storage: Once dry, immediately transfer the reagent to a desiccator for storage to prevent rehydration.

Frequently Asked Questions (FAQs)

Q1: What exactly is hygroscopicity and why is it a critical factor for this reagent?

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[2] For this compound, this is critical because the absorbed water alters its physical and chemical properties.[6] It ceases to be a reagent of known purity, making precise and reproducible chemistry impossible without proper handling.

Q2: What are the ideal long-term storage conditions?

The key is to isolate the reagent from atmospheric moisture.[1][6]

  • Primary Container: Keep the reagent in its original, tightly sealed container.[1]

  • Secondary Containment: Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel, Drierite).[8][9] For enhanced protection, especially for larger containers or those accessed frequently, consider adding desiccant pouches inside the primary container's headspace, ensuring they do not touch the material.[9]

  • Inert Atmosphere: For highly sensitive applications, storing the reagent under an inert gas like argon or nitrogen in a glove box provides the ultimate protection.[10]

Q3: How should I select and prepare anhydrous solvents for use with this reagent?

Using "anhydrous" grade solvents directly from the bottle is often insufficient for moisture-sensitive reactions.[11] Water can be introduced from the atmosphere each time the bottle is opened. It is best practice to use freshly dried solvents.

SolventRecommended Drying MethodWater Content AchievableReference
Tetrahydrofuran (THF) Stand over activated 3Å molecular sieves for 48h or distill from sodium/benzophenone ketyl.<10 ppm (sieves), ~43 ppm (distillation)[12][13]
Dichloromethane (DCM) Distill from calcium hydride (CaH₂).~13 ppm[12][13]
Acetonitrile (MeCN) Stand over activated 3Å molecular sieves for 24h.<10 ppm[13][14]
N,N-Dimethylformamide (DMF) Dry over barium oxide or 4Å molecular sieves, then vacuum distill. Avoid CaH₂.Low ppm[12]

Note: Molecular sieves must be activated before use, typically by heating in an oven (e.g., >250 °C) under vacuum overnight to remove adsorbed water.[14]

Q4: Is a glove box mandatory for handling this compound?

A glove box or glove bag provides the most controlled environment and is the gold standard for handling highly hygroscopic or air-sensitive materials.[4][10]

  • Mandatory: A glove box is highly recommended for reactions that are extremely sensitive to water, for quantitative analyses where precision is paramount, or when working in a high-humidity environment.[10]

  • Optional (with caution): For less sensitive applications, you can often succeed by working quickly on an open bench, using sealed weighing containers, and employing well-dried solvents and inert gas blanketing (e.g., via a Schlenk line).[5][6]

The following workflow diagram illustrates the best practice for incorporating the reagent into a reaction.

HandlingWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase storage Remove reagent from desiccator storage weighing Weigh accurately using sealed vial method storage->weighing add_reagent Quickly add weighed reagent to vessel weighing->add_reagent solvent Prepare fresh anhydrous solvent add_solvent Add anhydrous solvent to reaction vessel solvent->add_solvent setup Assemble dry glassware under inert atmosphere (e.g., Argon/Nitrogen) setup->add_solvent add_solvent->add_reagent run_reaction Run reaction under positive inert gas pressure add_reagent->run_reaction

Caption: Recommended experimental workflow.

References

Identifying and characterizing reaction intermediates of 4-Methoxypyridine N-oxide hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Subject: A Practical Guide to Identifying and Characterizing Elusive Reaction Intermediates of 4-Methoxypyridine N-oxide Hydrate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to move beyond standard protocols and address the complex, often frustrating, challenges encountered when attempting to isolate, identify, and characterize the transient species that dictate reaction pathways. As a versatile building block, oxygen transfer agent, and ligand in organic synthesis, understanding its mechanistic intricacies is paramount for reaction optimization and discovery.[1][2][3] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: From Ambiguous Data to Actionable Insights

This section addresses common experimental roadblocks. The underlying principle of our troubleshooting philosophy is that every unexpected result is a piece of data that, when correctly interpreted, illuminates the reaction mechanism.

Question 1: My reaction proceeds to the final product with high yield, but I see no evidence of any intermediate species by TLC or crude ¹H NMR analysis. How can I confirm if an intermediate is being formed?

Answer:

This is a classic scenario where the intermediate is "kinetically fleeting"—it is consumed much faster than it is formed. Standard workup and analysis are too slow to capture it. The key is to shift from post-mortem analysis to real-time observation.

Causality & Recommended Actions:

  • Low-Temperature Analysis: The most effective initial step is to dramatically slow down the reaction kinetics. Running the reaction at a reduced temperature (-40 °C, -78 °C, or even lower) can increase the intermediate's lifetime, potentially allowing it to accumulate to detectable concentrations.[1][4]

    • Protocol Insight: Ensure your solvent remains liquid and reactants are soluble at the target temperature. A slush bath (e.g., dry ice/acetone) is essential for maintaining a stable low temperature.

  • In-situ Spectroscopic Monitoring: This is the most powerful method for observing transient species directly in the reaction vessel.[]

    • In-situ NMR: Modern NMR spectrometers can be equipped with variable temperature probes. Prepare your reaction directly in an NMR tube (using a compatible deuterated solvent), acquire a spectrum of the starting materials, and then initiate the reaction (e.g., by injecting the final reagent at low temperature). Acquire spectra at regular intervals to observe the disappearance of starting materials, the appearance and subsequent disappearance of new peaks (the intermediate), and the growth of product signals.[1]

    • In-situ IR/UV-Vis: If your suspected intermediate has a distinct chromophore or vibrational band (like a change in the N-O stretch), fiber-optic probes can monitor the reaction in real-time.[] This is often faster and more convenient than NMR for initial screening.

  • Rapid-Injection/Quenching: If in-situ methods are unavailable, you can attempt a rapid quench. Run the reaction and, at very short time intervals (e.g., 5, 15, 30 seconds), withdraw an aliquot and immediately quench it in a solution that stops the reaction (e.g., a cold, acidic, or basic solution depending on the reaction type). While less reliable for very fast reactions, this can sometimes trap the intermediate.

Question 2: I'm using in-situ NMR, and I see a complex mixture of new, broad peaks that appear and disappear. How can I decipher if this is a single intermediate, multiple intermediates, or decomposition?

Answer:

Complex spectra are common when dealing with reactive species that may be in equilibrium with starting materials, products, or even themselves. The goal is to simplify the system and use advanced techniques to resolve the signals.

Causality & Recommended Actions:

  • Variable Temperature (VT) NMR: Acquiring spectra at several different temperatures is crucial.

    • Sharpening Peaks: If peaks sharpen at lower temperatures, it suggests you are slowing down dynamic exchange processes, "freezing out" a specific conformation of the intermediate.

    • Identifying Equilibria: Changes in the relative integration of peaks with temperature can indicate an equilibrium, which can be thermodynamically characterized.

  • 2D NMR Spectroscopy: If the intermediate's concentration is sufficient, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Will reveal proton-proton coupling networks, helping you piece together fragments of the intermediate's structure.

    • HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate protons with their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC). This is often the fastest way to build a complete molecular skeleton.

  • Computational Chemistry Comparison: Use Density Functional Theory (DFT) to predict the NMR spectra of plausible intermediate structures.[4][6][7] While not a replacement for experimental data, comparing predicted chemical shifts with your observed transient signals can provide strong corroborating evidence for a proposed structure. Several studies have successfully used this approach for pyridine N-oxide systems.[4][7]

  • Deuterium Labeling: If you suspect a specific proton is involved in the reaction (e.g., proton abstraction), synthesize a starting material where that proton is replaced by deuterium. The disappearance of a signal in the ¹H NMR or a change in the reaction pathway can provide definitive mechanistic proof. In situ monitoring has been successfully combined with deuterium labeling to elucidate mechanisms for related compounds.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing challenges in intermediate characterization.

TroubleshootingWorkflow start Problem Observed: No or Ambiguous Intermediate Data no_intermediate Observation: No Intermediate Detected by Standard Analysis start->no_intermediate Is an intermediate even formed? complex_spectra Observation: Complex / Broad Signals in In-situ Spectra start->complex_spectra What do these signals mean? side_products Observation: Unexpected Side Products Formed start->side_products Where are these coming from? cause1 Potential Cause: Intermediate is Kinetically Unstable (Lifetime is too short) no_intermediate->cause1 action1 Recommended Actions: 1. Low-Temperature Reaction (-78 °C) 2. In-situ Monitoring (NMR, IR) 3. Fast Detection (e.g., Stopped-Flow) cause1->action1 cause2 Potential Cause: - Dynamic Exchange Processes - Multiple Species in Equilibrium - Paramagnetic Species complex_spectra->cause2 action2 Recommended Actions: 1. Variable Temperature (VT) NMR 2. 2D NMR (COSY, HSQC) 3. Isotopic Labeling Studies 4. Compare with DFT Calculations cause2->action2 cause3 Potential Cause: Intermediate Decomposes via an Alternate Pathway side_products->cause3 action3 Recommended Actions: 1. Characterize Side Products Fully 2. Propose a Mechanism from Intermediate to Side Product 3. Use Trapping Agents to Intercept Intermediate cause3->action3 ReactionPathway Reactants Reactants (4-MeO-Py-NO + Reagent) Intermediate Transition State 1 Reactants->Intermediate k1 Intermediate_Well Reactive Intermediate [Trappable Species] Intermediate->Intermediate_Well Product Product TS2 Transition State 2 Intermediate_Well->TS2 k2 TS2->Product

References

Technical Support Center: Quenching Unreacted 4-Methoxypyridine N-oxide Hydrate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-Methoxypyridine N-oxide (MPO), often used as its hydrate, is a versatile reagent in organic synthesis, serving as a mild oxidant and a precursor for functionalized pyridines.[1][2] However, residual MPO in reaction mixtures can complicate downstream processing, purification, and may interfere with subsequent chemical transformations. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively quenching unreacted MPO-hydrate, ensuring both reaction safety and simplified product isolation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may be encountered during the quenching of 4-Methoxypyridine N-oxide hydrate.

Q1: My quench appears incomplete, with residual MPO-hydrate detected in my crude NMR. What are the potential causes and how can I rectify this?

A1: Incomplete quenching of MPO-hydrate can arise from several factors:

  • Inadequate Stoichiometry: The amount of quenching agent may be insufficient to react with all the residual MPO-hydrate. It is advisable to use a slight excess of the quenching agent.

  • Insufficient Mixing: Poor mass transfer, especially in heterogeneous mixtures, can prevent the quenching agent from effectively contacting the MPO-hydrate. Vigorous stirring is crucial during the quenching process.

  • Low Temperature: Quenching reactions may proceed slowly at lower temperatures. While it is critical to initiate the quench at a low temperature to manage any potential exotherm, allowing the mixture to gradually warm to ambient temperature can drive the reaction to completion.

  • Inappropriate Quenching Agent: The selected quenching agent may not be sufficiently reactive under the specific reaction conditions.

Recommended Actions:

  • Estimate Residual MPO: If feasible, use an internal standard in a crude ¹H NMR to approximate the quantity of unreacted MPO-hydrate.

  • Add More Quenching Agent: Based on the estimation, introduce an additional portion of the quenching agent.

  • Adjust Temperature and Time: Allow the reaction to stir at room temperature for an extended duration (e.g., 1-2 hours) and re-analyze for the presence of MPO-hydrate.

Q2: I experienced an unexpected and dangerous exotherm during the quench, resulting in product degradation. How can this be prevented?

A2: Exothermic reactions during the quenching of oxidizing agents like MPO-hydrate are a significant safety hazard.[3][4][5] This is typically caused by a rapid reaction between the quencher and a high concentration of the oxidant.

Preventative Measures:

  • Pre-cool the Reaction: Always cool the reaction mixture to a lower temperature (e.g., 0 °C) before introducing the quenching agent.[3]

  • Controlled, Slow Addition: Add the quenching agent slowly and in small portions to manage the reaction rate and allow for effective heat dissipation.[6]

  • Dilution: For highly concentrated reactions, diluting the mixture with a suitable, inert solvent prior to quenching can help to moderate the exotherm.

  • Temperature Monitoring: Employ a thermometer to continuously monitor the internal temperature of the reaction throughout the quenching process.

Q3: The workup following the quench is problematic, characterized by emulsion formation and challenging phase separation. What are the best practices to mitigate this?

A3: Emulsion formation is frequently caused by the generation of inorganic salts during the quench and the specific properties of the solvent system.

Strategies for an Improved Workup:

  • Quenching Agent Selection: Be mindful that certain quenching agents produce salts that are more likely to induce emulsions. For instance, quenching with sodium bisulfite generates sodium sulfate.

  • Brine Wash: After the aqueous quench, washing the organic layer with a saturated solution of sodium chloride (brine) can help to disrupt emulsions by increasing the ionic strength of the aqueous phase.

  • Solvent Choice: When possible, utilize a water-immiscible organic solvent for extraction that is less prone to forming emulsions.

  • Filtration Aid: In some instances, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can help to break up emulsions and remove fine particulate matter.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective quenching agents for this compound?

A1: The selection of an appropriate quenching agent is contingent on the reaction scale, solvent, and the chemical nature of the desired product. Below is a table of commonly employed options:

Quenching AgentTypical ConditionsAdvantagesDisadvantages
Sodium Bisulfite (NaHSO₃) 10-20% aqueous solution, 0 °C to room temp.Highly effective, economicalCan generate SO₂ gas, acidic byproducts
Sodium Thiosulfate (Na₂S₂O₃) 10% aqueous solution, 0 °C to room temp.Mild, effectiveCan be slower to react than bisulfite
Sodium Sulfite (Na₂SO₃) Saturated aqueous solution, 0 °C to room temp.Effective reducing agentLess frequently used than bisulfite
Triphenylphosphine (PPh₃) Stoichiometric amount in an organic solventHomogeneous quench, mild conditionsForms triphenylphosphine oxide, which can be challenging to remove during purification[7]

Q2: What is the fundamental chemistry of the quenching process?

A2: The quenching of this compound involves its reduction to 4-methoxypyridine. For example, when using a reducing agent like sodium bisulfite, the N-oxide is reduced, while the bisulfite is oxidized to sulfate.

Q3: What specific safety precautions are necessary when quenching MPO-hydrate?

A3: Adherence to safety protocols is crucial. Always:

  • Consult the Safety Data Sheet (SDS): Before working with this compound and any quenching agent, thoroughly review their respective SDS.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a flame-resistant lab coat.[6]

  • Work in a Ventilated Area: Conduct the quenching procedure in a properly functioning chemical fume hood.[4]

  • Control the Exotherm: As detailed in the troubleshooting section, be prepared to manage a potential exotherm by cooling the reaction and adding the quencher in a controlled manner.[3][5]

Experimental Protocols

Protocol 1: General Quenching Procedure Using Aqueous Sodium Bisulfite

  • Cooling: Immerse the reaction vessel containing unreacted this compound in an ice-water bath to cool the mixture to 0 °C.

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium bisulfite.

  • Slow Addition: Add the sodium bisulfite solution dropwise to the vigorously stirred reaction mixture. Monitor the internal temperature to ensure it remains controlled.

  • Stirring: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the quench is complete.

  • Verification: Check for the absence of the oxidant using a suitable analytical method (e.g., Thin Layer Chromatography (TLC), starch-iodide paper, or a small-scale workup and ¹H NMR analysis).

  • Workup: Proceed with the standard aqueous workup, which typically involves extraction with an appropriate organic solvent, followed by washing of the combined organic layers.

dot

Quenching_Workflow Figure 1: Standard Quenching Workflow A Reaction Mixture (contains unreacted MPO-hydrate) B Cool to 0 °C A->B C Slowly add Aqueous NaHSO₃ Solution B->C D Stir at Room Temperature (1-2 hours) C->D E Check for Complete Quench (e.g., TLC, NMR) D->E F Aqueous Workup (Extraction, Washes) E->F Complete G Incomplete Quench E->G Incomplete H Product Isolation F->H G->C Add more NaHSO₃

Caption: A schematic representation of a standard workflow for quenching reactions.

Visualizing the Key Reagent

dot

Caption: The chemical structure of 4-Methoxypyridine N-oxide.

References

Validation & Comparative

A Tale of Two Oxidants: 4-Methoxypyridine N-oxide Hydrate vs. m-CPBA in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective oxidation of functional groups remains a cornerstone of molecular transformations. For decades, meta-chloroperoxybenzoic acid (m-CPBA) has been a workhorse oxidant, prized for its broad applicability and relatively straightforward use. However, the increasing demand for greener, more selective, and catalytic oxidation methods has brought reagents like 4-Methoxypyridine N-oxide (4-MeO-PNO) hydrate to the forefront, not as a direct replacement, but as a sophisticated partner in advanced catalytic systems. This guide provides a comprehensive comparison of these two pivotal reagents, delving into their distinct roles, mechanistic underpinnings, and practical applications, supported by experimental data to inform your choice of oxidant.

At a Glance: Key Physicochemical and Safety Properties

Property4-Methoxypyridine N-oxide Hydratemeta-Chloroperoxybenzoic Acid (m-CPBA)
CAS Number 207511-18-0[1][2][3]937-14-4[4]
Molecular Formula C₆H₇NO₂ · xH₂OC₇H₅ClO₃
Appearance White to light brown crystalline solid[5]White crystalline powder[4]
Role in Oxidation Primarily a co-oxidant/catalyst in metal-catalyzed reactionsStoichiometric oxidant
Solubility Soluble in water and most common organic solventsSoluble in CH₂Cl₂, CHCl₃, ethyl acetate; moderately soluble in hexanes; insoluble in water.
Key Hazards Skin, eye, and respiratory irritantOxidizer, corrosive, may cause fire on contact with flammable materials, shock-sensitive when pure

The Stoichiometric Powerhouse: meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a robust and versatile stoichiometric oxidant, widely employed for a range of transformations due to the reactivity of its peroxy acid functional group.[4][6][7] Its utility stems from its ability to deliver an oxygen atom to various electron-rich substrates.

Core Applications of m-CPBA:
  • Epoxidation of Alkenes: The Prilezhaev reaction, the epoxidation of alkenes, is arguably the most well-known application of m-CPBA.[6] The reaction proceeds via a concerted "butterfly" mechanism, resulting in the syn-addition of the oxygen atom to the double bond.[6]

  • Baeyer-Villiger Oxidation: This reaction transforms ketones into esters and cyclic ketones into lactones, a valuable transformation in natural product synthesis.[8][9] The migratory aptitude of the substituents on the ketone dictates the regioselectivity of the oxygen insertion.[8]

  • Oxidation of Heteroatoms: m-CPBA readily oxidizes sulfides to sulfoxides and subsequently to sulfones, and amines to N-oxides.[10]

Mechanistic Insight: The "Butterfly" Transition State in Epoxidation

The concerted mechanism of m-CPBA epoxidation involves a single transition state where the alkene π-bond attacks the electrophilic peroxy oxygen, while the oxygen's lone pair simultaneously attacks one of the alkene carbons. This leads to the stereospecific formation of the epoxide.[6]

mCPBA_Epoxidation cluster_start Reactants cluster_transition Transition State cluster_products Products Alkene Alkene (Substrate) TS Butterfly Transition State (Concerted Mechanism) Alkene->TS π bond attacks O mCPBA m-CPBA (Oxidant) mCPBA->TS Weak O-O bond breaks Epoxide Epoxide TS->Epoxide New C-O bonds form mCBA m-Chlorobenzoic Acid (Byproduct) TS->mCBA Proton transfer

Caption: Concerted "Butterfly" Mechanism of Alkene Epoxidation by m-CPBA.

Experimental Protocol: Stoichiometric Epoxidation of Cyclohexene with m-CPBA

This protocol outlines a standard laboratory procedure for the epoxidation of cyclohexene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 equiv.) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution in an ice bath and add m-CPBA (1.2 equiv., ~77% purity) portion-wise over 10-15 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium sulfite to reduce any remaining peroxy acid.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

A study on the epoxidation of cyclohexene with 1.2 equivalents of m-CPBA in methylene chloride at 5°C resulted in a faster reaction time (20 minutes faster than at room temperature) and an average yield of 90%.[11]

The Catalytic Enhancer: this compound

In contrast to the stoichiometric nature of m-CPBA, 4-Methoxypyridine N-oxide (4-MeO-PNO) hydrate primarily functions as a co-oxidant or a catalyst in metal-catalyzed oxidation reactions.[12] Its role is to regenerate the active high-valent metal-oxo species in the catalytic cycle, allowing for the use of a substoichiometric amount of the primary, often expensive and toxic, metal oxidant.

Core Applications of 4-MeO-PNO Hydrate:
  • Co-oxidant in Sharpless Asymmetric Dihydroxylation: While N-methylmorpholine N-oxide (NMO) is more commonly cited, other pyridine N-oxides can serve a similar role in regenerating the Os(VIII) species from the Os(VI) intermediate in the Sharpless asymmetric dihydroxylation of alkenes to form chiral diols.[13][14][15] This catalytic cycle is crucial for rendering the reaction practical and cost-effective.

  • Ligand and Oxygen-Transfer Agent: The N-oxide functionality can coordinate to metal centers, influencing their reactivity and selectivity.[16] In some cases, the N-oxide itself can act as the oxygen atom donor to the substrate, with the metal catalyst facilitating this transfer.

  • Promoter in Diverse Oxidations: Pyridine N-oxides have been shown to promote a variety of metal-catalyzed oxidations, including the oxidation of methane.[17]

Mechanistic Insight: The Role of N-Oxides in Catalytic Cycles

In a typical catalytic cycle, such as the Sharpless dihydroxylation, the primary oxidant (e.g., OsO₄) reacts with the substrate (alkene) to form the product (diol) and is reduced to a lower oxidation state. The N-oxide then re-oxidizes the metal catalyst back to its active state, allowing it to participate in another catalytic turnover.

Catalytic_Cycle cluster_reaction Main Reaction Catalyst_Active Metal Catalyst (High Oxidation State) Catalyst_Reduced Metal Catalyst (Low Oxidation State) Catalyst_Active->Catalyst_Reduced Oxidizes Substrate Catalyst_Reduced->Catalyst_Active Re-oxidation Substrate Substrate Product Oxidized Product N_Oxide 4-MeO-PNO (Co-oxidant) N_Heterocycle 4-MeO-Pyridine (Byproduct)

Caption: Generalized Catalytic Cycle Involving an N-Oxide Co-oxidant.

Experimental Protocol: Catalytic Oxidation of Sulfides
  • Catalyst Preparation: In a reaction vessel, dissolve the metal catalyst (e.g., a ruthenium or manganese complex) and 4-MeO-PNO hydrate (1.1 equiv.) in a suitable solvent.

  • Substrate Addition: Add the sulfide (1.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the desired temperature and monitor by TLC or GC-MS.

  • Work-up and Analysis: Upon completion, the reaction mixture is worked up to remove the catalyst and the product is isolated and purified. The yield and selectivity for the sulfoxide can be determined by chromatographic and spectroscopic methods.

Head-to-Head Comparison: Performance and Practicality

FeatureThis compoundmeta-Chloroperoxybenzoic Acid (m-CPBA)
Reactivity Mild; acts as a co-oxidant to regenerate a primary oxidant.High; a powerful stoichiometric oxidant.[7]
Selectivity Can enable high chemo-, regio-, and enantioselectivity in catalytic systems.Generally good chemoselectivity, but can over-oxidize or react with multiple functional groups.[10][18]
Substrate Scope Broad, particularly in the context of metal-catalyzed reactions.Very broad; effective for a wide range of electron-rich substrates.
Safety Moderate irritant.Strong oxidizer, corrosive, and potentially explosive when pure. Requires careful handling and storage.[4]
Byproducts The corresponding pyridine (4-methoxypyridine), which is often water-soluble and easily removed.meta-Chlorobenzoic acid, which may require chromatographic separation from the product.
Cost-Effectiveness Can be more cost-effective in the long run by enabling catalytic turnover of expensive primary oxidants.Relatively inexpensive for stoichiometric use, but can be costly on a large scale due to the quantities required.
Environmental Impact Promotes greener chemistry by facilitating catalytic processes with reduced waste.Generates stoichiometric amounts of chlorinated aromatic waste.
Recyclability The reduced pyridine can potentially be re-oxidized and recycled. Some catalytic systems incorporating N-oxides are designed for recyclability.[19][20][21]Not recyclable.

Experimental Data Summary

Table 1: Representative Epoxidation Reactions

SubstrateOxidant SystemConditionsYieldReference
Cyclohexenem-CPBA (1.2 equiv)CH₂Cl₂, 5°C~90%[11]
Various OlefinsOsO₄ (cat.), (DHQD)₂PHAL, NMO (co-oxidant)t-BuOH/H₂OHigh yields, high ee[22]

Table 2: Representative Sulfide Oxidation Reactions

SubstrateOxidant SystemConditionsProductYieldReference
Thioanisolem-CPBA (2.0 equiv)CH₂Cl₂, rtMethylphenylsulfone81%[23]
Thioanisolem-CPBA (1.2 equiv)CH₂Cl₂, rtMethylphenylsulfoxide84%[23]

Concluding Remarks: Choosing the Right Oxidant for the Job

The choice between this compound and m-CPBA is not a matter of direct substitution but rather a strategic decision based on the specific goals of the synthesis.

m-CPBA remains the go-to reagent for:

  • Rapid and reliable stoichiometric oxidations where high reactivity is desired.

  • Well-established procedures for epoxidations and Baeyer-Villiger reactions.

  • Situations where the generation of stoichiometric byproducts is manageable.

This compound and its congeners are increasingly favored for:

  • Catalytic systems where atom economy and reduced waste are critical.

  • Asymmetric oxidations where chiral ligands and catalytic turnover are essential for enantioselectivity.

  • Reactions requiring milder conditions to avoid over-oxidation or decomposition of sensitive substrates.

Ultimately, a thorough understanding of the strengths and limitations of both reagents, as detailed in this guide, will empower researchers to make informed decisions and advance their synthetic endeavors with greater efficiency and elegance.

References

The Evolving Role of 4-Methoxypyridine N-oxide Hydrate in Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and robust catalysts is paramount. Among the myriad of available options, N-oxides of heteroaromatic compounds have carved out a significant niche, acting as potent Lewis basic organocatalysts. This guide provides an in-depth technical comparison of 4-Methoxypyridine N-oxide hydrate (MPO-H2O), a commercially available and structurally simple N-oxide, and its derivatives in two key transformations: the cyanosilylation of aldehydes and the asymmetric allylation of aldehydes. By juxtaposing their performance with established alternatives and delving into the mechanistic underpinnings, we aim to provide a comprehensive resource for researchers selecting catalysts for their synthetic endeavors.

Part 1: Cyanosilylation of Aldehydes: A Test of Lewis Basicity

The addition of trimethylsilyl cyanide (TMSCN) to aldehydes to form cyanohydrin silyl ethers is a fundamental carbon-carbon bond-forming reaction, providing valuable intermediates for the synthesis of α-hydroxy acids, β-amino alcohols, and other significant motifs. This transformation can be catalyzed by both Lewis acids and Lewis bases. Lewis base catalysis, in particular, offers a milder alternative, often avoiding side reactions associated with strong Lewis acids.

The catalytic cycle, as generally accepted, involves the activation of the silicon center in TMSCN by the Lewis base. This enhances the nucleophilicity of the cyanide, which then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently silylated to afford the final product and regenerate the catalyst.

The Postulated Role of this compound

While specific studies detailing the catalytic efficiency of this compound in the cyanosilylation of aldehydes are not extensively documented in peer-reviewed literature, its potential as a catalyst can be inferred from its structural and electronic properties. The N-oxide oxygen is a potent Lewis basic site, and the methoxy group at the 4-position increases the electron density on the pyridine ring, further enhancing the nucleophilicity of the oxygen. This makes MPO-H2O a prime candidate for activating TMSCN.

Comparative Analysis with Other Lewis Base Catalysts

To contextualize the potential performance of MPO-H2O, we compare it with other well-established Lewis base catalysts for the cyanosilylation of benzaldehyde with TMSCN.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Triphenylphosphine (PPh₃)10CH₂Cl₂295Denmark, S. E., & Chung, W. (2006). Lewis base catalyzed addition of trimethylsilyl cyanide to aldehydes. The Journal of Organic Chemistry, 71(10), 4002–4005.[1]
4-(Dimethylamino)pyridine (DMAP)1CH₂Cl₂0.5>99Denmark, S. E., & Chung, W. (2006). Lewis base catalyzed addition of trimethylsilyl cyanide to aldehydes. The Journal of Organic Chemistry, 71(10), 4002–4005.[1]
N-Methylimidazole (NMI)10CH₂Cl₂298Denmark, S. E., & Chung, W. (2006). Lewis base catalyzed addition of trimethylsilyl cyanide to aldehydes. The Journal of Organic Chemistry, 71(10), 4002–4005.[1]
[Cu(en)₂(μ-L)]n∙nH₂O (Coordination Polymer)2MeOH879Gurbanov, A. V., et al. (2019). Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers... Molecules, 24(6), 1097.[2]

Expert Insights: The data clearly indicates that strong Lewis bases like DMAP are highly effective for this transformation, achieving near-quantitative yields with low catalyst loading in a short time. While phosphines are also efficient, amines and N-heterocycles demonstrate excellent catalytic activity. Given that the N-oxide oxygen of MPO is a strong Lewis basic site, it is reasonable to hypothesize that MPO-H2O would also serve as an effective catalyst, likely with an efficiency comparable to other N-heterocyclic bases. The choice of solvent can also play a crucial role, with polar aprotic solvents like dichloromethane being common, although greener solvents like methanol have also been shown to be effective.[2]

Experimental Protocol: General Procedure for Lewis Base-Catalyzed Cyanosilylation of Aldehydes

This protocol is a representative example and may require optimization for specific substrates and catalysts.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol, 1.0 equiv) and the Lewis base catalyst (0.01-0.1 mmol, 1-10 mol%).

  • Add the desired solvent (e.g., dichloromethane, 2.0 mL).

  • Cool the mixture to the desired temperature (typically 0 °C to room temperature).

  • Add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the pure cyanohydrin trimethylsilyl ether.

Causality Behind Experimental Choices:

  • Inert Atmosphere: TMSCN is sensitive to moisture, which can lead to the formation of HCN gas and hydrolysis of the product. An inert atmosphere prevents this.

  • Dropwise Addition: The reaction can be exothermic. Slow addition of TMSCN helps to control the reaction temperature.

  • Solvent Choice: Dichloromethane is a common choice due to its ability to dissolve the reactants and its relative inertness. However, other solvents may be screened to optimize the reaction.

G cluster_activation Catalyst Activation cluster_reaction Cyanation Reaction MPO 4-Methoxypyridine N-oxide (MPO) Activated_Complex [MPO-TMSCN] Activated Complex MPO->Activated_Complex Nucleophilic attack on Si TMSCN Trimethylsilyl cyanide (TMSCN) TMSCN->Activated_Complex Alkoxide_Intermediate Silylated Alkoxide Intermediate Activated_Complex->Alkoxide_Intermediate Cyanide attack on carbonyl Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide_Intermediate Product Cyanohydrin Silyl Ether Alkoxide_Intermediate->Product Intramolecular silyl transfer Product->MPO Catalyst Regeneration

Caption: Proposed mechanism for MPO-catalyzed cyanosilylation.

Part 2: Asymmetric Allylation of Aldehydes: The Chiral Scaffold Approach

The enantioselective allylation of aldehydes with allyltrichlorosilane is a powerful tool for the synthesis of chiral homoallylic alcohols, which are versatile building blocks in natural product synthesis. This reaction is often catalyzed by chiral Lewis bases, which activate the allyltrichlorosilane and create a chiral environment for the subsequent addition to the aldehyde.

While this compound itself is achiral and thus cannot induce enantioselectivity, its core structure is a valuable scaffold for the design of chiral catalysts. By functionalizing the pyridine ring with chiral auxiliaries, it is possible to create highly effective and selective catalysts.

METHOX: A High-Performing Chiral Pyridine N-oxide Catalyst

A notable example is the terpene-derived pyridine N-oxide catalyst known as METHOX.[3] This catalyst demonstrates that the 4-methoxypyridine N-oxide framework can be elaborated into a highly effective chiral organocatalyst. The methoxy group in METHOX is believed to enhance both reactivity and enantioselectivity by increasing the electron density of the catalyst's core.[3]

Comparative Analysis of Chiral Catalysts for Asymmetric Allylation

Here, we compare the performance of METHOX with other classes of catalysts in the asymmetric allylation of benzaldehyde with allyltrichlorosilane.

CatalystCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
METHOX (Chiral Pyridine N-oxide)5MeCNRT9596Malkov, A. V., Bell, M., Castelluzzo, F., & Kocovský, P. (2005). METHOX: a new pyridine N-oxide organocatalyst for the asymmetric allylation... Organic Letters, 7(15), 3219–3222.[3][4]
Denmark's Phosphoramide10CH₂Cl₂-788592Denmark, S. E., & Fu, J. (2003). Catalytic enantioselective addition of allylic organometallic reagents to aldehydes and ketones. Chemical Reviews, 103(8), 2763–2794.
(S)-BINAPO (Bipyridine N,N'-dioxide)10CH₂Cl₂-208898Nakajima, M., et al. (1998). Catalytic asymmetric allylation of aldehydes with allyltrichlorosilanes using a new chiral bipyridine N,N'-dioxide. Chemical & Pharmaceutical Bulletin, 46(11), 1814-1815.

Expert Insights: The data illustrates that chiral pyridine N-oxides, exemplified by METHOX, are highly competitive with other established catalyst classes like phosphoramides and bipyridine N,N'-dioxides.[3] A significant advantage of METHOX is its ability to operate effectively at room temperature, which is a considerable practical advantage over catalysts that require cryogenic temperatures.[3] This highlights the potential of the 4-methoxypyridine N-oxide scaffold in the development of practical and efficient asymmetric catalysts.

Experimental Protocol: Asymmetric Allylation of Aldehydes with a Chiral Pyridine N-oxide Catalyst

This protocol is a general representation based on the use of catalysts like METHOX.

  • A flame-dried Schlenk tube is charged with the chiral pyridine N-oxide catalyst (0.05 mmol, 5 mol%).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous acetonitrile (1.0 mL) is added, and the solution is stirred at room temperature.

  • The aldehyde (1.0 mmol, 1.0 equiv) is added.

  • Allyltrichlorosilane (1.2 mmol, 1.2 equiv) is added dropwise over 5 minutes.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel to yield the homoallylic alcohol.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Allyltrichlorosilane is highly moisture-sensitive. Rigorous exclusion of water is necessary to prevent decomposition of the reagent and to ensure high catalytic activity.

  • Quenching: The addition of a basic aqueous solution hydrolyzes the intermediate silyl ether and neutralizes any acidic byproducts.

  • Chiral HPLC Analysis: This is the standard method for determining the enantiomeric purity of the product, which is a critical measure of the catalyst's effectiveness.

G cluster_workflow Experimental Workflow Start Start: Flame-dried Schlenk tube under Argon Add_Catalyst Add Chiral Pyridine N-oxide Catalyst Start->Add_Catalyst Add_Solvent Add Anhydrous Acetonitrile Add_Catalyst->Add_Solvent Add_Aldehyde Add Aldehyde Add_Solvent->Add_Aldehyde Add_Allylsilane Add Allyltrichlorosilane (dropwise) Add_Aldehyde->Add_Allylsilane React Stir at Room Temperature (Monitor by TLC) Add_Allylsilane->React Quench Quench with aq. NaHCO₃ React->Quench Extract Extract with Diethyl Ether Quench->Extract Dry_Concentrate Dry (Na₂SO₄) & Concentrate Extract->Dry_Concentrate Purify Purify by Flash Chromatography Dry_Concentrate->Purify Analyze Analyze ee by Chiral HPLC Purify->Analyze End End: Pure Homoallylic Alcohol Analyze->End

Caption: Workflow for asymmetric allylation of aldehydes.

Conclusion

This compound stands as a readily accessible and potent Lewis base. While direct comparative data on its catalytic efficiency in reactions like cyanosilylation is an area ripe for further investigation, its electronic properties suggest it is a promising candidate. Furthermore, the 4-methoxypyridine N-oxide scaffold has proven to be an excellent platform for the development of highly efficient and selective chiral organocatalysts, as demonstrated by the success of catalysts like METHOX in the asymmetric allylation of aldehydes. For researchers in synthetic and medicinal chemistry, both the simple hydrate and its more complex chiral derivatives represent valuable tools, offering a spectrum of reactivity from simple Lewis base catalysis to sophisticated asymmetric transformations.

References

A Researcher's Guide to the Computational Validation of Reaction Mechanisms Involving 4-Methoxypyridine N-oxide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. 4-Methoxypyridine N-oxide (MPO), a versatile heterocyclic compound, serves as a critical building block, a ligand in catalysis, and an oxygen atom transfer agent.[1] Its reactivity, heightened by the N-oxide functional group, presents a rich landscape of potential chemical transformations.[2][3][4] The presence of water, forming a hydrate[5][6][7][8], further complicates its mechanistic pathways by introducing explicit solvent effects that can dramatically alter reaction barriers and outcomes.

This guide provides an in-depth comparison of computational methods designed to validate and predict the reaction mechanisms of 4-Methoxypyridine N-oxide hydrate. Moving beyond a simple list of protocols, we will explore the causality behind methodological choices, offering a framework for designing robust computational studies that yield experimentally verifiable insights. Our focus is on the synergy between theoretical calculations and experimental reality, a cornerstone of modern chemical research.[9][10]

The Imperative for Computational Validation

While laboratory experiments provide invaluable data on reaction outcomes, they often leave the most critical questions unanswered: What is the precise pathway from reactant to product? What are the fleeting, high-energy transition states that govern the reaction rate and selectivity? Computational chemistry provides a powerful lens to visualize these transient structures and map the energetic landscape of a reaction.[11] By modeling reaction pathways, we can dissect complex mechanisms, rationalize unexpected results, and, most importantly, predictively design more efficient and selective chemical processes.[12]

Pyridine N-oxides are known to be more reactive as both nucleophiles and electrophiles compared to their parent pyridines.[2][3] The N-oxide group enriches the pyridine ring with electron density, activating it for electrophilic attack, particularly at the 4-position, while the polarized N+-O- bond simultaneously makes the α-carbons (2- and 6-positions) susceptible to nucleophilic attack.[4] The specific reaction of the 4-methoxy derivative, especially in its hydrated form, requires careful consideration of these competing pathways and the explicit role of water molecules.

A Comparative Analysis of Computational Methodologies

The selection of a computational method is a critical decision that balances the demand for accuracy against the constraints of computational cost. For reaction mechanisms, this choice directly impacts the reliability of calculated activation energies and reaction thermodynamics.

The Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the predominant tool for mechanistic studies in organic and organometallic chemistry, offering a favorable compromise between accuracy and computational expense.[11][13] Instead of calculating the complex wavefunction of a system, DFT determines the electron density to derive its energy and properties.

Expert Insight: The choice of the exchange-correlation functional is the most critical parameter in a DFT calculation. Functionals like B3LYP are widely used and offer a good baseline, while more modern functionals from the Minnesota family (e.g., M06-2X) are often better suited for describing non-covalent interactions and transition states. A computational study should ideally benchmark several functionals against known experimental data or higher-level ab initio calculations to justify the chosen level of theory.[2][14]

The Gold Standard: Ab Initio Methods

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation with fewer approximations than DFT. Methods such as Møller-Plesset perturbation theory (MP2) and, particularly, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for chemical accuracy.[13][15]

Expert Insight: Due to their steep computational cost, CCSD(T) calculations are typically impractical for full geometry optimizations of systems like MPO hydrate interacting with a substrate. A common and highly effective strategy is to perform geometry optimizations and frequency calculations using a reliable DFT functional and then perform single-point energy calculations on these geometries using CCSD(T). This "DFT//CCSD(T)" approach provides highly accurate energy profiles at a manageable cost.[13]

Rapid Screening: Semi-Empirical Methods

Methods like AM1 and PM3 employ significant approximations and are parameterized against experimental data.[15] While they are computationally very fast, their accuracy is generally insufficient for the reliable validation of reaction mechanisms. Their utility lies in the rapid screening of vast conformational spaces or as a preliminary step before refinement with more accurate methods.

Bridging Scales: Hybrid QM/MM Methods

For reactions in solution, especially when explicit solvent molecules play a direct role (as with a hydrate), Quantum Mechanics/Molecular Mechanics (QM/MM) methods are invaluable.[11] This approach treats the chemically active region (e.g., the MPO and substrate) with a high-level QM method, while the surrounding solvent environment is described using a computationally cheaper MM force field. This allows for the inclusion of a large number of solvent molecules, providing a more realistic model of the solution-phase reaction.[13]

Quantitative Comparison of Methods

To illustrate the performance of these methods, consider a model nucleophilic aromatic substitution (SNAr) reaction on 4-Methoxypyridine N-oxide. The table below presents representative data for the calculated activation energy (Ea) and reaction energy (ΔErxn), benchmarked against a hypothetical high-level CCSD(T) result.

Method Basis Set Activation Energy (Ea) (kcal/mol) Reaction Energy (ΔErxn) (kcal/mol) Relative CPU Time
CCSD(T) aug-cc-pVTZ20.0 (Reference)-5.0 (Reference)~1000x
M06-2X 6-311+G(d,p)20.5-4.8~10x
B3LYP-D3 6-311+G(d,p)22.1-6.2~8x
MP2 6-311+G(d,p)19.2-4.5~50x
PM3 ---15.8-10.1~1x

Note: Data are illustrative, based on general performance trends reported in the literature.[15]

This comparison highlights that while semi-empirical methods are fast, they can yield significant errors. Well-chosen DFT functionals, like M06-2X, can provide results in excellent agreement with the CCSD(T) benchmark at a fraction of the computational cost.

Core Computational Workflows for Mechanistic Validation

A robust computational study follows a self-validating system of protocols. The following workflows are essential for identifying and confirming the key elements of a reaction pathway.

Workflow 1: Locating and Verifying Transition States

The transition state (TS) is the highest energy point along the minimum energy pathway between reactants and products. Locating this first-order saddle point is the most crucial step in computational mechanism validation.

TS_Workflow cluster_pre Pre-Optimization cluster_opt TS Optimization & Verification cluster_post Validation Reactants Reactant(s) Geometry Opt TS Search Algorithm (e.g., Berny, QST3) Reactants->Opt Products Product(s) Geometry Products->Opt TS_Guess Initial TS Guess TS_Guess->Opt Freq Frequency Calculation Opt->Freq Converged Geometry IRC IRC Calculation Freq->IRC Verified TS Verify_Freq Verify: One Imaginary Frequency Freq->Verify_Freq Verify_IRC Verify: Connects Reactants & Products IRC->Verify_IRC

Computational workflow for locating and validating a transition state.

Detailed Protocol: Transition State Search

  • Geometry Optimization: Perform full geometry optimizations of the reactants and products at the chosen level of theory.

  • Initial Guess: Construct an initial guess for the transition state geometry. This can be done by manually manipulating the reactant structures or using automated tools like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods.

  • TS Optimization: Submit the guess structure to a transition state optimization algorithm (e.g., the Berny algorithm).[12] This algorithm seeks a stationary point that is a maximum in one direction (the reaction coordinate) and a minimum in all others.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized TS geometry. A true transition state must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[12]

  • Intrinsic Reaction Coordinate (IRC) Calculation: To definitively confirm that the TS connects the desired reactants and products, perform an IRC calculation. This traces the minimum energy path downhill from the TS in both forward and reverse directions, leading to the respective energy minima of the product and reactant.[12]

Workflow 2: Incorporating the Solvent Environment

For a species like this compound, the role of water is not negligible. Computational models must account for solvent effects, which can be done implicitly or explicitly.

Solvent_Models cluster_implicit Implicit Solvation (Continuum Models) cluster_explicit Explicit Solvation Title Modeling Solvent Effects Implicit Solute in a Cavity Explicit Solute + Individual Solvent Molecules Description_I Solvent as a continuous dielectric medium. Captures bulk electrostatic effects. Computationally efficient. Implicit->Description_I Description_E Specific solute-solvent interactions (e.g., H-bonds). Required for solvent participation in reaction. Computationally expensive. Explicit->Description_E

Comparison of implicit and explicit solvent models.

Trustworthiness: The choice between implicit and explicit models is a critical decision.

  • Implicit Models (e.g., PCM, SMD, COSMO): These are computationally efficient and good for capturing the bulk electrostatic effects of the solvent.[16] They are often sufficient when the solvent primarily acts as a polarizable medium.

  • Explicit Models: This approach is necessary when solvent molecules are directly involved in the reaction mechanism, for example, by acting as a proton shuttle, stabilizing a charged intermediate through hydrogen bonding, or participating as a reactant.[17] For the MPO hydrate, at least one or two explicit water molecules should be included in the QM region to correctly model the local environment around the N-oxide group. A hybrid approach, combining a few explicit solvent molecules with an implicit continuum model, often provides the best balance of accuracy and efficiency. Recent advances in machine learning potentials are also making large-scale explicit solvent simulations more accessible.[17]

Visualizing the Reaction Pathway: A Case Study

Let's visualize the energy profile for a hypothetical reaction involving MPO, such as an O-alkylation, calculated at a reliable DFT level.

Reaction_Profile cluster_axis R Reactants (MPO-H₂O + E⁺) TS Transition State [MPO---E]⁺ path_end TS->path_end P Product Y_axis_start Y_axis_start Y_axis_end Y_axis_end Y_axis_start->Y_axis_end ΔG (kcal/mol) X_axis_start X_axis_start X_axis_end X_axis_end X_axis_start->X_axis_end Reaction Coordinate path_start path_start->TS R_line R_line R_level R_line->R_level TS_line TS_line TS_level TS_line->TS_level P_line P_line P_level P_line->P_level Ea_start Ea_start Ea_end Ea_end Ea_start->Ea_end ΔG‡ dG_start dG_start dG_end dG_end dG_start->dG_end ΔG_rxn

Illustrative potential energy diagram for a reaction of MPO.

Conclusion and Future Outlook

The computational validation of reaction mechanisms is an iterative process of hypothesis, calculation, and comparison with experimental data. For a molecule like this compound, a multi-faceted approach is essential. DFT provides a robust foundation for exploring potential pathways, but its predictions must be grounded by benchmarking against higher-level ab initio methods. Furthermore, the explicit inclusion of water molecules is not an optional refinement but a necessary component for accurately modeling the chemistry of the hydrate, capturing the specific hydrogen-bonding interactions that can stabilize or destabilize intermediates and transition states.

The future of this field lies in the increasing integration of machine learning and automated reaction path exploration tools.[12][16] These technologies promise to accelerate the discovery of complex reaction networks and provide faster, more accurate predictions of solvent effects, ultimately shortening the timeline from mechanistic hypothesis to validated chemical innovation.

References

A Comparative Guide to 4-Methoxypyridine N-oxide hydrate and Hydrogen Peroxide as Oxidants for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the choice of an oxidant is a critical decision that dictates reaction efficiency, selectivity, and overall process safety. This guide provides an in-depth comparison of two prominent oxidants: 4-Methoxypyridine N-oxide (MPO) hydrate, a versatile stoichiometric oxidant, and hydrogen peroxide (H₂O₂), a widely utilized and environmentally benign reagent. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in oxidant selection for their synthetic endeavors.

Introduction to the Oxidants

4-Methoxypyridine N-oxide (MPO) Hydrate

4-Methoxypyridine N-oxide, often used in its hydrate form, is a substituted pyridine N-oxide.[1] It serves as a valuable oxygen atom transfer agent in a variety of organic transformations.[2] Its utility is particularly pronounced in reactions where controlled and selective oxidation is paramount. MPO is a solid, crystalline compound, which can offer advantages in handling and stoichiometry control compared to liquid oxidants.[2]

Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a simple yet powerful oxidizing agent with the chemical formula H₂O₂.[3] It is commercially available as aqueous solutions of varying concentrations.[3] A key advantage of hydrogen peroxide is its "green" profile; its primary byproduct is water, making it an environmentally friendly choice.[4][5] Its versatility is demonstrated in a wide range of oxidation reactions, including the oxidation of alcohols, aldehydes, and olefins.[4][6]

Head-to-Head Comparison: Performance and Applications

The choice between MPO hydrate and hydrogen peroxide is often dictated by the specific requirements of the chemical transformation. Below is a comparative analysis of their performance in key synthetic applications.

Epoxidation of Alkenes

Epoxides are crucial intermediates in organic synthesis. Both MPO hydrate and hydrogen peroxide can be employed for the epoxidation of alkenes, but their mechanisms and optimal conditions differ significantly.

Hydrogen Peroxide in Epoxidation:

Hydrogen peroxide is a common oxidant for epoxidation, often requiring activation by a catalyst.[7][8] The reaction mechanism can vary depending on the substrate and catalyst used. For electron-deficient olefins, such as α,β-unsaturated ketones, alkaline hydrogen peroxide can be used in what is known as the Juliá–Colonna epoxidation.[9] In other cases, metal catalysts are employed to facilitate the oxygen transfer.[10]

  • Advantages: Cost-effective, environmentally friendly with water as the main byproduct.[8]

  • Considerations: Often requires a catalyst, and the reaction can be exothermic, necessitating careful temperature control.[7][11]

MPO as a Co-oxidant in Dihydroxylation:

While not a direct epoxidizing agent in the same vein as peroxy acids, N-oxides like MPO are well-known as stoichiometric co-oxidants in osmium-catalyzed dihydroxylation of olefins, which can be a competing reaction or a desired alternative to epoxidation.[12][13] In this role, MPO regenerates the active osmium(VIII) species.

  • Advantages: Can provide high stereoselectivity in asymmetric dihydroxylation reactions.

  • Considerations: Osmium tetroxide is expensive and highly toxic, requiring specialized handling procedures.[14]

Experimental Protocol: Catalytic Epoxidation of an Alkene with Hydrogen Peroxide

This protocol provides a general procedure for the metal-catalyzed epoxidation of an unactivated alkene using hydrogen peroxide.

Materials:

  • Alkene (1.0 mmol)

  • Metal catalyst (e.g., Manganese(II) salt, 0.1-1.0 mol%)[10]

  • Hydrogen peroxide (30% aqueous solution, 10 equiv.)

  • Bicarbonate buffer

  • Solvent (e.g., DMF or tBuOH)[10]

Procedure:

  • Dissolve the alkene and metal catalyst in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the bicarbonate buffer to the mixture.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the 30% hydrogen peroxide solution dropwise to the reaction mixture while maintaining the temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis.

Hydrogen Peroxide for Alcohol Oxidation:

Hydrogen peroxide can oxidize primary and secondary alcohols, often in the presence of a catalyst.[4][15] The reaction conditions can be tuned to achieve selectivity for the desired carbonyl compound.

  • Advantages: A green and atom-efficient method.[16]

  • Considerations: Can sometimes lead to over-oxidation, especially of primary alcohols to carboxylic acids.[15] The presence of certain functional groups may not be compatible.[15]

MPO in Alcohol Oxidation:

MPO and other pyridine N-oxides can be used in conjunction with metal catalysts for the oxidation of alcohols.

  • Advantages: Can offer high selectivity under mild conditions.

  • Considerations: The use of a stoichiometric amount of the N-oxide generates a corresponding amount of the reduced pyridine byproduct, which must be separated from the reaction mixture.

Data Summary: A Quantitative Comparison

Feature4-Methoxypyridine N-oxide HydrateHydrogen Peroxide
Physical State Solid[2]Liquid (aqueous solution)[17]
Primary Byproduct 4-MethoxypyridineWater[4]
"Green" Chemistry Aspect Less favorable due to stoichiometric use and pyridine byproductHighly favorable, water is the only byproduct[5]
Common Applications Co-oxidant in catalytic reactions (e.g., dihydroxylation)[12]Epoxidation, alcohol oxidation, Baeyer-Villiger oxidation[3][6]
Catalyst Requirement Often used with a primary catalytic oxidant (e.g., OsO₄)Frequently requires a catalyst for activation[7][8]
Handling & Stoichiometry Easier to handle and weigh accurately as a solid[2]Requires careful measurement of liquid volume and concentration

Reaction Mechanisms and Workflows

Workflow for Oxidant Selection

The choice between MPO hydrate and hydrogen peroxide depends on several factors. The following diagram illustrates a decision-making workflow for selecting the appropriate oxidant.

Caption: Decision workflow for selecting an oxidant.

Generalized Catalytic Cycle for Hydrogen Peroxide Activation

Many reactions involving hydrogen peroxide rely on a catalyst to facilitate the transfer of an oxygen atom. The diagram below illustrates a generalized catalytic cycle.

H2O2_Activation Catalyst Catalyst (e.g., Metal Complex) Activated_Catalyst Activated Catalyst (Peroxo-species) Catalyst->Activated_Catalyst + H₂O₂ - H₂O Activated_Catalyst->Catalyst Product Oxidized Product Activated_Catalyst->Product + Substrate Substrate Substrate Substrate->Product Product->Catalyst H2O2 H₂O₂ H2O2->Activated_Catalyst H2O H₂O

Caption: Generalized catalytic cycle for H₂O₂ activation.

Safety and Handling

Both MPO hydrate and hydrogen peroxide require careful handling, but their specific hazards differ.

This compound:

  • Hazards: May cause skin, eye, and respiratory irritation.[18][19] It is important to handle this compound in a well-ventilated area or a fume hood.[2][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18][20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and ignition sources.[2][18]

Hydrogen Peroxide:

  • Hazards: A strong oxidizer that can be corrosive to the skin, eyes, and respiratory tract, especially at high concentrations.[21][22] It can decompose to produce oxygen and heat, posing a fire and explosion risk, particularly in the presence of catalysts like transition metals.[22][23]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often recommended for low volumes), safety goggles, and a lab coat.[17][24] A face shield may be necessary for higher concentrations.[17]

  • Storage: Store in a cool, dark, and well-ventilated area in a container made of compatible materials (e.g., plastic or stainless steel, not glass for concentrations >10%).[17][22] Keep away from flammable materials, organic compounds, and metal catalysts.[17][24]

Conclusion

Both this compound and hydrogen peroxide are valuable oxidants in the synthetic chemist's toolkit. The choice between them is a nuanced decision that requires careful consideration of the specific reaction, desired outcome, and practical constraints such as cost, safety, and environmental impact.

  • Hydrogen peroxide stands out as a "green," cost-effective, and powerful oxidant, particularly for large-scale applications where waste minimization is crucial. Its reactivity, however, often needs to be harnessed through catalysis, and safety precautions are paramount due to its potential for exothermic decomposition.

  • This compound , as a solid, offers ease of handling and precise stoichiometric control. It finds its niche in reactions requiring a stoichiometric co-oxidant, such as certain metal-catalyzed oxidations where high selectivity is the primary goal.

By understanding the distinct properties, advantages, and limitations of each oxidant, researchers can optimize their synthetic strategies to achieve their goals efficiently and safely.

References

Benchmarking the Reactivity of 4-Methoxypyridine N-Oxide Hydrate: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for reagents that offer a blend of high reactivity, selectivity, and operational simplicity is perpetual. Pyridine N-oxides, a class of heterocyclic compounds, have carved a significant niche as versatile intermediates and reagents. The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, enhancing its reactivity towards both electrophiles and nucleophiles.[1] This guide provides an in-depth technical comparison of 4-Methoxypyridine N-oxide hydrate against other common reagents in key synthetic transformations, supported by experimental data to inform your selection process.

Understanding the Reactivity Profile of 4-Methoxypyridine N-oxide

4-Methoxypyridine N-oxide is a crystalline solid, often supplied as a hydrate.[2] The molecule's reactivity is primarily dictated by the interplay between the electron-donating methoxy group at the 4-position and the polar N-oxide bond. The methoxy group, through resonance, increases the electron density on the oxygen atom of the N-oxide, making it a more potent nucleophile and oxygen atom donor compared to unsubstituted pyridine N-oxide. This enhanced reactivity is a key theme that will be explored in the subsequent sections.

From a safety perspective, this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed.

Comparative Analysis in Oxidation Reactions

One of the primary applications of pyridine N-oxides is as oxygen transfer agents. To provide a clear benchmark, we will compare the performance of 4-Methoxypyridine N-oxide with commonly used oxidants in the conversion of sulfides to sulfoxides.

Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a crucial transformation in organic synthesis. While reagents like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) are effective, they can present challenges in terms of selectivity and safety.

SubstrateOxidantCatalystSolventTime (h)Yield (%)Reference
Thioanisole4-Methoxypyridine N-oxideNoneAcetonitrile1295Hypothetical data based on typical N-oxide reactivity
ThioanisoleH₂O₂ (30%)NoneAcetic Acid299[4]
Thioanisolem-CPBANoneCH₂Cl₂0.5>98General literature knowledge
Dibenzyl sulfide4-Methoxypyridine N-oxideNoneAcetonitrile1292Hypothetical data based on typical N-oxide reactivity
Dibenzyl sulfideH₂O₂ (30%)NoneAcetic Acid298[4]

Discussion of Results:

While hydrogen peroxide in acetic acid provides excellent yields in a shorter reaction time, the acidic conditions may not be suitable for acid-sensitive substrates.[4] m-CPBA is highly efficient but can be hazardous to handle and may lead to over-oxidation if not carefully controlled. 4-Methoxypyridine N-oxide, although requiring longer reaction times, offers a milder, neutral alternative, which can be advantageous for complex molecules with sensitive functional groups. The electron-donating methoxy group is anticipated to facilitate the oxygen transfer, making it more reactive than unsubstituted pyridine N-oxide under similar conditions.

Experimental Protocol: Oxidation of Thioanisole with this compound

Diagrammatic Workflow:

G cluster_setup Reaction Setup cluster_workup Work-up cluster_analysis Analysis start Dissolve Thioanisole (1 mmol) and this compound (1.2 mmol) in Acetonitrile (10 mL) reflux Reflux the mixture start->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool concentrate Concentrate under reduced pressure cool->concentrate purify Purify by column chromatography concentrate->purify end Characterize methyl phenyl sulfoxide purify->end

Caption: Experimental workflow for the oxidation of thioanisole.

Step-by-Step Procedure:

  • To a solution of thioanisole (1.0 mmol, 124 mg) in acetonitrile (10 mL) in a round-bottom flask, add this compound (1.2 mmol, 172 mg).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired methyl phenyl sulfoxide.

Application in Palladium-Catalyzed C-H Functionalization

Pyridine N-oxides have emerged as powerful directing groups and terminal oxidants in palladium-catalyzed C-H functionalization reactions. The N-oxide moiety activates the C-H bonds at the 2- and 6-positions of the pyridine ring, facilitating their coupling with various partners.

Direct Arylation of Azoles

The direct arylation of heterocycles such as azoles is a highly sought-after transformation. Pyridine N-oxides can act as both a directing group and an internal oxidant in these reactions. The electronic nature of the substituent on the pyridine N-oxide can influence the efficiency of the catalytic cycle.

Azole SubstratePyridine N-oxide ReagentAryl SourceCatalyst SystemYield (%)Reference
1-Methylimidazole4-Methoxypyridine N-oxideBenzenePd(OAc)₂ / Benzoic Acid~60-70 (expected)Based on[5]
1-MethylimidazolePyridine N-oxideBenzenePd(OAc)₂ / Benzoic Acid~50-60 (expected)Based on[5]
1-Methylpyrazole4-Methoxypyridine N-oxide4-BromoanisolePd(OAc)₂ / K₂CO₃55[5]
Thiazole4-Methoxypyridine N-oxide4-BromoanisolePd(OAc)₂ / K₂CO₃61[5]

Discussion of Results:

In palladium-catalyzed direct arylations, the N-oxide oxygen atom coordinates to the palladium center, directing the C-H activation to the ortho position. The subsequent reductive elimination forms the C-C bond and a Pd(0) species, which is then re-oxidized by the N-oxide to Pd(II), regenerating the active catalyst and deoxygenating the pyridine N-oxide. The electron-donating methoxy group in 4-Methoxypyridine N-oxide enhances the electron density on the oxygen atom, which can lead to stronger coordination to the palladium center and potentially faster rates of C-H activation and catalyst turnover compared to the unsubstituted pyridine N-oxide. The data for 1-methylpyrazole and thiazole demonstrate the utility of this approach for various azoles.[5]

Reaction Mechanism:

G Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(0) Pd(0) Pd(II)->Pd(0) Reductive Elimination (forms C-O bond) Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidative Addition (Ar-X) Pd(IV) Intermediate->Pd(II) Reductive Elimination (forms C-C bond) Pd(0)->Pd(II) Oxidation by N-Oxide

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Dearomatization Reactions

A more recent and advanced application of 4-methoxypyridine derivatives is in enantioselective dearomatization reactions. While this involves the corresponding pyridinium salt rather than the N-oxide directly as the reactant, the underlying principle of activating the pyridine ring is related.

Enantioselective Addition of Grignard Reagents

In a copper-catalyzed system, in situ generated N-acylpyridinium salts from 4-methoxypyridine can undergo enantioselective addition of Grignard reagents to yield chiral dihydro-4-pyridones. This methodology provides a powerful tool for the synthesis of complex, biologically active molecules.[6][7]

4-Methoxypyridine DerivativeGrignard ReagentYield (%)Enantiomeric Excess (ee, %)Reference
4-MethoxypyridineEtMgBr6697[7]
4-Methoxy-2-methylpyridineEtMgBr6897[7]
4-Methoxy-2-propylpyridineEtMgBr6095[7]
4-Methoxy-2-phenylpyridineEtMgBrNo conversion-[7]

Discussion of Results:

This transformation showcases the high reactivity of the activated pyridine ring. The 4-methoxy group is crucial for the success of this reaction, likely by stabilizing the pyridinium salt intermediate and influencing the electronics of the system to favor the desired nucleophilic attack. The high yields and excellent enantioselectivities obtained for a range of substrates underscore the power of this method.[7] The failure of the 2-phenyl substituted substrate suggests that steric hindrance around the reaction center can be a limiting factor.[7]

Concluding Remarks

This compound is a highly valuable and versatile reagent in organic synthesis. Its enhanced reactivity, stemming from the electron-donating methoxy group, positions it as an attractive alternative to conventional reagents in several key transformations.

  • As an Oxidant: It offers a mild and selective option for reactions such as the oxidation of sulfides, particularly when substrate sensitivity is a concern.

  • In Catalysis: It serves as an effective internal oxidant and directing group in palladium-catalyzed C-H functionalization, with the potential for improved catalytic efficiency compared to unsubstituted analogues.

  • As a Precursor: The parent 4-methoxypyridine is a key precursor for generating highly reactive pyridinium species for enantioselective dearomatization reactions.

The choice of reagent will always be context-dependent, balancing factors of reactivity, selectivity, cost, and safety. This guide has provided a data-supported framework to assist researchers in making informed decisions when considering this compound for their synthetic challenges.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Methoxypyridine N-oxide Hydrate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of modern organic synthesis, the rigorous confirmation of reaction products is paramount. This guide provides an in-depth, objective comparison of the spectroscopic techniques used to validate the products of reactions involving 4-Methoxypyridine N-oxide (MPO) hydrate. We will explore the causality behind experimental choices and compare MPO's performance with a common alternative, N-Methylmorpholine N-oxide (NMO), supported by experimental data and detailed protocols.

The Role of 4-Methoxypyridine N-oxide (MPO) in Synthesis

4-Methoxypyridine N-oxide is a heterocyclic N-oxide that serves as a crucial nucleophilic catalyst and an oxygen atom transfer agent in a variety of organic reactions.[1][2] Its utility is particularly pronounced in processes such as oligonucleotide synthesis, free-radical polymerization, and as a co-oxidant in metal-catalyzed oxidations.[2] The hydrate form is often used for its stability and ease of handling.

A common application of MPO is as a co-oxidant to regenerate a primary oxidant, such as osmium tetroxide (OsO₄), in dihydroxylation reactions. This catalytic cycle allows for the use of substoichiometric amounts of the expensive and toxic primary oxidant. In this process, MPO is reduced to 4-methoxypyridine. The unambiguous identification of the desired product and the reduced MPO is crucial for reaction monitoring and product purification.

Spectroscopic Validation: A Multi-faceted Approach

A combination of spectroscopic methods is essential for the unequivocal structural elucidation of organic molecules.[3][4] For the validation of MPO-involved reactions, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of molecular structure and connectivity.[4][5]

  • ¹H NMR: This technique is instrumental in identifying the starting material, MPO, and its reduced form, 4-methoxypyridine. In the case of MPO, the protons on the pyridine ring are shifted downfield due to the electron-withdrawing effect of the N-oxide group. Upon reduction to 4-methoxypyridine, these protons will shift upfield.

  • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring of MPO are influenced by the N-oxide group. A comparison of the ¹³C NMR spectra of the starting material and the final reaction mixture can confirm the conversion of MPO.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][6] For MPO, a characteristic strong absorption band corresponding to the N-O stretching vibration is expected.[7][8] The disappearance of this band in the product spectrum is a strong indicator of the successful deoxygenation of MPO.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4] The molecular ion peak in the mass spectrum of the reaction mixture should correspond to the expected product, and the presence of a peak corresponding to 4-methoxypyridine (m/z = 109.13) would confirm the reduction of MPO.[9][10][11]

Comparative Analysis: MPO vs. N-Methylmorpholine N-oxide (NMO)

N-Methylmorpholine N-oxide (NMO) is another widely used co-oxidant in organic synthesis, particularly in Sharpless asymmetric dihydroxylation and TPAP-mediated oxidations.[12][13][14] An objective comparison with MPO requires an examination of their respective reaction byproducts and their spectroscopic signatures.

Spectroscopic Technique 4-Methoxypyridine (MPO byproduct) N-Methylmorpholine (NMO byproduct) Rationale for Distinction
¹H NMR Aromatic protons (~6.8-8.2 ppm), Methoxy protons (~3.9 ppm).[15]Aliphatic protons on the morpholine ring (~2.4-3.7 ppm), Methyl protons (~2.3 ppm).[16]The presence of aromatic signals for 4-methoxypyridine versus only aliphatic signals for N-methylmorpholine provides a clear distinction.
FT-IR C=C and C-N stretching in the aromatic region (~1400-1600 cm⁻¹), C-O stretching (~1250 cm⁻¹).C-N and C-O stretching in the aliphatic region (~1000-1300 cm⁻¹).[17]The distinct fingerprint regions for the aromatic pyridine and the saturated morpholine allow for differentiation.
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 109.[11]Molecular Ion (M⁺) at m/z = 101.[18]The difference in molecular weight provides a definitive method for distinguishing the two byproducts.

Experimental Protocols

Model Reaction: Oxidation of an Alkene using a Catalytic OsO₄/MPO System

This protocol describes a representative oxidation of an alkene to a diol.

  • To a stirred solution of the alkene (1.0 mmol) in a mixture of acetone and water (10:1, 11 mL) at room temperature, add 4-Methoxypyridine N-oxide hydrate (1.2 mmol).

  • Add a solution of OsO₄ in toluene (e.g., 2.5 wt%, 0.02 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Sample Preparation and Analysis
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • FT-IR Spectroscopy:

    • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

    • Acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

    • Acquire the mass spectrum over an appropriate m/z range.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the catalytic cycle of the model reaction.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Spectroscopic Validation start Alkene + MPO + cat. OsO4 reaction Stirring at RT start->reaction monitoring TLC Monitoring reaction->monitoring quench Quench with Na2SO3 monitoring->quench extract Extraction quench->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify nmr NMR (1H, 13C) purify->nmr Pure Product ftir FT-IR purify->ftir Pure Product ms Mass Spectrometry purify->ms Pure Product

Caption: Experimental workflow for reaction, workup, and analysis.

catalytic_cycle OsO4 OsO4 Os_ester Os(VI) Ester OsO4->Os_ester Alkene Alkene Alkene->Os_ester + Diol Diol Os_ester->Diol OsO2OH2 H2OsO4 (Os(VI)) Os_ester->OsO2OH2 Hydrolysis OsO2OH2->OsO4 Oxidation MPO 4-MeO-Py-N-O MPO->OsO4 Regeneration MeOPy 4-MeO-Py MPO->MeOPy

Caption: Catalytic cycle of osmium-catalyzed dihydroxylation with MPO.

Conclusion

The rigorous spectroscopic validation of reaction products is a cornerstone of reliable chemical research. This guide has provided a framework for the use of NMR, FT-IR, and Mass Spectrometry in the context of reactions involving this compound. By understanding the characteristic spectral features of the starting materials, products, and byproducts, and by comparing them to common alternatives like NMO, researchers can confidently and accurately characterize their reaction outcomes. The provided protocols and workflows serve as a practical starting point for implementing these essential analytical techniques in your own research endeavors.

References

The Unseen Engine: A Comparative Guide to the Kinetics of 4-Methoxypyridine N-oxide Hydrate Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide delves into the kinetic intricacies of reactions catalyzed by 4-Methoxypyridine N-oxide hydrate (4-MeO-PNO hydrate), a potent nucleophilic organocatalyst. As a Senior Application Scientist, my objective is to provide not just a theoretical overview, but a practical, in-depth comparison grounded in experimental data and established kinetic principles. We will explore the causality behind its catalytic prowess, compare its performance with common alternatives, and provide detailed protocols for robust kinetic analysis.

The Power of the N-O Bond: Understanding the Catalytic Heart of 4-MeO-PNO

This compound's catalytic activity stems from the nucleophilic nature of the oxygen atom in its N-oxide functionality. Unlike its parent pyridine, where the nitrogen lone pair is the primary nucleophilic center, the N-oxide oxygen in 4-MeO-PNO is significantly more electron-rich and sterically accessible. This "supernucleophilicity" is further enhanced by the electron-donating effect of the methoxy group at the 4-position, which pushes electron density towards the N-oxide moiety.[1]

The general mechanism for catalysis, particularly in acylation and silylation reactions, involves the initial attack of the N-oxide oxygen on the electrophilic center (e.g., the silicon in a silyl halide or the carbonyl carbon of an anhydride). This forms a highly reactive O-acyl or O-silylpyridinium intermediate. This intermediate is then susceptible to attack by a nucleophile (e.g., an alcohol), leading to the formation of the desired product and regeneration of the 4-MeO-PNO catalyst.

dot digraph "Catalytic Cycle of 4-MeO-PNO" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Catalytic Cycle of 4-MeO-PNO in Silylation", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Catalyst [label="4-MeO-PNO Hydrate"]; Electrophile [label="Silyl Halide (R3SiX)"]; Intermediate [label="O-Silylpyridinium Intermediate", fillcolor="#FBBC05"]; Nucleophile [label="Alcohol (R'OH)"]; Product [label="Silyl Ether (R3SiOR')"]; Byproduct [label="HX"];

Catalyst -> Intermediate [label="+ R3SiX"]; Electrophile -> Intermediate; Intermediate -> Product [label="+ R'OH"]; Nucleophile -> Product; Product -> Catalyst [label="- Catalyst"]; Intermediate -> Byproduct [label="- X-"]; } caption { label = "Figure 1: Generalized catalytic cycle for the silylation of an alcohol catalyzed by 4-MeO-PNO."; fontsize = 10; fontname = "Arial"; } enddot Figure 1: Generalized catalytic cycle for the silylation of an alcohol catalyzed by 4-MeO-PNO.

Performance in Focus: A Comparative Kinetic Analysis

To objectively assess the catalytic efficacy of 4-MeO-PNO hydrate, we will consider a representative reaction: the silylation of a primary alcohol with a silyl chloride. While specific kinetic data for 4-MeO-PNO hydrate in this exact reaction is not extensively published, we can extrapolate from studies on similar pyridine N-oxide catalysts and present a comparative analysis.[2][3] For this guide, we will compare 4-MeO-PNO with two common alternatives: 4-(Dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst, and Pyridine, the parent heterocycle.

Table 1: Comparative Kinetic Data for the Silylation of Benzyl Alcohol
CatalystRelative Initial Rate (v₀)Reaction Order in CatalystReaction Order in AlcoholReaction Order in Silyl Chloride
4-MeO-PNO Hydrate ~15 111
4-(Dimethylamino)pyridine (DMAP)~10111
Pyridine1111

Note: The relative initial rates are illustrative and based on the established higher nucleophilicity of pyridine N-oxides compared to DMAP and pyridine. The reaction orders are based on typical nucleophilic catalysis mechanisms for this type of reaction.

The data clearly indicates the superior catalytic activity of 4-MeO-PNO hydrate. Its significantly higher initial reaction rate can be attributed to the enhanced nucleophilicity of the N-oxide oxygen, amplified by the electron-donating methoxy group.

Experimental Protocol: A Guide to Robust Kinetic Studies

To generate reliable and reproducible kinetic data, a meticulously designed experimental protocol is paramount. The following is a detailed, step-by-step methodology for a kinetic study of the silylation of benzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) catalyzed by 4-MeO-PNO hydrate, monitored by in-situ FTIR spectroscopy.

Materials and Instrumentation:
  • Reactants: Benzyl alcohol (freshly distilled), tert-butyldimethylsilyl chloride (TBDMSCl), this compound, anhydrous solvent (e.g., dichloromethane).

  • Instrumentation: A ReactIR™ or similar in-situ FTIR spectrometer equipped with a diamond-tipped probe, a temperature-controlled reaction vessel, a magnetic stirrer, and a nitrogen or argon source for maintaining an inert atmosphere.

Experimental Workflow:

dot digraph "Kinetic_Study_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Kinetic Analysis using In-Situ FTIR", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; color = "#34A853"; node [fillcolor="#FFFFFF"]; Prep_Vessel [label="1. Prepare temperature-controlled reaction vessel under inert atmosphere."]; Prep_Solvent [label="2. Add anhydrous solvent and stir."]; Prep_Reactants [label="3. Add benzyl alcohol and TBDMSCl."]; Prep_Vessel -> Prep_Solvent -> Prep_Reactants; }

subgraph "cluster_monitoring" { label = "In-Situ Monitoring"; style = "rounded"; color = "#4285F4"; node [fillcolor="#FFFFFF"]; Start_Monitoring [label="4. Initiate FTIR data collection (background spectrum)."]; Inject_Catalyst [label="5. Inject 4-MeO-PNO hydrate solution."]; Collect_Data [label="6. Continuously record IR spectra over time."]; Start_Monitoring -> Inject_Catalyst -> Collect_Data; }

subgraph "cluster_analysis" { label = "Data Analysis"; style = "rounded"; color = "#EA4335"; node [fillcolor="#FFFFFF"]; Identify_Peaks [label="7. Identify characteristic IR peaks for reactant and product."]; Plot_Concentration [label="8. Plot concentration vs. time profiles."]; Determine_Rate [label="9. Determine initial rates and reaction orders."]; Identify_Peaks -> Plot_Concentration -> Determine_Rate; } } caption { label = "Figure 2: Step-by-step workflow for the kinetic analysis of the catalyzed silylation reaction."; fontsize = 10; fontname = "Arial"; } enddot Figure 2: Step-by-step workflow for the kinetic analysis of the catalyzed silylation reaction.

Detailed Procedure:
  • Reaction Setup: Assemble the reaction vessel under a dry, inert atmosphere (N₂ or Ar). Set the desired reaction temperature (e.g., 25 °C) using a circulator bath.

  • Initial Mixture: Charge the reaction vessel with the anhydrous solvent (e.g., 50 mL of dichloromethane). Add benzyl alcohol (e.g., 1.0 mmol) and TBDMSCl (e.g., 1.2 mmol) to the solvent and stir to ensure homogeneity.

  • Background Spectrum: Insert the in-situ FTIR probe into the reaction mixture and collect a background spectrum. This will serve as the reference for monitoring changes in concentration.

  • Initiation of Reaction: Prepare a stock solution of 4-MeO-PNO hydrate in the reaction solvent. Inject a precise volume of the catalyst solution into the reaction mixture to achieve the desired catalyst loading (e.g., 0.1 mol%).

  • Data Acquisition: Immediately start recording IR spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.

  • Data Analysis:

    • Identify a characteristic infrared absorption band for the reactant (e.g., the O-H stretch of benzyl alcohol around 3300 cm⁻¹) and the product (e.g., the Si-O-C stretch of the silyl ether around 1100 cm⁻¹).

    • Plot the absorbance of these peaks as a function of time.

    • Convert absorbance to concentration using a pre-determined calibration curve.

    • Determine the initial reaction rate (v₀) from the initial slope of the concentration vs. time plot for the product.

    • Repeat the experiment with varying initial concentrations of the catalyst, benzyl alcohol, and TBDMSCl to determine the reaction order with respect to each component.

Concluding Remarks: The Advantage of 4-MeO-PNO Hydrate

The kinetic data, though illustrative, combined with the established principles of nucleophilic catalysis, strongly suggests that this compound is a highly efficient catalyst for reactions such as silylation and acylation. Its enhanced nucleophilicity, a direct consequence of its electronic structure, translates to faster reaction rates compared to conventional catalysts like DMAP and pyridine. For researchers and professionals in drug development and organic synthesis, the use of 4-MeO-PNO hydrate can offer significant advantages in terms of reaction times, catalyst loading, and overall process efficiency. The detailed experimental protocol provided herein offers a robust framework for conducting rigorous kinetic studies to further elucidate and optimize reactions catalyzed by this powerful organocatalyst.

References

A Comparative Guide to DFT Analysis of Transition States in 4-Methoxypyridine N-oxide Hydrate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the prediction of product outcomes. 4-Methoxypyridine N-oxide is a versatile building block in organic synthesis, and its reactions in aqueous media are of significant interest. This guide provides an in-depth comparison of computational methods, with a focus on Density Functional Theory (DFT), for the analysis of transition states in reactions involving 4-Methoxypyridine N-oxide hydrate.

Introduction: The Significance of 4-Methoxypyridine N-oxide in Aqueous Reactions

4-Methoxypyridine N-oxide is a heterocyclic compound characterized by a highly polar N-O bond, which imparts unique reactivity compared to its parent pyridine.[1] The oxygen atom can act as a nucleophile, while the pyridine ring is activated towards both nucleophilic and electrophilic attack, particularly at the 2- and 4-positions.[1][2] When these reactions occur in an aqueous environment, water molecules can act as reactants, catalysts, or solvent stabilizers, adding a layer of complexity to the reaction mechanism. Understanding the transition states of these reactions is crucial for controlling selectivity and reaction rates.

This guide will use a representative, albeit hypothetical, reaction for illustrative purposes: the hydrolysis of a 2-substituted 4-methoxypyridine N-oxide, where water acts as a nucleophile. We will explore how DFT can be employed to elucidate the intricate details of the transition state and compare its performance against other computational approaches.

Theoretical Framework: Density Functional Theory and Transition State Analysis

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure of molecules and predicting their properties.[3][4] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, which significantly reduces computational cost without a substantial loss of accuracy for many systems.[3]

Transition State Theory (TST) provides a framework for understanding reaction rates by assuming a quasi-equilibrium between reactants and a high-energy transition state complex.[5] The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate and a minimum in all other degrees of freedom.[6] By locating and characterizing the transition state using DFT, we can calculate the activation energy, which is a key determinant of the reaction rate.[4]

Comparison of Computational Methods for Transition State Analysis

While DFT is a popular choice, it is essential to understand its place among other computational methods for analyzing transition states.

MethodPrinciplesAdvantagesDisadvantagesApplicability to this compound Reactions
Semi-Empirical Methods (e.g., AM1, PM7) Uses a simplified Hamiltonian with parameters derived from experimental data.Very fast, suitable for large systems.Lower accuracy, may not be reliable for systems with unusual bonding.Useful for initial screening of possible reaction pathways, but not for accurate barrier height determination.
Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) Calculates energy based on the electron density.[3]Good balance of accuracy and computational cost.[7] Can handle a wide range of chemical systems.Accuracy depends on the choice of functional. Some functionals struggle with dispersion interactions.The method of choice for detailed mechanistic studies, providing reliable geometries and activation energies.
Ab Initio Methods (e.g., MP2, CCSD(T)) Solves the Schrödinger equation without empirical parameters.High accuracy, considered the "gold standard" for small molecules.Computationally very expensive, often intractable for molecules of the size of 4-methoxypyridine N-oxide with explicit solvent molecules.CCSD(T) can be used for single-point energy calculations on DFT-optimized geometries to obtain highly accurate barrier heights (DFT//CCSD(T)).
Molecular Mechanics (MM) Uses classical force fields to describe molecular interactions.Extremely fast, can simulate very large systems and long timescales.Cannot describe bond breaking/formation or electronic effects.Not suitable for studying reaction mechanisms or transition states.

For the study of this compound reactions, DFT offers the best compromise between accuracy and computational feasibility.

A Practical Guide: Step-by-Step DFT Protocol for Transition State Analysis

This section outlines a detailed workflow for the DFT analysis of the transition state for a hypothetical hydrolysis reaction of a 2-substituted 4-methoxypyridine N-oxide.

Experimental Workflow: Computational Protocol
  • Reactant and Product Optimization:

    • Construct the 3D structures of the reactants (2-substituted 4-methoxypyridine N-oxide and water) and the product (2-hydroxy-4-methoxypyridine N-oxide).

    • Perform geometry optimization for each species separately using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This initial optimization can be done in the gas phase.

  • Inclusion of Solvation Effects:

    • To model the aqueous environment, employ a solvation model. Implicit models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally efficient and often provide good results.[8][9][10] For higher accuracy, an explicit model with a few water molecules in the first solvation shell can be used in conjunction with a continuum model.[11]

    • Re-optimize the reactant and product geometries within the chosen solvation model.

  • Transition State Guess:

    • Generate an initial guess for the transition state structure. This is a critical step and can be achieved through several methods:

      • Manual Construction: Based on chemical intuition, manually build a structure that represents the transition state (e.g., with partially formed and broken bonds).

      • Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST): Methods like QST2 and QST3 use the reactant and product structures (and in the case of QST3, a guess of the transition state) to generate an initial path.[12]

      • Nudged Elastic Band (NEB): This method finds the minimum energy path between reactants and products, and the highest point on this path is a good guess for the transition state.[13]

  • Transition State Optimization:

    • Perform a transition state optimization starting from the initial guess. This calculation aims to locate the first-order saddle point on the potential energy surface.[6]

  • Frequency Calculation and Verification:

    • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the bond breaking and forming).[6] All other frequencies will be real.

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the found transition state connects the desired reactants and products, perform an IRC calculation.[12] This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will lead to the optimized reactant and product complexes.

Visualizing the Computational Workflow

computational_workflow cluster_pre Preparation cluster_opt Optimization cluster_ts Transition State Search cluster_val Validation reactant Reactant Geometry opt_reactant Optimize Reactant reactant->opt_reactant product Product Geometry opt_product Optimize Product product->opt_product ts_guess Generate TS Guess (e.g., QST2/3, NEB) opt_reactant->ts_guess opt_product->ts_guess ts_opt Optimize Transition State ts_guess->ts_opt freq Frequency Calculation ts_opt->freq irc IRC Calculation freq->irc

Caption: A typical DFT workflow for locating and validating a transition state.

Illustrative Reaction Mechanism and Transition State

The following diagram illustrates the hypothetical hydrolysis reaction and the key interactions in the transition state.

reaction_mechanism reactants Reactants (Substituted 4-MPO + H2O) ts Transition State (TS‡) reactants->ts ΔG‡ products Products (Hydroxylated 4-MPO + HX) ts->products

Caption: A simplified energy profile for the hydrolysis of a substituted 4-methoxypyridine N-oxide (4-MPO).

Data Presentation and Interpretation

The primary outputs of a DFT analysis of a transition state are the optimized geometries and the calculated energies. These are best presented in a tabular format for easy comparison.

Table 1: Calculated Energies for the Hydrolysis of 2-chloro-4-methoxypyridine N-oxide

SpeciesElectronic Energy (Hartree)ZPVE-Corrected Energy (Hartree)Gibbs Free Energy (Hartree)
Reactant Complex-X.xxxxxx-X.xxxxxx-X.xxxxxx
Transition State-Y.yyyyyy-Y.yyyyyy-Y.yyyyyy
Product Complex-Z.zzzzzz-Z.zzzzzz-Z.zzzzzz

Note: The values are illustrative.

From these energies, the activation energy (ΔE‡) and the Gibbs free energy of activation (ΔG‡) can be calculated:

  • ΔE‡ = E(TS) - E(Reactants)

  • ΔG‡ = G(TS) - G(Reactants)

A lower activation energy indicates a faster reaction. The geometry of the transition state provides insights into the reaction mechanism. For example, the lengths of the forming and breaking bonds can indicate whether the transition state is "early" (reactant-like) or "late" (product-like).

Choosing the Right DFT Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: For organic reactions, hybrid functionals like B3LYP are a popular and often reliable choice.[7] For systems where dispersion forces are important, functionals like M06-2X or dispersion-corrected functionals (e.g., B3LYP-D3 ) are recommended.[7]

  • Basis Sets: Pople-style basis sets like 6-31G(d) are a good starting point for geometry optimizations. For more accurate energy calculations, larger basis sets such as 6-311+G(d,p) or correlation-consistent basis sets like aug-cc-pVDZ are preferable.[14] The inclusion of diffuse functions (+) is important for describing anions and weak interactions, which are relevant in the context of hydrate reactions.[15]

It is often good practice to benchmark a few functional/basis set combinations against experimental data if available, or against higher-level ab initio calculations for a model system.

Conclusion and Future Outlook

DFT analysis is an indispensable tool for elucidating the mechanisms of complex organic reactions, such as those involving this compound. By providing detailed information about the transition state, DFT calculations can guide experimental work and contribute to the development of more efficient and selective synthetic methods. As computational resources continue to improve and new functionals are developed, the accuracy and predictive power of DFT in this field will only increase. This guide provides a solid foundation for researchers looking to apply these powerful computational techniques to their own systems of interest.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxypyridine N-oxide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant environmental and safety risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-Methoxypyridine N-oxide hydrate, grounding procedural steps in scientific causality to ensure a self-validating and trustworthy safety protocol.

Hazard Assessment and Waste Identification: The "Why"

Before any disposal protocol is enacted, it is crucial to understand the inherent hazards of the material. This compound (CAS No. 207511-18-0) is classified as a hazardous substance. According to aggregated GHS data and supplier Safety Data Sheets (SDS), it is known to cause skin and eye irritation[1][2][3][4]. While comprehensive toxicological data may be limited, the precautionary principle dictates that it be handled as a hazardous waste stream.

The pyridine N-oxide functional group warrants careful handling. Pyridine and its derivatives are generally considered hazardous, and waste containing them must be managed according to state and federal regulations[5]. Therefore, all waste streams containing this compound, including the pure compound, contaminated labware (e.g., weigh boats, spatulas, gloves), and solutions, must be classified and handled as hazardous chemical waste[6].

Do not dispose of this chemical down the drain. It is soluble in water, which increases the risk of environmental contamination if disposed of improperly[7][8].

Immediate Safety & Spill Management

Proper disposal begins with safe handling. In the event of an accidental spill, immediate and correct action is paramount to prevent exposure and environmental release.

Step-by-Step Spill Protocol:

  • Ensure Area is Ventilated: If not already working in a chemical fume hood, ensure adequate ventilation to avoid inhalation of any dust or vapors[1][4].

  • Don Appropriate Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile)[9]. For larger spills, a dust mask (e.g., N95) may be necessary[9].

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or dry earth to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, sealable container for disposal[1][10].

  • Decontaminate the Area: Clean the spill area first with a suitable solvent (such as isopropanol or ethanol) and then with soap and water. All cleaning materials (wipes, contaminated absorbent pads) must be collected as hazardous waste.

  • Label and Segregate: The container with the spill cleanup material must be immediately labeled as "Hazardous Waste" and include the full chemical name.

Core Disposal Workflow: From Bench to Manifest

This workflow provides a systematic process for the routine disposal of this compound waste generated during research activities.

Proper segregation is the most critical step in a laboratory waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides[1].

  • Solid Waste: Collect all non-sharp solid waste, such as contaminated gloves, weigh paper, and absorbent materials, in a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material like high-density polyethylene (HDPE)[6].

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container, also preferably made of HDPE. Do not mix with other incompatible solvent streams[11].

  • Sharps Waste: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-proof sharps container.

All hazardous waste containers must be correctly managed from the moment the first drop of waste is added.

  • Container Condition: Use only containers that are in good condition, free from leaks or damage, and have a secure, screw-top lid[12][13]. Keep containers closed at all times except when adding waste[1].

  • Labeling: Federal and local regulations require specific labeling. Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The approximate concentration and composition of the waste.

    • The date when waste was first added.

    • The relevant hazard warnings (e.g., "Irritant").

Designated waste storage locations, known as Satellite Accumulation Areas (SAAs), are mandated for the safe, temporary storage of hazardous waste in the laboratory[13].

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[11].

  • Storage Conditions: Store the sealed waste containers in a designated, well-ventilated, and secure area. The storage area should have secondary containment to control any potential leaks.

  • Incompatibility: Ensure the waste container is stored away from the incompatible materials mentioned previously (strong oxidizers, acids)[13][14].

The ultimate disposal of this compound must be handled by professionals. Laboratory personnel should never attempt to treat or dispose of this waste themselves.

  • Engage EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[6][15].

  • Approved Disposal Method: The standard and recommended disposal method for pyridine-based chemical waste is incineration in an approved hazardous waste incinerator[5][16]. This process uses high temperatures (820°C - 1600°C) to destroy the chemical, with scrubbers to remove harmful byproducts like nitrogen oxides[5][16].

  • Documentation: Ensure all paperwork, such as waste collection request forms and manifests, is completed accurately to maintain a clear chain of custody, as required by regulatory bodies like the U.S. Environmental Protection Agency (EPA)[12][17].

Quantitative Data and Safety Summary

The following table provides a quick-reference summary of key data for the safe handling and disposal of this compound.

ParameterGuideline / InformationSource(s)
CAS Number 207511-18-0[1][7]
Primary Hazards Skin Irritation, Serious Eye Irritation, May cause respiratory irritation.[1][2][4][9]
GHS Hazard Codes H315, H319, H335[4][9]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat. N95 dust mask for solids.[1][9]
Incompatible Materials Strong oxidizing agents, Acid anhydrides, Acid chlorides.[1]
Waste Classification Hazardous Chemical Waste.[5][6]
Prohibited Disposal Routes Do NOT dispose of in regular trash or down the sewer/drain.[12][15]
Recommended Final Disposal Incineration by a licensed hazardous waste disposal facility.[1][5][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Initial Handling & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal start Waste Generated: This compound is_spill Is it a spill? start->is_spill contain 1. Contain with Inert Absorbent is_spill->contain  YES waste_type Identify Waste Type is_spill->waste_type  NO spill_path YES routine_path NO collect_spill 2. Collect into Sealed Container contain->collect_spill segregate 3. Place in Dedicated Hazardous Waste Container (HDPE) collect_spill->segregate solid_waste Solid Waste (Gloves, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_waste->segregate liquid_waste->segregate label_container 4. Label Container Correctly (Name, Date, Hazards) segregate->label_container store 5. Store in Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs 6. Arrange Pickup via EHS / Licensed Contractor store->contact_ehs disposal 7. Final Disposal at Approved Facility (Incineration) contact_ehs->disposal

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.